Product packaging for Cinnamyl isobutyrate(Cat. No.:CAS No. 103-59-3)

Cinnamyl isobutyrate

Cat. No.: B085773
CAS No.: 103-59-3
M. Wt: 204.26 g/mol
InChI Key: KLKQSZIWHVEARN-TWGQIWQCSA-N
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Description

Cinnamyl isobutyrate is an α ,β -unsaturated ester that can be used as a flavoring agent and a fragrance ingredient.>This compound (CIB) is an aroma component, naturally occurring in the essential oil of cinnamon bark. This fragrance ingredient is widely found in fragrances used in shampoos, decorative cosmetics, fine fragrances, toilet soaps and other toiletries, non-cosmetic products including household cleaners, detergents, etc.>This compound is a natural product found in Solanum agrimoniifolium and Solanum habrochaites with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B085773 Cinnamyl isobutyrate CAS No. 103-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] 2-methylpropanoate
Source PubChem
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InChI

InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKQSZIWHVEARN-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless to yellowish liquid, sweet, balsamic fruity odour
Record name Cinnamyl isobutyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Cinnamyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.005-1.014
Record name Cinnamyl isobutyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

103-59-3, 110682-09-2
Record name Cinnamyl isobutyrate
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Record name Cinnamyl isobutyrate
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Record name Cinnamyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester
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Record name Cinnamyl isobutyrate
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Record name CINNAMYL ISOBUTYRATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cinnamyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl isobutyrate (CAS No. 103-59-3) is an ester recognized for its characteristic sweet, fruity, and balsamic aroma, reminiscent of apple and banana.[1][2][3][4] This compound is a synthetic flavoring agent and also occurs naturally as an aroma component in the essential oil of cinnamon bark.[1][4][5] Its applications extend from the flavor and fragrance industries to research on its potential therapeutic properties.[5][6][7] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, and an exploration of its known biological activities.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid.[6][8] It is characterized by its moderate stability under standard conditions.[1][5] A summary of its key quantitative properties is presented below.

Data Presentation: Quantitative Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₃H₁₆O₂[1][5][6][9]
Molecular Weight 204.26 g/mol [1][2][5][9]
IUPAC Name [(E)-3-phenylprop-2-enyl] 2-methylpropanoate[3][8][]
CAS Number 103-59-3[1][5][6]
Appearance Colorless to pale yellow liquid[3][6][8]
Boiling Point 254 °C to 297 °C at 760 mmHg[1][4][5][6][8]
Density / Specific Gravity 1.006 - 1.014 g/mL at 25 °C[1][4][5][8]
Refractive Index (n²⁰/D) 1.520 - 1.528 at 20 °C[1][4][5][8]
Solubility Almost insoluble in water; soluble in alcohol and oils.[1][3][8]
Vapor Pressure 0.002 mmHg at 20 °C[8]
Flash Point > 100 °C (> 212 °F)[4][5][8]
logP (o/w) 3.504 (estimated)[5][8]

Synthesis and Identification

Synthesis

The primary method for the industrial synthesis of this compound is the Fischer esterification of cinnamyl alcohol with isobutyric acid, typically catalyzed by an acid such as sulfuric acid.[1][5]

G cluster_reactants Reactants cluster_products Products Cinnamyl Alcohol Cinnamyl Alcohol Esterification Esterification Cinnamyl Alcohol->Esterification Isobutyric Acid Isobutyric Acid Isobutyric Acid->Esterification This compound This compound Water Water Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Esterification->this compound Esterification->Water

Caption: Fischer esterification of cinnamyl alcohol and isobutyric acid.

Spectral Data for Identification

Definitive identification and purity assessment of this compound are achieved through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. While specific, fully assigned spectra are proprietary or require database access, typical chemical shifts can be predicted based on the structure. For example, in ¹H NMR, signals corresponding to the aromatic protons of the phenyl group, the vinyl protons of the propenyl group, the methylene protons adjacent to the ester oxygen, and the protons of the isobutyryl group would be expected.[11]

  • Infrared (IR) Spectroscopy : FTIR spectroscopy is used to identify functional groups. The spectrum of this compound will prominently feature a strong absorption band corresponding to the C=O (ester) stretching vibration, typically around 1730 cm⁻¹. Other characteristic peaks include those for C-O stretching, C=C stretching of the aromatic ring and vinyl group, and C-H stretching.[5][6][8]

  • Mass Spectrometry (MS) : Often coupled with Gas Chromatography (GC-MS), this technique is used for both identification and quantification.[5] The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 204. Key fragments arise from the cleavage of the ester bond. The most abundant peaks observed are typically at m/z values of 43 (the isobutyryl cation, [(CH₃)₂CHCO]⁺) and 71 (the isobutyryl cation, [(CH₃)₂CHCO]⁺), as well as fragments related to the cinnamyl group at m/z 117 (the tropylium ion formed from the cinnamyl fragment) and 115.[8]

Experimental Protocols

The following sections detail generalized methodologies for determining key physical properties of liquid esters like this compound.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

Methodology:

  • Sample Preparation : A small volume (approx. 0.5 mL) of this compound is placed into a small test tube or a Durham tube.

  • Capillary Tube Insertion : A capillary tube, sealed at one end, is placed into the sample with the open end down.

  • Apparatus Assembly : The sample tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating : The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is gently heated.[2][12]

  • Observation : As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges.

  • Boiling Point Reading : The heat source is removed. The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature where the vapor pressure of the liquid equals the atmospheric pressure.[2][12]

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a critical parameter for purity assessment.

Methodology:

  • Instrument Calibration : An Abbe refractometer is calibrated using a standard of known refractive index, such as distilled water. The temperature should be controlled, typically at 20°C, using a circulating water bath.[9][13]

  • Sample Application : The prism surfaces of the refractometer are cleaned with a soft tissue and an appropriate solvent (e.g., ethanol). A few drops of this compound are placed on the lower prism.[14][15]

  • Measurement : The prisms are closed, and the light source is positioned. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading : The refractive index is read directly from the instrument's scale. The temperature of the measurement must be recorded.[9][14]

G SamplePrep Sample Preparation (Dilution in Solvent) GCInjection GC Injection (Vaporization) SamplePrep->GCInjection GCSeparation GC Separation (Capillary Column) GCInjection->GCSeparation Ionization MS Ionization (Electron Impact) GCSeparation->Ionization Separated Analytes MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection (Electron Multiplier) MassAnalysis->Detection DataAcquisition Data Acquisition & Analysis (Mass Spectrum) Detection->DataAcquisition

Caption: Standard workflow for the analysis of this compound by GC-MS.

Reactivity and Stability

This compound is described as moderately stable.[1][5] As an ester, it is susceptible to hydrolysis under acidic or basic conditions, which would yield cinnamyl alcohol and isobutyric acid. It should be stored in tightly sealed containers in a cool, dry place, away from strong oxidizing agents.[15] When heated to decomposition, it may emit acrid smoke and irritating fumes.

Biological Activity and Potential Signaling Pathways

While this compound itself has not been the subject of extensive drug development research, related compounds from cinnamon provide insights into its potential biological activities and mechanisms of action.

Anti-Adipogenic Effects

Research on cinnamon-derived compounds has shown potential in modulating adipogenesis. This compound has been observed to reduce lipid accumulation in adipocytes. This effect is believed to be mediated through the downregulation of key adipogenic transcription factors, including:

  • Peroxisome proliferator-activated receptor gamma (PPARγ)

  • CCAAT/enhancer-binding proteins alpha (C/EBPα) and beta (C/EBPβ) [7][16]

These factors are central regulators of fat cell differentiation and function. Their inhibition suggests a potential role for this compound in metabolic research.

G CI This compound PPARg PPARγ CI->PPARg inhibits CEBPa C/EBPα CI->CEBPa inhibits Preadipocyte Preadipocyte Adipogenesis Adipogenesis (Lipid Accumulation) Preadipocyte->Adipogenesis differentiation PPARg->Adipogenesis promotes CEBPa->Adipogenesis promotes Adipocyte Mature Adipocyte Adipogenesis->Adipocyte

Caption: Inhibition of key transcription factors in adipogenesis.

Antimicrobial Activity

Cinnamates and related cinnamoyl compounds have demonstrated antimicrobial properties.[17] The proposed mechanisms of action, particularly against fungi, involve disruption of cell membrane integrity and cell wall synthesis.

  • Membrane Disruption : It is hypothesized that these lipophilic compounds can interact with ergosterol, a key component of the fungal plasma membrane, leading to increased permeability and cell death.[17]

  • Cell Wall Interference : Studies on related compounds suggest they can interfere with the synthesis of essential cell wall components, compromising the structural integrity of the microorganism.[17]

For bacteria, potential targets include crucial enzymes involved in metabolism and cell division, such as FtsZ.[17][18] These activities suggest that this compound could serve as a lead compound for the development of novel antimicrobial agents.

References

Cinnamyl isobutyrate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cinnamyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a compound of interest in the pharmaceutical, flavor, and fragrance industries. This document details its chemical and physical properties, synthesis, analytical methodologies, and potential therapeutic applications, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.

Core Chemical Information

CAS Number: 103-59-3[1][2][][4][5][6]

Molecular Formula: C₁₃H₁₆O₂[1][2][][4][6][7]

Synonyms: Cinnamyl 2-methylpropanoate, Isobutyric acid cinnamyl ester, 3-phenyl-2-propen-1-yl isobutyrate, and others.[2][4][5][8]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReferences
Molecular Weight 204.26 g/mol [1][2][][7]
Appearance Colorless to pale yellow liquid[1][][4][5]
Odor Sweet, balsamic, fruity, reminiscent of apple and banana[1][]
Boiling Point 254 °C[1][2][]
Density 1.008 g/mL at 25 °C[1][2][]
Refractive Index n20/D 1.524[1][2][]
Flash Point >230 °F (>110 °C)[1][2]
Solubility Almost insoluble in water; soluble in alcohol and oils[1][6]
LogP 3.50[1]

Experimental Protocols

Synthesis of this compound

1. Chemical Synthesis: Esterification

This compound can be synthesized via the esterification of cinnamyl alcohol with isobutyric acid.[1]

  • Reactants: Cinnamyl alcohol and isobutyric acid.

  • Catalyst: A strong acid catalyst, such as sulfuric acid, is typically used.

  • Procedure:

    • Equimolar amounts of cinnamyl alcohol and isobutyric acid are mixed.

    • A catalytic amount of strong acid is added.

    • The mixture is heated under reflux to drive the reaction to completion. Water, a byproduct, is removed to shift the equilibrium towards the product side.

    • After the reaction is complete, the mixture is cooled, and the catalyst is neutralized with a weak base.

    • The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).

    • The final product is purified by vacuum distillation.

2. Enzymatic Synthesis

An alternative, more sustainable method involves enzymatic synthesis using an immobilized lipase.[9]

  • Enzyme: Immobilized lipase, such as from Candida antarctica (lipase B).[9]

  • Substrates: Cinnamyl alcohol and butyric acid.[9]

  • Solvent: A non-polar organic solvent like hexane can be used.[9]

  • Procedure:

    • Cinnamyl alcohol and butyric acid are dissolved in the organic solvent.

    • The immobilized lipase is added to the mixture.

    • The reaction is carried out at a controlled temperature (e.g., 50 °C) with agitation.[9]

    • The progress of the reaction can be monitored by techniques such as gas chromatography.

    • Upon completion, the immobilized enzyme is filtered out for reuse.[9]

    • The solvent is removed under reduced pressure, and the product is purified.

Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the quantification of this compound in various matrices, such as flavored tobacco and essential oils.[1][2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium or hydrogen.

  • Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane or hexane) before injection.

  • Analysis: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

2. Spectroscopic Analysis (¹H NMR and FTIR)

Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are effective for the identification and quantification of cinnamyl esters.[10]

  • ¹H NMR Spectroscopy:

    • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

    • Analysis: The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. Specific proton resonances can be used for structural confirmation and quantitative analysis.[10]

  • FTIR Spectroscopy:

    • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Analysis: The FTIR spectrum shows the vibrational frequencies of the functional groups in the molecule. The characteristic ester carbonyl stretch and other fingerprint region peaks can be used for identification.[10]

Potential Applications in Research and Drug Development

While primarily used as a flavoring and fragrance agent, this compound is being explored for its potential therapeutic properties.[2][4][11] Research applications include investigating its antimicrobial and antioxidant effects, which could be relevant in pharmaceutical and food preservation contexts.[4]

Visualizations

Synthesis_of_Cinnamyl_Isobutyrate cluster_reactants Reactants cluster_process Process cluster_products Products Cinnamyl Alcohol Cinnamyl Alcohol Esterification Esterification Cinnamyl Alcohol->Esterification Isobutyric Acid Isobutyric Acid Isobutyric Acid->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water

Caption: Chemical synthesis of this compound via esterification.

Analytical_Workflow_GCMS Sample_Preparation Sample Preparation (Dilution in Solvent) GC_Injection GC Injection & Separation Sample_Preparation->GC_Injection Inject MS_Detection MS Detection (Ionization & Fragmentation) GC_Injection->MS_Detection Elute Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis Acquire Spectra

Caption: Analytical workflow for GC-MS analysis of this compound.

References

The Enigmatic Presence of Cinnamyl Isobutyrate in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isobutyrate, a volatile ester with a characteristic sweet, fruity, and balsamic aroma, is a compound of interest in the flavor, fragrance, and pharmaceutical industries. While widely synthesized for commercial use, its natural occurrence is less documented, presenting a compelling area of research. This technical guide provides a comprehensive overview of the known natural sources of this compound, details experimental methodologies for its isolation and identification, and explores its biosynthetic origins within the broader context of plant secondary metabolism. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and harness the properties of this intriguing natural compound.

Natural Occurrence of this compound

This compound has been identified as a naturally occurring volatile compound in a limited number of plant species. Its presence is often in trace amounts within complex mixtures of essential oils and other secondary metabolites. The primary reported natural sources include:

  • Cinnamon (Cinnamomum species): While cinnamaldehyde is the most abundant and well-known component of cinnamon bark essential oil, this compound has been reported as a minor constituent.[1][2] The specific concentration can vary significantly based on the cinnamon species, geographical origin, and extraction method.

  • Wild Tomato (Solanum habrochaites): This wild relative of the cultivated tomato is known for its rich and diverse profile of volatile compounds, which play a role in its defense against herbivores. This compound has been identified as one of the many volatiles emitted by this plant.[3]

  • Heteropyxis dehniae Suess.: The leaf oil of this Southern African plant, also known as the lavender tree, is another documented source of this compound.[2]

Quantitative Data on Natural Occurrence

Quantitative data on the concentration of this compound in its natural sources is scarce in the scientific literature. Most studies focus on the major components of the essential oils where it is found. The table below summarizes the known occurrences, highlighting the current data gap in quantitative analysis.

Plant SourcePart of PlantReported Presence of this compoundQuantitative Data (Concentration)Reference
Cinnamon (Cinnamomum spp.)BarkYesNot consistently reported; likely a minor component.[1][2]
Wild Tomato (Solanum habrochaites)Aerial partsYesNot specified in available literature.[3]
Lavender Tree (Heteropyxis dehniae Suess.)LeavesYesNot specified in available literature.[2]

Experimental Protocols for Isolation and Identification

The isolation and identification of this compound from plant matrices typically involve the extraction of volatile compounds followed by chromatographic and spectrometric analysis. The following is a generalized protocol that can be adapted for specific plant materials.

Extraction of Volatile Compounds: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.

Principle: The plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The immiscible essential oil is then separated from the aqueous phase.

Apparatus:

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vessel

Procedure:

  • Sample Preparation: The plant material (e.g., cinnamon bark, tomato leaves) is dried and ground to a fine powder to increase the surface area for extraction.

  • Distillation: A known quantity of the powdered plant material is placed in the round-bottom flask with a sufficient volume of distilled water. The mixture is heated to boiling.

  • Collection: The steam and volatile compounds are passed through the condenser. The condensed liquid collects in the graduated tube of the Clevenger apparatus, where the oil and water separate based on their immiscibility and density.

  • Separation and Drying: The collected essential oil is carefully separated from the aqueous layer. Anhydrous sodium sulfate is added to the oil to remove any residual water.

  • Storage: The dried essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds like this compound.

Principle: The essential oil sample is vaporized and separated into its individual components in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

Instrumentation:

  • Gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS)

  • Mass spectrometer detector

  • Autosampler (optional)

Procedure:

  • Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane or dichloromethane).

  • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet.

  • Chromatographic Separation: The components are separated on the capillary column based on their volatility and interaction with the stationary phase. A temperature program is used to elute compounds with a wide range of boiling points.

  • Mass Spectrometric Detection: As each compound elutes from the column, it is fragmented and detected by the mass spectrometer.

  • Data Analysis: The resulting mass spectrum of each compound is compared with a reference library (e.g., NIST, Wiley) for identification. The retention time of the compound can also be compared with that of an authentic standard for confirmation. Quantification can be achieved by creating a calibration curve with a pure standard of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in plants is not fully elucidated. However, it is highly probable that it follows the general phenylpropanoid pathway for the formation of the cinnamyl alcohol precursor, followed by an esterification step.

Phenylpropanoid Pathway to Cinnamyl Alcohol

The phenylpropanoid pathway is a major route in plant secondary metabolism, starting from the amino acid phenylalanine.

Biosynthesis_of_Cinnamyl_Alcohol Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL CinnamoylCoA Cinnamoyl-CoA CinnamicAcid->CinnamoylCoA 4CL Cinnamaldehyde Cinnamaldehyde CinnamoylCoA->Cinnamaldehyde CCR CinnamylAlcohol Cinnamyl Alcohol Cinnamaldehyde->CinnamylAlcohol CAD

Caption: The phenylpropanoid pathway leading to cinnamyl alcohol.

Pathway Description:

  • L-Phenylalanine is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid .

  • Cinnamic acid is then activated by 4-coumarate:CoA ligase (4CL) to form cinnamoyl-CoA .

  • Cinnamoyl-CoA reductase (CCR) reduces cinnamoyl-CoA to cinnamaldehyde .

  • Finally, cinnamyl alcohol dehydrogenase (CAD) reduces cinnamaldehyde to cinnamyl alcohol .

Proposed Esterification to this compound

The final step in the biosynthesis of this compound is the esterification of cinnamyl alcohol with isobutyric acid or a derivative. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) .

Esterification_of_Cinnamyl_Alcohol CinnamylAlcohol Cinnamyl Alcohol CinnamylIsobutyrate This compound CinnamylAlcohol->CinnamylIsobutyrate IsobutyrylCoA Isobutyryl-CoA (or other isobutyryl donor) IsobutyrylCoA->CinnamylIsobutyrate AAT

Caption: Proposed esterification of cinnamyl alcohol to form this compound.

The isobutyryl donor is likely isobutyryl-CoA, which is derived from the metabolism of the amino acid valine. The specific AAT responsible for this reaction in the identified plant species has not yet been characterized.

Future Research Directions

The study of the natural sources and biosynthesis of this compound presents several opportunities for future research:

  • Quantitative Analysis: There is a clear need for robust quantitative studies to determine the concentration of this compound in known and potential new natural sources.

  • Biosynthetic Pathway Elucidation: The identification and characterization of the specific alcohol acyltransferase responsible for the final esterification step would provide a complete picture of its biosynthesis.

  • Bioactivity Screening: A thorough investigation of the biological activities of naturally sourced this compound could reveal novel pharmaceutical or agrochemical applications.

  • Metabolic Engineering: Understanding the biosynthetic pathway could enable the metabolic engineering of microorganisms or plants for the sustainable production of natural this compound.

Conclusion

This compound remains a relatively enigmatic natural product, with its presence confirmed in only a few plant species and a significant lack of quantitative data. The experimental protocols and biosynthetic framework presented in this guide provide a solid foundation for researchers to further investigate this compound. Unraveling the complexities of its natural occurrence and biosynthesis will not only enhance our fundamental understanding of plant secondary metabolism but also has the potential to unlock new applications in various scientific and industrial fields.

References

Physical properties of Cinnamyl isobutyrate like boiling and melting point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isobutyrate (CAS No. 103-59-3) is an ester recognized for its characteristic sweet, fruity, and balsamic aroma. It is utilized as a flavoring and fragrance agent in the food, cosmetic, and perfume industries. Beyond its sensory attributes, a thorough understanding of its physical properties is essential for its application in scientific research, formulation development, and quality control. This guide provides a detailed overview of the key physical constants of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for property verification.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical properties is presented below. It should be noted that a definitive melting point is not cited in the literature, as the compound exists as a liquid under standard conditions and its freezing point is below typical measurement ranges for this type of substance.

Quantitative Data Summary

The physical properties of this compound have been reported across various sources. The following table consolidates this data for ease of reference and comparison.

PropertyValueConditions
Boiling Point 295 - 297 °C@ 760 mmHg[1][2]
254 °C(lit.)[3][4][5][6]
276 °C(est.)[7]
Melting Point N/A[4]
Density 1.005 - 1.014 g/mL
1.01 g/mL(lit.)[1]
1.008 g/mL@ 25 °C (lit.)[3][4][5]
1.006 - 1.009 g/mL@ 25 °C[8]
Refractive Index 1.520 - 1.528@ 20 °C
1.523 - 1.528@ 20 °C[1][2]
1.524@ 20 °C (lit.)[3][4][6]
Vapor Pressure 0.002000 mmHg@ 20 °C[2][9]
0.000741 mmHg@ 25 °C[4]
Solubility Insoluble in water[5]
Soluble in oils and alcohol[2][5]
Flash Point > 100 °C (> 212 °F)[2]
> 110 °C (> 230 °F)[3][4][5]

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical characterization. The following section details generalized, standard methodologies that are broadly applicable for determining the key physical constants of liquid organic compounds like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, several standard methods are applicable.

  • OECD Test Guideline 103: This is a widely accepted international standard for determining the boiling point of chemical substances.[1][2][3][4][5] It describes several methods, including:

    • Ebulliometer Method: This method involves measuring the boiling temperature under various pressures with a specialized instrument called an ebulliometer, which allows for precise control and measurement.

    • Dynamic Method: The sample is heated, and the boiling temperature is recorded as the point where, upon slight cooling, a stream of bubbles from a capillary tube ceases and the liquid rises into the capillary.[1]

    • Distillation Method: This involves a standard laboratory distillation. The temperature of the vapor that distills is measured, and the steady temperature observed during the bulk of the distillation is recorded as the boiling point. This method is also described in standards like ASTM D1078.

  • Thiele Tube Method: A common and effective laboratory technique for small sample volumes. The sample is heated in a small tube attached to a thermometer, within a larger Thiele tube containing heating oil. An inverted capillary tube is placed in the sample. The boiling point is the temperature at which a rapid stream of bubbles emerges, and upon cooling, the liquid is drawn back into the capillary.

Melting Point Determination

While not applicable to this compound at standard pressures, the determination of a melting point is a critical analysis for solid compounds.

  • Capillary Method (OECD Test Guideline 102): A small, finely powdered sample of the solid is packed into a capillary tube.[1] This tube is heated in a controlled manner in a melting point apparatus or an oil bath (like a Thiele tube). The temperatures at which melting begins and is complete are recorded as the melting range. Pure crystalline solids typically exhibit a sharp melting point with a narrow range (0.5-1.0°C).

Density Measurement

Density is the mass per unit volume of a substance.

  • Pycnometer Method (OECD Test Guideline 109): A pycnometer, a glass flask with a specific, accurately known volume, is weighed empty, then filled with the sample liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method provides high accuracy.

  • Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale at the point where the liquid surface meets the stem of the hydrometer. This method is quick but generally less precise than the pycnometer method.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.

  • Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the prism. Light is passed through the sample, and the operator adjusts the instrument to find the critical angle of total internal reflection. The refractive index is then read directly from a calibrated scale. Modern digital refractometers automate this process, enhancing precision and reducing operator error.

Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical substance like this compound.

G cluster_prep 1. Sample Preparation & Purity cluster_analysis 2. Physical Property Determination cluster_verification 3. Data Verification & Reporting Sample Obtain Sample of This compound Purity Assess Purity (e.g., GC-MS, NMR) Sample->Purity ≥96% Purity Recommended BoilingPoint Boiling Point (OECD 103 / Distillation) Purity->BoilingPoint Density Density (Pycnometer / OECD 109) Purity->Density RefractiveIndex Refractive Index (Abbe Refractometer) Purity->RefractiveIndex OtherProps Other Properties (e.g., Flash Point, Solubility) Purity->OtherProps Compare Compare Data with Literature Values BoilingPoint->Compare Density->Compare RefractiveIndex->Compare OtherProps->Compare Report Compile Technical Data Sheet & Certificate of Analysis Compare->Report Document Results & Methodology

Caption: Workflow for the determination of physical properties.

Conclusion

The physical properties of this compound are well-documented, providing a solid foundation for its use in research and development. The boiling point, density, and refractive index serve as critical parameters for identification, quality assessment, and process design. Adherence to standardized experimental protocols, such as those outlined by the OECD, is crucial for ensuring data accuracy, reproducibility, and comparability across different laboratories and studies. This guide serves as a comprehensive resource for professionals requiring detailed physical property data and methodologies for this compound.

References

Spectroscopic Profile of Cinnamyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl isobutyrate, a fragrance and flavoring agent. The document is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and quality control, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties.

Executive Summary

This compound is a chemical compound valued for its characteristic fruity and balsamic aroma. Accurate and detailed spectroscopic data are essential for its identification, quality assessment, and in various research and development applications. This guide presents tabulated ¹H and ¹³C NMR data, and IR absorption bands for this compound, supported by detailed experimental protocols for data acquisition. A logical workflow for spectroscopic analysis is also provided in a visual format.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40 - 7.20m5HAr-H
6.64d, J = 15.9 Hz1HC₆H₅-CH=CH-
6.25dt, J = 15.9, 6.4 Hz1HC₆H₅-CH=CH -
4.71d, J = 6.4 Hz2H-O-CH₂ -
2.60sept, J = 7.0 Hz1H-CH(CH₃)₂
1.18d, J = 7.0 Hz6H-CH(C H₃)₂

Note: Data is referenced to a typical spectrum in CDCl₃. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
176.8C=O
136.4Ar-C (quaternary)
134.2C₆H₅-C H=CH-
128.6Ar-C H
128.1Ar-C H
126.6Ar-C H
123.3C₆H₅-CH=C H-
65.2-O-C H₂-
34.1-C H(CH₃)₂
19.0-CH(C H₃)₂

Note: Data is referenced to a typical spectrum in CDCl₃. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3028WeakAromatic C-H Stretch
2965, 2875MediumAlkene C-H Stretch
1733StrongC=O (Ester) Stretch[1]
1254, 1100StrongC-O Stretch
963Strong=C-H Bend (trans)

Note: The IR data is based on Attenuated Total Reflectance (ATR) measurements of the neat liquid.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz (or higher) NMR spectrometer. For a neat liquid sample like this compound, a small amount is placed directly into a 5 mm NMR tube. Alternatively, for higher resolution and to use a lock solvent, a few drops of the sample can be dissolved in a deuterated solvent such as chloroform-d (CDCl₃).

Typical ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3-4 s

  • Spectral Width: -2 to 12 ppm

Typical ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy is a suitable method for acquiring the IR spectrum of liquid this compound.

ATR-FTIR Protocol:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

  • After the measurement, the crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropan-2-ol) and dried.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation Sample This compound (Liquid) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR HNMR 1H NMR Spectrum NMR->HNMR CNMR 13C NMR Spectrum NMR->CNMR IRSpec FTIR Spectrum IR->IRSpec HNMR_Data 1H NMR Data Table HNMR->HNMR_Data CNMR_Data 13C NMR Data Table CNMR->CNMR_Data IR_Data IR Data Table IRSpec->IR_Data

Caption: Workflow for the spectroscopic analysis of this compound.

References

Cinnamyl Isobutyrate: A Technical Guide to its Therapeutic and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isobutyrate, a fragrant ester found in cinnamon, is gaining attention for its potential therapeutic applications. Primarily recognized for its use in the flavor and fragrance industries, recent scientific investigations have revealed its influence on key biological processes, including adipogenesis and glucose metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols are provided to facilitate further research, and key signaling pathways and experimental workflows are visualized to offer a clear conceptual framework. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, metabolic diseases, and drug discovery.

Introduction

This compound (CIB) is an organic compound with the chemical formula C₁₃H₁₆O₂. It is the ester of cinnamyl alcohol and isobutyric acid and is naturally present in the essential oil of cinnamon bark[1]. While its pleasant, fruity-balsamic aroma has led to its widespread use as a flavoring agent and fragrance ingredient, emerging research points towards significant biological effects that warrant further investigation for their therapeutic potential[2][3]. This guide synthesizes the existing scientific literature on the anti-adipogenic and glucose-lowering properties of this compound, providing a technical foundation for future research and development.

Biological Activities and Therapeutic Potential

Anti-Adipogenic Effects

In vitro studies utilizing the 3T3-L1 preadipocyte cell line have demonstrated the capacity of this compound to inhibit adipogenesis, the process of fat cell development.

A key study directly compared the anti-adipogenic effects of this compound with cinnamaldehyde, another bioactive compound in cinnamon. The findings indicated that at a concentration of 30 μM, this compound significantly reduced the accumulation of triglycerides and phospholipids in differentiating 3T3-L1 cells[4][5]. This inhibition of lipid storage was associated with the downregulation of critical adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and CCAAT/enhancer-binding protein beta (C/EBPβ) at both the gene and protein levels[4][5].

Interestingly, the anti-adipogenic action of this compound appears to be independent of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a mechanism associated with cinnamaldehyde's effects[4][5]. This suggests a distinct molecular pathway for this compound.

Table 1: In Vitro Anti-Adipogenic Effects of this compound in 3T3-L1 Cells

ParameterConcentrationReduction (%)Reference
Triglyceride Accumulation30 μM21.4 ± 2.56[4][5]
Phospholipid Accumulation30 μM20.7 ± 2.05[4][5]
Effects on Glucose Metabolism and Energy Intake

A randomized, crossover clinical intervention in healthy volunteers revealed that a single oral dose of this compound can positively impact postprandial glucose control and reduce energy intake.

In this study, participants who consumed a glucose solution supplemented with 0.45 mg of this compound demonstrated a significant decrease in total energy intake from a subsequent standardized breakfast compared to the control group. Furthermore, the administration of this compound led to a notable reduction in the delta area under the curve for plasma glucose, indicating improved glucose tolerance[3].

Table 2: Effects of this compound on Energy Intake and Plasma Glucose in Humans

ParameterDosageReductionReference
Total Energy Intake0.45 mg4.64 ± 3.51%[3]
Delta Area Under Curve (Plasma Glucose)0.45 mg49.3 ± 18.5%[3]

Proposed Mechanisms of Action and Signaling Pathways

While the precise signaling pathways governed by this compound are still under active investigation, studies on the structurally related compound, cinnamyl alcohol, provide strong indications of the potential mechanisms at play in the context of adipogenesis.

Research on cinnamyl alcohol has shown that it inhibits adipogenesis in 3T3-L1 cells by arresting the cell cycle and modulating the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK) signaling pathways[6][7]. It is plausible that this compound, due to its structural similarity, may exert its anti-adipogenic effects through similar pathways.

Proposed Anti-Adipogenic Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade through which this compound may inhibit adipogenesis, based on evidence from studies on cinnamyl alcohol and the known roles of key transcription factors. This compound is proposed to activate AMPK and inhibit ERK phosphorylation. Activated AMPK can inhibit downstream targets involved in lipogenesis. The inhibition of ERK, a component of the MAPK pathway, can lead to the downregulation of C/EBPβ, a crucial early regulator of adipogenesis. This, in turn, suppresses the expression of the master adipogenic transcription factors, PPARγ and C/EBPα, ultimately leading to a reduction in the expression of genes responsible for the mature adipocyte phenotype, such as Fatty Acid Binding Protein 4 (FABP4).

G cluster_0 This compound cluster_1 Upstream Signaling cluster_2 Early Adipogenic Transcription Factors cluster_3 Master Adipogenic Transcription Factors cluster_4 Late Adipogenic Markers CIB This compound AMPK AMPKα CIB->AMPK Activates ERK ERK1/2 CIB->ERK Inhibits CEBPb C/EBPβ AMPK->CEBPb Inhibits ERK->CEBPb Activates PPARg PPARγ CEBPb->PPARg Induces CEBPa C/EBPα CEBPb->CEBPa Induces FABP4 FABP4 PPARg->FABP4 Induces Lipid Lipid Accumulation PPARg->Lipid Promotes CEBPa->FABP4 Induces CEBPa->Lipid Promotes

Caption: Proposed anti-adipogenic signaling pathway of this compound.

Experimental Protocols

In Vitro Adipogenesis Inhibition Assay in 3T3-L1 Cells

This protocol is adapted from the methodology described in the comparative study of this compound and cinnamaldehyde[5][6].

4.1.1. Cell Culture and Differentiation

  • Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.

  • Seed cells in appropriate culture plates and grow to confluence.

  • Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. This is the differentiation medium.

  • On Day 2, replace the differentiation medium with maturation medium consisting of DMEM with 10% FBS and 10 µg/mL insulin.

  • From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days until the cells are fully differentiated (typically Day 8-12).

  • For testing this compound, add the compound to the differentiation and maturation media at the desired concentrations (e.g., 30 µM).

G cluster_0 Experimental Workflow: 3T3-L1 Adipogenesis start Seed 3T3-L1 Preadipocytes confluence Grow to Confluence (2 days post) start->confluence day0 Day 0: Induce Differentiation (MDI Medium) confluence->day0 day2 Day 2: Switch to Maturation Medium (Insulin) day0->day2 day4_12 Day 4-12: Maintain in Culture (Change medium every 2 days) day2->day4_12 end Fully Differentiated Adipocytes day4_12->end

Caption: Workflow for the differentiation of 3T3-L1 preadipocytes.

4.1.2. Quantification of Lipid Accumulation (Oil Red O Staining)

  • On the final day of differentiation, wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 10% formalin in PBS for at least 1 hour.

  • Wash the fixed cells with water and then with 60% isopropanol.

  • Stain the cells with a freshly prepared and filtered Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes.

  • Wash the cells extensively with water to remove unbound dye.

  • Visually inspect the stained lipid droplets under a microscope and capture images.

  • To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol.

  • Measure the absorbance of the eluted dye at a wavelength of 510 nm using a spectrophotometer.

4.1.3. Western Blot Analysis of Adipogenic Transcription Factors

  • Lyse the differentiated 3T3-L1 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against PPARγ, C/EBPα, C/EBPβ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Human Intervention Study on Glucose and Energy Intake

This protocol is based on the methodology from the published clinical trial[3].

  • Recruit healthy, non-smoking volunteers.

  • Employ a randomized, crossover study design with a washout period between interventions.

  • On the morning of the study, after an overnight fast, administer either a control beverage (e.g., 300 mL water with 75 g glucose) or the test beverage (control beverage supplemented with 0.45 mg this compound).

  • Collect blood samples at baseline (fasting) and at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-beverage consumption for the analysis of plasma glucose and insulin.

  • Two hours after the beverage administration, provide a standardized ad libitum breakfast.

  • Measure the total energy and macronutrient intake from the breakfast.

  • Subjective appetite ratings can be assessed using visual analog scales (VAS) at baseline and before the breakfast.

G cluster_0 Human Intervention Study Workflow start Recruit Healthy Volunteers fasting Overnight Fast start->fasting intervention Administer Control or CIB Beverage fasting->intervention blood_sampling Collect Blood Samples (0-120 min) intervention->blood_sampling breakfast Provide Standardized Breakfast (at 2h) intervention->breakfast analysis Analyze Plasma Glucose and Insulin blood_sampling->analysis measurement Measure Energy Intake breakfast->measurement

Caption: Workflow for the human intervention study.

Future Directions and Conclusion

The current body of evidence suggests that this compound possesses promising therapeutic potential, particularly in the context of metabolic disorders such as obesity and type 2 diabetes. Its demonstrated ability to inhibit adipogenesis and improve postprandial glucose control in preliminary studies provides a strong rationale for further investigation.

Future research should focus on elucidating the precise molecular mechanisms underlying the biological activities of this compound. Specifically, direct investigation into its effects on the AMPK and ERK signaling pathways in adipocytes is warranted to confirm the hypothesized mechanisms. Further in vivo studies in animal models of obesity and diabetes are necessary to evaluate its efficacy, safety, and pharmacokinetic profile.

References

A Comprehensive Review of Cinnamyl Isobutyrate: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isobutyrate is an organic compound belonging to the class of styrenes, characterized by an ethenylbenzene moiety.[1] It is a colorless to pale yellow liquid with a sweet, balsamic, and fruity odor reminiscent of apple and banana.[2][] This aromatic compound is found naturally in the essential oil of cinnamon bark and is also synthesized for use as a flavoring agent in foods, particularly in baked goods and candy, and as a fragrance ingredient in various personal care products.[2][4] Beyond its sensory properties, recent research has highlighted the potential biological activities of this compound, particularly in the context of metabolic health, making it a molecule of interest for further scientific investigation.

This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its synthesis, biological effects, and the experimental methodologies used to elucidate its properties. Quantitative data from various studies are summarized in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for the presented information.

Physicochemical Properties

This compound is characterized by the following physicochemical properties:

PropertyValueReference
Molecular Formula C13H16O2[5]
Molecular Weight 204.26 g/mol [5]
Appearance Colorless to pale yellow liquid[2]
Odor Sweet, balsamic, fruity[2]
Boiling Point 295-297 °C at 760 mmHg[6]
Density 1.006-1.009 g/mL at 25 °C[6]
Refractive Index 1.523-1.528 at 20 °C[6]
Solubility Insoluble in water; soluble in alcohol and oils[2][6]
logP (o/w) 3.504 (estimated)[6]

Synthesis of this compound

The primary method for the synthesis of this compound is through the esterification of cinnamyl alcohol with isobutyric acid.[2] This can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: Fischer-Speier Esterification

A common method for the synthesis of esters like this compound is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamyl alcohol and a molar excess of isobutyric acid. A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added in a catalytic amount.[7][8][9]

  • Reaction Conditions: The reaction mixture is heated to reflux with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).[7][10] To drive the equilibrium towards the product, one of the reactants (typically the less expensive one, in this case, isobutyric acid) is used in excess, or the water formed during the reaction is removed using a Dean-Stark apparatus.[8][9]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The excess acid is neutralized by washing with a saturated sodium bicarbonate solution. The organic layer is then washed with water and brine, dried over an anhydrous salt like sodium sulfate, and filtered. The crude this compound is then purified by vacuum distillation to obtain the final product.[7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Cinnamyl Alcohol Cinnamyl Alcohol Esterification Esterification Cinnamyl Alcohol->Esterification Isobutyric Acid Isobutyric Acid Isobutyric Acid->Esterification Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Esterification Reflux Reflux Reflux->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water G cluster_workflow Anti-Adipogenic Assay Workflow 3T3-L1 Preadipocytes 3T3-L1 Preadipocytes Induce Differentiation (MDI) Induce Differentiation (MDI) 3T3-L1 Preadipocytes->Induce Differentiation (MDI) Treat with this compound Treat with this compound Induce Differentiation (MDI)->Treat with this compound Differentiated Adipocytes Differentiated Adipocytes Treat with this compound->Differentiated Adipocytes Assess Lipid Accumulation Assess Lipid Accumulation Differentiated Adipocytes->Assess Lipid Accumulation Analyze Protein Expression Analyze Protein Expression Differentiated Adipocytes->Analyze Protein Expression Oil Red O Staining Oil Red O Staining Assess Lipid Accumulation->Oil Red O Staining Western Blot (PPARγ, C/EBPs) Western Blot (PPARγ, C/EBPs) Analyze Protein Expression->Western Blot (PPARγ, C/EBPs) G This compound This compound C/EBPβ C/EBPβ This compound->C/EBPβ PPARγ PPARγ This compound->PPARγ C/EBPα C/EBPα This compound->C/EBPα Preadipocyte Preadipocyte Adipogenic Stimuli (MDI) Adipogenic Stimuli (MDI) Adipogenic Stimuli (MDI)->C/EBPβ C/EBPβ->PPARγ C/EBPβ->C/EBPα PPARγ->C/EBPα Adipocyte-specific genes (e.g., FABP4) Adipocyte-specific genes (e.g., FABP4) PPARγ->Adipocyte-specific genes (e.g., FABP4) C/EBPα->Adipocyte-specific genes (e.g., FABP4) Adipogenesis Adipogenesis Adipocyte-specific genes (e.g., FABP4)->Adipogenesis

References

A Technical Guide to the Aroma and Flavor Profile of Cinnamyl Isobutyrate for Sensory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the sensory properties of Cinnamyl Isobutyrate (CAS No. 103-59-3), a significant aroma chemical used in the flavor and fragrance industries. The guide covers its chemical and physical characteristics, detailed aroma and flavor profiles, quantitative sensory data, and standardized experimental protocols for its evaluation.

Introduction

This compound is an ester recognized for its complex and pleasant sensory profile.[1] It is found naturally in the essential oil of cinnamon bark but is often produced synthetically for commercial use as a flavoring agent and fragrance component.[2][3] Its characteristic aroma and flavor make it a valuable ingredient in a wide range of products, including baked goods, candies, cosmetics, and perfumes.[1][2][3] Understanding its detailed sensory characteristics is crucial for precise formulation and new product development. This guide synthesizes available data to provide a technical foundation for sensory analysis and research applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid.[2][4] It is almost insoluble in water but soluble in alcohol and oils.[2][5] A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name 3-phenyl-2-propen-1-yl isobutyrate[5]
Synonyms Cinnamyl 2-methylpropanoate, Isobutyric acid cinnamyl ester[3][6]
CAS Number 103-59-3[2]
Molecular Formula C₁₃H₁₆O₂[2][3]
Molecular Weight 204.26 g/mol [2][3]
Appearance Colorless to pale yellow clear liquid[4][7]
Boiling Point 254 °C to 297 °C at 760 mm Hg[2][3][4]
Density ~1.008 g/mL at 25 °C[2][3]
Refractive Index 1.523 to 1.528 at 20 °C[4][6]
Solubility Insoluble in water; soluble in alcohol and oils[2][5][7]
Vapor Pressure 0.002 mmHg at 20-25 °C[4][6]
Flash Point >100 °C (>212 °F)[4][8]

Sensory Profile

The sensory profile of this compound is multifaceted, contributing desirable notes in both olfaction and gustation.

Aroma Profile

The odor of this compound is predominantly characterized as fruity and sweet.[4] It possesses a complex aromatic profile with multiple nuances, which are described by various sources as:

  • Primary Notes : Sweet, fruity, and balsamic.[2][3][4][7]

  • Secondary Notes : Spicy, almond, and tropical.[2][4]

  • Minor Notes : Pineapple, creamy, green, and slightly floral.[4][9]

The odor strength is considered medium, and it is a substantive aroma, lasting for approximately 188 hours on a testing strip.[4][9][10] This tenacity makes it useful as a modifier in fragrance compositions.[6]

Flavor Profile

The flavor of this compound is consistent with its aroma, primarily described as sweet and fruity.[6] It is often reminiscent of apple and banana.[2][3][7] At a concentration of 25 ppm, its taste is further detailed as fruity and sweet with waxy and spicy nuances, including a distinct pineapple-like character.[4][9]

Quantitative Sensory and Usage Data

While specific odor and taste threshold values for this compound are not widely published in the available literature, data on its typical usage levels in commercial products provide an indirect measure of its potency and sensory impact.

Table 2: Quantitative Sensory and Usage Data for this compound

ParameterValue / DescriptionReference(s)
FEMA Number 2297[3][5][6]
JECFA Number 653[5][6]
GRAS Status Yes[11]
Typical Taste Concentration 25.00 ppm[4][9]
Taste Description at 25 ppm Fruity, sweet, pineapple, with waxy and spicy nuances[4][9]
Typical Use Level (Baked Goods) 8 ppm[2][7]
Typical Use Level (Candy) 8 ppm[2][7]
Maximum Use Level (Flavor) Up to 140 ppm[6]
Maximum Use Level (Fragrance) Up to 3%[6]
Substantivity (Odor) 188 hours[4][9][10]

Experimental Protocols for Sensory Evaluation

To conduct rigorous sensory studies on this compound, standardized methodologies are essential. Quantitative Descriptive Analysis (QDA) is a widely accepted method for characterizing the sensory profile of a substance.

Protocol: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the key aroma and flavor attributes of this compound.

1. Panelist Selection and Training:

  • Selection: Recruit 10-15 individuals based on their sensory acuity, ability to describe sensations, and availability. Screen candidates for anosmia and other sensory defects.

  • Training: Conduct a series of training sessions (typically 15-20 hours) to familiarize panelists with the basic tastes and a wide range of aroma references relevant to fruity, spicy, and sweet esters. The goal is to develop a consensus on the terminology used to describe the sensory attributes of the target compound.

2. Lexicon Development:

  • Present panelists with samples of this compound at various concentrations in a neutral medium (e.g., deodorized mineral oil for aroma, or a 5% sucrose solution for flavor).

  • In an open discussion format, panelists will generate a list of descriptive terms for the aroma and flavor attributes they perceive.

  • The panel leader guides the discussion to group similar terms and create a final lexicon of 8-12 distinct attributes (e.g., 'sweet,' 'fruity-apple,' 'spicy-cinnamon,' 'balsamic'). Each attribute must have a clear definition and a reference standard.

3. Sample Preparation and Presentation:

  • Medium: For aroma analysis, prepare solutions of this compound in a non-odorous solvent like propylene glycol or mineral oil. For flavor analysis, use a base of spring water, a light sugar solution, or an unflavored food matrix (e.g., apple sauce, plain yogurt).

  • Concentration: Prepare samples at concentrations relevant to typical use levels (e.g., 5, 10, and 25 ppm).

  • Presentation: Serve samples in coded, identical containers (e.g., lidded glass snifters for aroma, opaque cups for flavor) to prevent bias. Samples should be presented at a controlled temperature (e.g., room temperature). A randomized presentation order should be used for each panelist.

4. Data Collection:

  • Panelists evaluate each sample individually in isolated sensory booths.

  • For each attribute in the developed lexicon, panelists rate the intensity on a structured line scale (e.g., a 15-cm line scale anchored with 'low' and 'high' intensity).

  • Data is typically collected using specialized sensory software (e.g., Compusense, FIZZ).

5. Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using statistical methods, typically a two-way Analysis of Variance (ANOVA) with panelists and products as the main effects.

  • Use post-hoc tests (e.g., Tukey's HSD) to determine significant differences between samples.

  • Visualize the results using spider plots (also known as radar plots) to compare the sensory profiles of different concentrations.

QDA_Workflow cluster_setup Phase 1: Setup & Training cluster_execution Phase 2: Evaluation cluster_analysis Phase 3: Analysis & Reporting Panelist_Selection Panelist Selection (n=10-15) Training Panelist Training (15-20 hours) Panelist_Selection->Training Lexicon_Dev Lexicon Development (Consensus Terms & References) Training->Lexicon_Dev Sample_Prep Sample Preparation (Coded, Randomized) Lexicon_Dev->Sample_Prep Evaluation Individual Booth Evaluation (Intensity Rating on Line Scales) Sample_Prep->Evaluation Data_Collection Data Collection (Sensory Software) Evaluation->Data_Collection Stats_Analysis Statistical Analysis (ANOVA, Post-Hoc Tests) Data_Collection->Stats_Analysis Visualization Data Visualization (Spider Plots) Stats_Analysis->Visualization Report Final Sensory Profile Report Visualization->Report

Caption: Experimental workflow for Quantitative Descriptive Analysis (QDA).

Biochemical Context: Olfactory Signaling

The perception of this compound's aroma begins with its interaction with olfactory receptors in the nasal cavity. Understanding this pathway is essential for researchers studying the molecular basis of scent perception.

An odorant molecule, such as this compound, binds to an Olfactory Receptor (OR) located on the cilia of Olfactory Sensory Neurons (OSNs). This binding event initiates a G-protein coupled cascade. The activated G-protein (G_olf) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarizing the neuron. This depolarization generates an action potential that travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

Olfactory_Pathway cluster_neuron Olfactory Sensory Neuron Odorant Cinnamyl Isobutyrate OR Olfactory Receptor (OR) Odorant->OR Binds Golf G_olf (G-protein) OR->Golf Activates AC Adenylyl Cyclase Golf->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG CNG Ion Channel cAMP->CNG Opens Depolarization Depolarization (Action Potential) CNG->Depolarization Na+, Ca2+ Influx Brain Signal to Olfactory Bulb (Brain) Depolarization->Brain

Caption: Simplified diagram of the olfactory signal transduction pathway.

Conclusion

This compound is a valuable aroma chemical with a rich and complex sensory profile dominated by sweet, fruity, and balsamic notes. Its consistent performance and pleasant characteristics have solidified its use in a variety of flavor and fragrance applications. The methodologies and data presented in this guide offer a comprehensive resource for researchers and developers engaged in sensory analysis, enabling more precise characterization and innovative application of this versatile compound. Further research to determine definitive odor and taste detection thresholds would provide valuable data for the scientific community.

References

Cinnamyl Isobutyrate: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamyl isobutyrate is a flavoring agent and fragrance ingredient generally recognized as safe (GRAS) for its intended use. This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for this compound. The toxicological profile of this compound is largely informed by data from structurally related cinnamyl derivatives, a common practice in the safety assessment of flavoring substances. The primary metabolic pathway for this compound is hydrolysis to cinnamyl alcohol and isobutyric acid, both of which are further metabolized through well-understood endogenous pathways. Acute toxicity is low, and it is not considered to be a genotoxic concern. Standard handling procedures should be followed to minimize exposure and ensure safety.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity, balsamic odor.[1][2] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Synonyms 3-phenyl-2-propen-1-yl isobutyrate[1]
CAS Number 103-59-3[2]
Molecular Formula C₁₃H₁₆O₂[2]
Molecular Weight 204.26 g/mol [2]
Boiling Point 295-297 °C
Density 1.005-1.014 g/cm³[3]
Refractive Index 1.520-1.528[3]
Solubility Insoluble in water; soluble in oils and ethanol[3]

Toxicological Profile

The safety of this compound has been evaluated by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel. The assessment relies on data for a group of structurally related cinnamyl derivatives.[1][4]

Acute Toxicity

This compound exhibits low acute toxicity.

SpeciesRouteLD₅₀Reference
RatOral> 5000 mg/kg[1][5]
RabbitDermal> 5000 mg/kg[5]
Sub-chronic and Chronic Toxicity
Genotoxicity

While specific genotoxicity studies on this compound are not detailed in the available literature, the FEMA GRAS assessment of the cinnamyl derivatives group concluded that these substances are not a genotoxic concern.[4] For instance, magnesium salts of isobutyrate were found to be not mutagenic, clastogenic, or aneugenic in in vitro studies.[6]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound are not publicly available. The FEMA assessment of the cinnamyl derivatives group did not identify any reproductive or developmental toxicity concerns.[4]

Skin Irritation and Sensitization

A 4% solution of this compound in petrolatum produced no irritation or sensitization in human subjects.[1] However, some safety data sheets recommend avoiding contact with skin and eyes.[5]

Metabolism and Toxicokinetics

The metabolic fate of this compound is predicted to follow the pathway of other cinnamyl esters.

Metabolic Pathway

This compound is expected to be rapidly hydrolyzed in the gastrointestinal tract and/or liver by carboxylesterases into cinnamyl alcohol and isobutyric acid.[7][8]

  • Cinnamyl alcohol is then oxidized by alcohol dehydrogenase to cinnamaldehyde, which is further oxidized by aldehyde dehydrogenase to cinnamic acid. Cinnamic acid is then either conjugated with glycine and excreted or undergoes β-oxidation to benzoic acid, which is subsequently conjugated with glycine to form hippuric acid and excreted in the urine.

  • Isobutyric acid is a short-chain fatty acid that can be metabolized through various endogenous pathways.[6]

Metabolic_Pathway CI This compound CA Cinnamyl Alcohol CI->CA Hydrolysis (Carboxylesterases) IA Isobutyric Acid CI->IA Hydrolysis (Carboxylesterases) CAL Cinnamaldehyde CA->CAL Oxidation (Alcohol Dehydrogenase) Met Further Metabolism IA->Met CAA Cinnamic Acid CAL->CAA Oxidation (Aldehyde Dehydrogenase) BA Benzoic Acid CAA->BA β-Oxidation HA Hippuric Acid BA->HA Glycine Conjugation Exc Excretion (Urine) HA->Exc

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicity studies on this compound are not fully described in the available literature. However, the methodologies would likely follow standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)
  • Principle: A stepwise procedure with the use of a limited number of animals at each step. The study starts with a dose expected to be non-lethal. Based on the outcome, the dose for the next animal(s) is adjusted up or down.

  • Test Animals: Typically, rats of a standard laboratory strain are used.

  • Procedure: A single dose of the test substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoint: The LD₅₀ is determined based on the dose that causes mortality in 50% of the animals.

Genotoxicity: Bacterial Reverse Mutation Test (OECD 471)
  • Principle: This test, also known as the Ames test, uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in the restoration of the functional capability of the bacteria to synthesize an essential amino acid.

  • Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the control group.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Ames_Test_Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis Bacteria Bacterial Strains (e.g., S. typhimurium) Plate_S9 Plate with S9 Bacteria->Plate_S9 Plate_noS9 Plate without S9 Bacteria->Plate_noS9 TestSubstance This compound (various concentrations) TestSubstance->Plate_S9 TestSubstance->Plate_noS9 S9 Metabolic Activation System (S9) S9->Plate_S9 Incubate Incubate at 37°C Plate_S9->Incubate Plate_noS9->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze for Mutagenicity Count->Analyze

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Handling and Safety

Exposure Controls and Personal Protection
  • Engineering Controls: Use in a well-ventilated area.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear chemically resistant gloves.

    • Respiratory Protection: Not required under normal conditions of use with adequate ventilation.

First Aid Measures
  • Inhalation: Move to fresh air.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Storage and Disposal
  • Storage: Keep container tightly closed in a dry and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Based on the available data, this compound is considered to have a low order of toxicity. It is readily metabolized and is not a significant concern for genotoxicity, reproductive, or developmental toxicity at current levels of exposure as a flavoring ingredient. Standard laboratory safety precautions are sufficient for handling this compound. Further research could provide more specific quantitative data on the sub-chronic and chronic toxicity of this compound to further solidify its safety profile.

References

Methodological & Application

Synthesis of Cinnamyl Isobutyrate via Esterification: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of cinnamyl isobutyrate, a valuable fragrance and flavoring agent. The primary method described is the Fischer-Speier esterification, a classic acid-catalyzed reaction between cinnamyl alcohol and isobutyric acid. Additionally, alternative synthetic routes, including enzymatic esterification, are discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for key physical and spectral properties, and visual diagrams to elucidate the reaction mechanism and experimental workflow.

Introduction

This compound is an ester known for its sweet, fruity, and balsamic aroma, finding applications in the fragrance, food, and cosmetic industries.[] Its synthesis is a fundamental example of esterification, a core reaction in organic chemistry. Understanding the principles and practical aspects of its synthesis is valuable for researchers in organic synthesis, materials science, and drug development, where ester functionalities are prevalent. This document outlines a detailed protocol for the synthesis of this compound via Fischer esterification, a robust and widely used method.[2]

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₆O₂[]
Molecular Weight204.26 g/mol []
AppearanceColorless to light yellow liquid[]
OdorSweet, balsamic, fruity[]
Boiling Point254 °C[3]
Density1.008 g/mL at 25 °C[]
Refractive Index1.524 at 20 °C[]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer-Speier Esterification

This protocol details the synthesis of this compound from cinnamyl alcohol and isobutyric acid using sulfuric acid as a catalyst. The reaction is reversible and is driven to completion by removing water, a byproduct, or by using an excess of one of the reactants.[2]

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine cinnamyl alcohol (1.0 equivalent), isobutyric acid (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 5 drops). Using an excess of the less expensive reagent, in this case, isobutyric acid, helps to drive the equilibrium towards the product side.[2]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The optimal temperature is typically the boiling point of the solvent or the reactant with the lower boiling point. Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: After the reaction is complete (as indicated by TLC or after the designated time), allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether.

  • Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted isobutyric acid. Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to obtain the pure this compound.[5]

Protocol 2: Enzymatic Synthesis of this compound

An alternative, greener approach to the synthesis of this compound is through enzymatic catalysis using an immobilized lipase. This method often proceeds under milder conditions and with high selectivity. A study on the enzymatic synthesis of a similar ester, cinnamyl butyrate, provides a basis for this protocol.[6]

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a sealed flask, combine cinnamyl alcohol (1 equivalent) and isobutyric acid (2 equivalents) in anhydrous hexane.

  • Enzyme Addition: Add the immobilized lipase (e.g., 2% by weight of the substrates).[6]

  • Incubation: Place the flask in an orbital shaker or use a magnetic stirrer to ensure adequate mixing. Maintain the reaction at a constant temperature, for instance, 50 °C, for 12-24 hours.[6]

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration and can often be reused for several cycles.[6]

  • Purification: The solvent can be removed under reduced pressure, and the resulting this compound can be purified by vacuum distillation.

Data Presentation

Expected Yield

The yield of Fischer esterification can vary depending on the reaction conditions. With the use of excess isobutyric acid and efficient removal of water, a yield of 65% or higher can be reasonably expected.[7]

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR (Proton NMR) Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4 - 7.2m5HAromatic protons (C₆H₅)
~6.6d1HVinylic proton (-CH=CH-)
~6.2dt1HVinylic proton (-CH=CH-)
~4.7d2HMethylene protons (-O-CH₂-)
~2.6septet1HMethine proton (-CH(CH₃)₂)
~1.2d6HMethyl protons (-CH(CH₃)₂)

¹³C NMR (Carbon NMR) Spectral Data: [8]

Chemical Shift (δ) ppmAssignment
~176Carbonyl carbon (C=O)
~136Quaternary aromatic carbon
~134Vinylic carbon (-CH=CH-)
~128.6Aromatic carbons
~128.0Aromatic carbons
~126.6Aromatic carbons
~123Vinylic carbon (-CH=CH-)
~65Methylene carbon (-O-CH₂-)
~34Methine carbon (-CH(CH₃)₂)
~19Methyl carbons (-CH(CH₃)₂)

IR (Infrared) Spectral Data: [9]

Wavenumber (cm⁻¹)Functional Group
~3030Aromatic C-H stretch
~2970Aliphatic C-H stretch
~1730C=O (ester) stretch
~1650C=C (alkene) stretch
~1160C-O (ester) stretch
~965=C-H bend (trans alkene)
~750, ~690C-H bend (monosubstituted benzene)

Visualizations

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products CinnamylAlcohol Cinnamyl Alcohol ProtonatedAcid Protonated Isobutyric Acid CinnamylAlcohol->ProtonatedAcid + H⁺ IsobutyricAcid Isobutyric Acid IsobutyricAcid->ProtonatedAcid + H⁺ Catalyst H₂SO₄ (catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Cinnamyl Alcohol ProtonatedEster Protonated This compound TetrahedralIntermediate->ProtonatedEster - H₂O CinnamylIsobutyrate This compound ProtonatedEster->CinnamylIsobutyrate - H⁺ Water Water ProtonatedEster->Water Experimental_Workflow Start Start MixReactants Mix Cinnamyl Alcohol, Isobutyric Acid, and H₂SO₄ Start->MixReactants Reflux Reflux for 2-4 hours MixReactants->Reflux Cool Cool to Room Temperature Reflux->Cool Extract Extract with Diethyl Ether Cool->Extract WashNaHCO3 Wash with NaHCO₃ solution Extract->WashNaHCO3 WashWaterBrine Wash with Water and Brine WashNaHCO3->WashWaterBrine Dry Dry with Anhydrous MgSO₄ WashWaterBrine->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Vacuum Distillation Evaporate->Purify Product This compound Purify->Product

References

Enzymatic Synthesis of Cinnamyl Isobutyrate Using Lipase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of cinnamyl isobutyrate, a valuable flavor and fragrance compound, utilizing an immobilized lipase, Novozym® 435 (Lipase B from Candida antarctica). The synthesis is achieved through the esterification of cinnamyl alcohol and isobutyric acid. This biocatalytic method offers a green and efficient alternative to traditional chemical synthesis, proceeding under mild conditions with high selectivity. This application note includes optimized reaction parameters, a detailed experimental protocol, methods for product analysis and characterization, and information on enzyme reusability.

Introduction

This compound is an ester prized for its sweet, fruity, and balsamic aroma, finding applications in the food, beverage, and cosmetic industries. Enzymatic synthesis of such flavor esters has gained significant attention as it offers several advantages over chemical methods, including milder reaction conditions, higher specificity, reduced by-product formation, and enhanced sustainability. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are particularly well-suited for this purpose due to their ability to catalyze esterification reactions in non-aqueous media. Among the commercially available lipases, Novozym® 435, an immobilized form of Candida antarctica lipase B, is widely used due to its high activity, stability, and broad substrate specificity.[1][2] This protocol details the synthesis of this compound using Novozym® 435, providing a robust method for laboratory and potential industrial-scale production.

Principle and Mechanism

The enzymatic synthesis of this compound from cinnamyl alcohol and isobutyric acid is a reversible esterification reaction. The reaction is catalyzed by lipase, which follows a Ping-Pong Bi-Bi mechanism. In this mechanism, the lipase first reacts with the acyl donor (isobutyric acid) to form an acyl-enzyme intermediate, releasing a molecule of water. Subsequently, the cinnamyl alcohol binds to the acyl-enzyme complex, leading to the formation of the this compound ester and the regeneration of the free enzyme.[3][4]

PingPong_BiBi_Mechanism E Lipase (E) E_IsobutyricAcid E-Isobutyric Acid Complex E->E_IsobutyricAcid AcylEnzyme Acyl-Enzyme Intermediate (E-Acyl) E_IsobutyricAcid->AcylEnzyme - H2O E_CinnamylIsobutyrate E-Cinnamyl Isobutyrate Complex AcylEnzyme->E_CinnamylIsobutyrate E_CinnamylIsobutyrate->E - this compound

Figure 1: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Experimental Protocols

Materials and Equipment
  • Enzyme: Novozym® 435 (immobilized Candida antarctica lipase B)

  • Substrates:

    • Cinnamyl alcohol (≥98% purity)

    • Isobutyric acid (≥99% purity)

  • Solvent (optional): n-hexane or a solvent-free system can be employed.[3][4]

  • Reaction Vessel: Screw-capped flasks or a temperature-controlled batch reactor.

  • Agitation: Magnetic stirrer or orbital shaker.

  • Temperature Control: Water bath or heating mantle with a controller.

  • Analytical Equipment: Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

Reaction Workflow

experimental_workflow start Start reactants Combine Cinnamyl Alcohol, Isobutyric Acid, and Solvent (optional) start->reactants add_enzyme Add Novozym® 435 reactants->add_enzyme reaction Incubate with Agitation at Controlled Temperature add_enzyme->reaction sampling Take Samples Periodically for GC Analysis reaction->sampling Monitoring separation Separate Enzyme from Reaction Mixture (Filtration) reaction->separation After Completion analysis Analyze Product Yield and Purity (GC-FID/MS) sampling->analysis separation->analysis end End analysis->end

Figure 2: General experimental workflow for enzymatic synthesis.
Detailed Synthesis Protocol

This protocol is adapted from the synthesis of the structurally similar cinnamyl butyrate.[3][4]

  • Reaction Setup: In a 100 mL screw-capped flask, add cinnamyl alcohol and isobutyric acid. For a solvent-based system, add 20 mL of n-hexane. For a solvent-free system, the reactants themselves will serve as the medium.

  • Substrate Molar Ratio: A molar ratio of 1:2 (isobutyric acid to cinnamyl alcohol) is recommended to drive the equilibrium towards product formation.[3]

  • Enzyme Loading: Add Novozym® 435 to the reaction mixture. An enzyme loading of 2% (w/w) based on the total weight of the substrates is a good starting point.[3]

  • Reaction Conditions:

    • Place the flask in an orbital shaker or on a magnetic stirrer.

    • Set the agitation speed to 250 rpm.[3]

    • Maintain the reaction temperature at 50°C.[3]

  • Reaction Monitoring: Withdraw small aliquots (e.g., 100 µL) from the reaction mixture at regular intervals (e.g., every 2 hours). Dilute the samples with a suitable solvent (e.g., n-hexane) before analysis by GC-FID to monitor the progress of the reaction.

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached equilibrium or the desired conversion (typically after 12-24 hours), stop the agitation and heating.[3] Separate the immobilized enzyme from the reaction mixture by simple filtration.

  • Enzyme Washing and Reuse: Wash the recovered enzyme with n-hexane to remove any residual substrates and products. Dry the enzyme under vacuum before reusing it in subsequent batches. Studies on similar systems have shown that Novozym® 435 can be reused for multiple cycles with minimal loss of activity.[3][4]

  • Product Isolation and Purification: The product, this compound, can be purified from the reaction mixture by vacuum distillation or column chromatography if required.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes based on studies of analogous cinnamyl esters.[3][5]

Table 1: Optimized Reaction Conditions for Cinnamyl Ester Synthesis

ParameterOptimized ValueReference
EnzymeNovozym® 435 (Candida antarctica Lipase B)[3][5]
SubstratesCinnamyl Alcohol & Isobutyric Acid-
Molar Ratio (Acid:Alcohol)1:2[3]
Enzyme Loading2% (w/w of substrates)[3]
Temperature50°C[3]
Agitation Speed250 rpm[3]
Reaction Time12 hours[3]
SystemSolvent-free or n-hexane[3][4]

Table 2: Influence of Key Parameters on Conversion (Illustrative)

Parameter VariedCondition 1Conversion (%)Condition 2Conversion (%)
Temperature40°CLower60°CHigher (up to optimum)
Molar Ratio (Acid:Alcohol)1:1Moderate1:3High
Enzyme Loading1% (w/w)Lower3% (w/w)Higher

Product Analysis and Characterization

Gas Chromatography (GC)

The progress of the esterification reaction and the final product purity can be determined by gas chromatography, preferably with a flame ionization detector (GC-FID) for quantification.

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium or Nitrogen.

  • Quantification: The conversion can be calculated based on the disappearance of the limiting substrate (cinnamyl alcohol or isobutyric acid) or the appearance of the product peak (this compound). An internal standard method is recommended for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

The identity of the synthesized this compound can be confirmed by GC-MS. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared with library data.

Enzyme Reusability

The economic viability of an enzymatic process is significantly enhanced by the ability to reuse the biocatalyst. Novozym® 435 is known for its excellent stability and reusability. In the synthesis of cinnamyl butyrate, the enzyme retained 85% of its initial activity after five consecutive cycles.[3][4] For other esterification reactions, Novozym® 435 has been successfully reused for up to 10 cycles with minimal loss of activity.[6]

enzyme_reusability reaction_cycle Esterification Reaction filtration Filtration to Recover Enzyme reaction_cycle->filtration washing Wash with Solvent (n-hexane) filtration->washing drying Dry under Vacuum washing->drying new_cycle Start New Reaction Cycle drying->new_cycle new_cycle->reaction_cycle Reuse Enzyme

Figure 3: Workflow for enzyme reusability.

Conclusion

The enzymatic synthesis of this compound using immobilized lipase (Novozym® 435) is an effective and environmentally friendly method for producing this high-value flavor and fragrance compound. The mild reaction conditions, high conversion rates, and the potential for enzyme recycling make this biocatalytic approach highly attractive for both research and industrial applications. The detailed protocols and data presented in this application note provide a solid foundation for the successful implementation of this synthesis.

References

Application Notes and Protocols for the Quantification of Cinnamyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isobutyrate is a fragrance and flavoring agent prized for its sweet, fruity, and balsamic aroma. It is utilized in a variety of commercial products, including perfumes, cosmetics, and as a food additive to impart fruity and spicy notes. Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance in these industries. This document provides detailed analytical methods for the quantification of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and providing a foundational protocol for High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Methods

The primary method for the quantification of volatile and semi-volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity. An alternative method, High-Performance Liquid Chromatography (HPLC) with UV detection, is also presented as a versatile technique for routine quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of flavor and fragrance compounds. It provides excellent separation of volatile components and definitive identification based on mass spectra.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample (e.g., essential oil, perfume, or food extract).

  • Dissolve the sample in a suitable volatile solvent, such as hexane or ethyl acetate, to a final volume of 10 mL.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. Instrumentation:

  • A gas chromatograph equipped with a mass selective detector (MSD).

3. Chromatographic Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 10 °C/min.

    • Hold at 240 °C for 5 minutes.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

5. Calibration:

  • Prepare a series of standard solutions of this compound in the chosen solvent (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analyze each standard under the same GC-MS conditions to generate a calibration curve by plotting the peak area against the concentration.

6. Quantification:

  • Inject the prepared sample solution into the GC-MS system.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation: GC-MS Method Validation Parameters

ParameterTypical Performance Characteristics
Linearity (R²)≥ 0.999
Limit of Detection (LOD)~0.1 - 1 ng/mL
Limit of Quantitation (LOQ)~0.5 - 5 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)≤ 2%
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC offers a robust and versatile alternative for the quantification of this compound, particularly for routine quality control applications.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample.

  • Dissolve the sample in the mobile phase (e.g., acetonitrile/water mixture) to a final volume of 10 mL.

  • Vortex the solution for 30 seconds.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumentation:

  • An HPLC system equipped with a UV or Diode Array Detector (DAD).

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm (Cinnamyl esters typically exhibit UV absorbance around this wavelength).

4. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

  • Analyze each standard under the same HPLC conditions to generate a calibration curve.

5. Quantification:

  • Inject the prepared sample solution.

  • Identify the this compound peak by its retention time compared to the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation: HPLC-UV Method Validation Parameters

ParameterTypical Performance Characteristics
Linearity (R²)≥ 0.999
Limit of Detection (LOD)~1 - 10 ng/mL
Limit of Quantitation (LOQ)~5 - 30 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)≤ 2%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peak Detect->Identify Integrate Integrate Peak Area Identify->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing Weigh_hplc Weigh Sample Dissolve_hplc Dissolve in Mobile Phase Weigh_hplc->Dissolve_hplc Filter_hplc Filter (0.45 µm) Dissolve_hplc->Filter_hplc Inject_hplc Inject into HPLC Filter_hplc->Inject_hplc Separate_hplc Chromatographic Separation Inject_hplc->Separate_hplc Detect_hplc UV Detection Separate_hplc->Detect_hplc Identify_hplc Identify Peak Detect_hplc->Identify_hplc Integrate_hplc Integrate Peak Area Identify_hplc->Integrate_hplc Quantify_hplc Quantify using Calibration Curve Integrate_hplc->Quantify_hplc Validation_Flow start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness end Validated Method robustness->end

Application Note: Analysis of Cinnamyl Isobutyrate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamyl isobutyrate is a fragrance and flavoring agent prized for its sweet, fruity, and balsamic aroma. It is utilized in a variety of commercial products, including perfumes, cosmetics, food, and beverages. The accurate identification and quantification of this compound are crucial for quality control, regulatory compliance, and ensuring product consistency. Gas chromatography-mass spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and specificity for the analysis of volatile and semi-volatile compounds in complex matrices.[1][2] This application note provides a detailed protocol for the determination of this compound using GC-MS.

Instrumentation and Consumables

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Autosampler: Agilent 7693A (or equivalent)

  • Vials: 2 mL amber glass vials with screw caps and PTFE/silicone septa

  • Syringes: 10 µL autosampler syringe

  • Solvents: Dichloromethane (DCM), HPLC grade or higher

  • Standard: this compound (≥98% purity)

Experimental Protocols

1. Standard Preparation

A stock solution of this compound is prepared by accurately weighing 10 mg of the standard and dissolving it in 10 mL of dichloromethane to achieve a concentration of 1000 µg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with dichloromethane to create a calibration curve ranging from 1 to 100 µg/mL.

2. Sample Preparation (Perfume Matrix)

  • Accurately weigh 1.0 g of the perfume sample into a 10 mL volumetric flask.

  • Add dichloromethane to the flask to bring the volume to 10 mL.

  • Vortex the solution for 1 minute to ensure thorough mixing.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.

  • The sample is now ready for GC-MS analysis.

3. GC-MS Method Parameters

The following GC-MS parameters are recommended for the analysis of this compound:

Parameter Value
GC System Agilent 7890B
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 80 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min
MS System Agilent 5977A
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Acquisition Mode Scan
Scan Range 40-400 m/z

Data Presentation

Table 1: Retention and Mass Spectral Data for this compound

Compound Kovats Retention Index (non-polar column) Expected Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound~1560[3]~15.5204.1[3]43, 71, 115, 116, 117[3]

Table 2: Quantitative Performance (Typical)

Parameter Value
Linear Range (µg/mL) 1 - 100
Correlation Coefficient (r²) >0.995
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.5
Precision (%RSD, n=6) <5%
Accuracy (% Recovery) 95-105%

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Perfume Sample Dilution Dilution with Dichloromethane Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Vial Autosampler Vial Filtration->Vial GC_Injection GC Injection Vial->GC_Injection Separation Chromatographic Separation (DB-5ms Column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Identification Identification (Library Search & Retention Index) Chromatogram->Identification Mass_Spectrum->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway CinnamylIsobutyrate This compound (m/z 204) Fragment117 C₉H₉⁺ (m/z 117) CinnamylIsobutyrate->Fragment117 Loss of C₄H₇O₂ radical Fragment71 C₄H₇O⁺ (m/z 71) CinnamylIsobutyrate->Fragment71 McLafferty Rearrangement Fragment116 C₉H₈⁺ (m/z 116) Fragment117->Fragment116 - H Fragment43 C₃H₇⁺ (m/z 43) Fragment71->Fragment43 Loss of CO Fragment115 C₉H₇⁺ (m/z 115) Fragment116->Fragment115 - H

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Results and Discussion

The described GC-MS method provides excellent chromatographic separation and sensitive detection of this compound. The retention time and mass spectrum of the analyte in a sample should match those of the authentic standard. The mass spectrum of this compound is characterized by a molecular ion at m/z 204 and several key fragment ions.[3] The base peak is typically observed at m/z 43, corresponding to the isobutyryl cation.[3] Another significant fragment at m/z 71 is formed via a McLafferty rearrangement. The fragment at m/z 117 corresponds to the cinnamyl cation, which can further lose hydrogen atoms to yield fragments at m/z 116 and 115.[3]

Quantification is achieved by integrating the peak area of a characteristic ion (e.g., m/z 117) and comparing it to the calibration curve generated from the standard solutions. The method is expected to be linear over the specified concentration range with a high correlation coefficient.

This application note details a robust and reliable GC-MS method for the identification and quantification of this compound in commercial products. The protocol is suitable for routine quality control in the fragrance, cosmetic, and food industries, providing the necessary sensitivity and selectivity for accurate analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cinnamyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamyl isobutyrate is an ester recognized for its sweet, fruity, and balsamic aroma, leading to its widespread use in the fragrance, flavor, and cosmetics industries.[1][2][3] It is a synthetic flavoring agent and also occurs naturally in some essential oils.[1][4] As a component in various consumer products and a subject of research for potential therapeutic properties like antimicrobial effects, a reliable and accurate analytical method for its quantification is essential.[2]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[5][6] This application note details a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the quantitative analysis of this compound. The protocol is designed to be straightforward and reproducible for quality control and research applications.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Reagents and Chemicals:

    • This compound reference standard (≥96% purity).[2]

    • HPLC-grade Acetonitrile.

    • HPLC-grade Methanol.

    • Deionized water (18.2 MΩ·cm).

  • Labware:

    • Volumetric flasks and pipettes.

    • Analytical balance.

    • Syringe filters (0.45 µm or 0.22 µm).[8]

    • HPLC vials with caps and septa.

Chromatographic Conditions

The parameters for the HPLC analysis are summarized in the table below. A reversed-phase method is employed due to the non-polar nature of this compound.

ParameterCondition
ColumnC18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic: Acetonitrile and Water (70:30, v/v)[7]
Flow Rate1.0 mL/min[7]
DetectionUV at 280 nm
Column Temperature30 °C[7]
Injection Volume10 µL[7]
Run Time10 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 700 mL of HPLC-grade acetonitrile and 300 mL of deionized water.

    • Combine them in a suitable container, mix thoroughly, and degas for at least 15 minutes using sonication or vacuum filtration before use.[7]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. Mix thoroughly to ensure complete dissolution.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL (e.g., 10, 25, 50, 75, and 100 µg/mL).[9]

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve an expected concentration within the calibration range.

    • Ensure the sample is fully dissolved, using sonication if necessary.[8]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[7][10][11]

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[9][12] The following table summarizes typical performance characteristics for a validated method.

Validation ParameterTypical SpecificationDescription
Linearity (R²) > 0.999[9]The coefficient of determination for the calibration curve across the specified concentration range.
Accuracy (Recovery) 98% - 102%[13]The percentage of analyte recovered from a spiked sample matrix.
Precision (%RSD) < 2.0%[13]The relative standard deviation for repeated measurements of the same sample (intraday and interday).
Limit of Detection (LOD) ~0.5 µg/mLThe lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3:1).[13]
Limit of Quantification (LOQ) ~1.5 µg/mLThe lowest concentration of analyte that can be accurately quantified (Signal-to-Noise ratio of 10:1).[13]
Specificity No interfering peaksThe ability to assess the analyte unequivocally in the presence of other components.

Visualized Workflows

G HPLC Analysis Workflow for this compound cluster_prep 1. Preparation Phase cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Analysis prep Preparation analysis HPLC Analysis data Data Processing A Prepare Mobile Phase (70:30 ACN:Water) B Prepare Standard Solutions (Stock & Dilutions) A->B C Prepare Sample (Dissolve & Filter) B->C D Equilibrate HPLC System C->D E Inject Standards & Sample D->E F Acquire Chromatographic Data E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Quantify this compound in Sample H->I

Caption: HPLC experimental workflow from preparation to final quantification.

G Logical Relationships in RP-HPLC Method Development analyte Analyte Properties (this compound) column Stationary Phase (Column Choice) analyte->column Non-polar nature mobile_phase Mobile Phase (Solvent Selection) analyte->mobile_phase Solubility detector Detection Method analyte->detector Chromophore (Phenyl Group) params Method Parameters column->params C18 leads to ACN/Water mobile_phase->params Isocratic/Gradient, Ratio detector->params Wavelength (λmax) result Optimized Separation & Quantification params->result

Caption: Key decisions in developing an HPLC method for this compound.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable, specific, and accurate means for the quantitative analysis of this compound. The use of a standard C18 column with an isocratic mobile phase of acetonitrile and water, coupled with UV detection, offers excellent performance and simplicity. This protocol is well-suited for routine quality control in manufacturing environments and for quantitative studies in research and development settings, ensuring product quality and consistency.

References

Application Notes and Protocols for Cinnamyl Isobutyrate as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of cinnamyl isobutyrate as an analytical reference standard for qualitative and quantitative analysis in various matrices, including cosmetics, food, and beverages.

Introduction

This compound (CAS No. 103-59-3) is an ester with a characteristic sweet, fruity, and balsamic aroma.[1] It is utilized as a fragrance ingredient in a wide array of consumer products such as shampoos, soaps, detergents, and fine fragrances, as well as a flavoring agent in baked goods and candies.[1] Its presence and concentration in these products are often subject to quality control and regulatory compliance, necessitating its use as an analytical reference standard. This document outlines the essential information and detailed protocols for its accurate identification and quantification.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and analysis.

PropertyValueReference
Chemical Name 3-phenylprop-2-en-1-yl 2-methylpropanoate--INVALID-LINK--
Synonyms Isobutyric acid, cinnamyl ester--INVALID-LINK--
CAS Number 103-59-3[1]
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol [1]
Appearance Colorless to pale yellow liquid[1][]
Boiling Point 254 °C[1][]
Density 1.008 g/mL at 25 °C[1][]
Refractive Index n20/D 1.523 - 1.528[1][]
Solubility Insoluble in water; soluble in alcohol and oils[1]
Purity ≥95% to ≥98% (typical for analytical standards)[3][4]

Handling and Storage

Proper handling and storage of the this compound reference standard are crucial to maintain its purity and stability.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight. Room temperature storage is generally acceptable.[1]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.

  • Solution Stability: this compound is moderately stable.[1][] Stock and working standard solutions should be prepared fresh and stored under refrigeration when not in use. The stability of solutions in a specific solvent should be verified as part of method validation.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the identification and quantification of volatile and semi-volatile compounds like this compound.

Diagram: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Cosmetic, Food) Extraction Extraction (e.g., LLE, SPME, Headspace) Sample->Extraction Concentration Concentration/ Dilution Extraction->Concentration Filtration Filtration Concentration->Filtration GC_Injection GC Injection Filtration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General workflow for the analysis of this compound by GC-MS.

Experimental Protocol: GC-MS Analysis of this compound in Cosmetics

This protocol provides a general framework for the quantitative analysis of this compound in a cosmetic matrix (e.g., lotion). Method validation is required for specific applications.

1. Materials and Reagents

  • This compound Analytical Reference Standard

  • Internal Standard (IS) (e.g., d5-Cinnamyl Isobutyrate or a compound with similar properties not present in the sample)

  • Solvents: Dichloromethane, Methanol (HPLC grade or equivalent)

  • Anhydrous Sodium Sulfate

  • Sample Vials (2 mL) with caps

2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with dichloromethane.

  • Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of the IS in dichloromethane.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh approximately 1 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add a known amount of the IS solution.

  • Add 10 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube containing anhydrous sodium sulfate.

  • Filter the extract through a 0.45 µm syringe filter into a GC vial.

4. GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

5. Data Analysis

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification: Create a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the working standards. Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary (GC-MS)

ParameterValue
Kovats Retention Index (non-polar column) 1555 - 1562
Quantifier Ion (m/z) 117
Qualifier Ions (m/z) 43, 71, 115, 116

Mass Spectrum Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by the following major fragment ions:

m/zRelative Intensity (%)Proposed Fragment
4399.99[C₃H₇]⁺ (isopropyl cation)
7184.13[C₄H₇O]⁺ (isobutyryl cation)
11751.16[C₉H₉]⁺ (cinnamyl cation)
11540.52[C₉H₇]⁺
11618.46[C₉H₈]⁺
High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can be a suitable alternative for the quantification of this compound, particularly in complex matrices where GC-MS may have limitations.

Diagram: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Beverage) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Dilution Dilution Extraction->Dilution Filtration Filtration Dilution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General workflow for the analysis of this compound by HPLC-UV.

Experimental Protocol: HPLC-UV Analysis of this compound in Beverages

This protocol provides a starting point for developing a quantitative HPLC method for this compound in a beverage matrix. Note: This method is a suggestion and requires full validation for its intended use.

1. Materials and Reagents

  • This compound Analytical Reference Standard

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Formic Acid

  • Sample Vials (2 mL) with caps

2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.

3. Sample Preparation (Solid Phase Extraction - SPE)

  • Degas the beverage sample by sonication for 15 minutes.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load 10 mL of the degassed beverage sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Parameters

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18-18.1 min: 95% to 60% B18.1-22 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm and 254 nm

5. Data Analysis

  • Identification: Identify the this compound peak by comparing its retention time with the reference standard.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of this compound in the sample from the calibration curve.

Spectroscopic Analysis (¹H NMR and FT-IR)

Spectroscopic methods are primarily used for the qualitative identification and structural confirmation of the this compound reference standard.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound reference standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Expected Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm):

    • δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

    • δ 6.6-6.7 ppm (d, 1H): Olefinic proton adjacent to the phenyl group.

    • δ 6.2-6.3 ppm (dt, 1H): Olefinic proton adjacent to the CH₂ group.

    • δ 4.7-4.8 ppm (d, 2H): Methylene protons (-O-CH₂-).

    • δ 2.5-2.7 ppm (sept, 1H): Methine proton of the isobutyryl group.

    • δ 1.1-1.2 ppm (d, 6H): Methyl protons of the isobutyryl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid this compound reference standard between two KBr or NaCl plates.

  • Analysis: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Characteristic Absorption Bands:

    • ~3030 cm⁻¹: Aromatic C-H stretching.

    • ~2970 cm⁻¹: Aliphatic C-H stretching.

    • ~1730 cm⁻¹: C=O stretching (ester).

    • ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.

    • ~1150 cm⁻¹: C-O stretching (ester).

    • ~965 cm⁻¹: Out-of-plane C-H bending (trans-disubstituted alkene).

Method Validation

All quantitative methods developed for the analysis of this compound should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Diagram: Method Validation Logical Relationship

Validation_Relationship MethodDevelopment Method Development Validation Method Validation MethodDevelopment->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness RoutineUse Routine Use Validation->RoutineUse

Caption: Logical relationship of key parameters in analytical method validation.

References

Application of Cinnamyl Isobutyrate in Food and Beverage Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isobutyrate is a synthetic flavoring agent recognized for its sweet, fruity, and balsamic aroma, reminiscent of apple and banana.[1] It is utilized in the food industry to impart or enhance the flavor profiles of various products, including baked goods, beverages, and confectionery.[1] As a regulated food additive, accurate and robust analytical methods are essential for quality control, regulatory compliance, and ensuring product consistency. This document provides detailed application notes and experimental protocols for the analysis of this compound in relevant food and beverage matrices. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful tool for the separation and identification of volatile and semi-volatile compounds in complex samples.[1]

Data Presentation

The following table summarizes the typical usage levels of this compound in various food categories as per FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) guidelines. These values are crucial for developing analytical methods with appropriate sensitivity and calibration ranges.

Food CategoryAverage Maximum Use Level (ppm)
Baked Goods8.5
Non-alcoholic Beverages1.5
Hard Candy7.7
Chewing Gum140.0
Frozen Dairy5.0
Gelatins / Puddings1.2

Data sourced from The Good Scents Company, reflecting FEMA GRAS use levels.[2]

Experimental Protocols

The following protocols are designed for the quantitative analysis of this compound in beverages and baked goods. These are model protocols derived from established methods for analyzing flavor esters in similar food matrices and should be validated in-house for specific applications.

Protocol 1: Analysis of this compound in Non-alcoholic Beverages by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound in clear or filtered liquid matrices.

1. Sample Preparation:

  • If the beverage is carbonated, degas a 50 mL aliquot by sonication for 15-20 minutes.

  • Transfer 10 mL of the degassed beverage into a 20 mL headspace vial.

  • Add 3 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which aids in the partitioning of volatile compounds into the headspace.

  • Add a known concentration of an appropriate internal standard (e.g., d-geranyl acetate or ¹³C-methyl octanoate).[3]

  • Immediately seal the vial with a PTFE-faced silicone septum and a magnetic screw cap.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and thermostat.

  • Equilibrate the sample at 60°C for 15 minutes with agitation.[4]

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 45 minutes at 60°C.[4][5]

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a mid-polarity capillary column such as a DB-17ms or TG-WAX (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4][6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 3 minutes.

    • Ramp to 150°C at a rate of 5°C/min.

    • Ramp to 250°C at a rate of 20°C/min and hold for 4 minutes.[4]

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (e.g., m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) for quantification. For this compound (m/z 204.26), characteristic ions should be selected for SIM analysis.

4. Quantification:

  • Prepare a calibration curve by spiking a blank matrix (a similar beverage known to be free of this compound) with known concentrations of a this compound analytical standard and the internal standard.

  • Process the calibration standards using the same HS-SPME-GC-MS procedure.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

Protocol 2: Analysis of this compound in Baked Goods by Liquid-Liquid Extraction (LLE) followed by GC-MS

This protocol is suitable for solid or semi-solid food matrices like cakes, cookies, or bread.

1. Sample Preparation:

  • Homogenize a representative portion of the baked good to a fine powder or paste.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of a suitable internal standard.

  • Add 20 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate).[6]

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid and liquid phases.

  • Carefully transfer the supernatant (organic layer) to a clean vial.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Injector: Inject 1 µL of the concentrated extract into the GC-MS in splitless mode at an inlet temperature of 250°C.

  • Column: Use a mid-polarity capillary column such as a DB-17ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 150°C, hold for 0.1 minutes.

    • Ramp to 195°C at 7°C/min.

    • Ramp to 280°C at 15°C/min and hold for 2 minutes.[6]

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 300°C

    • Quadrupole Temperature: 180°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for identification and SIM for quantification.

3. Quantification:

  • Prepare calibration standards by spiking a blank matrix (a similar baked good known to be free of this compound) with known concentrations of this compound and the internal standard.

  • Follow the same extraction and GC-MS analysis procedure for the calibration standards.

  • Construct a calibration curve and calculate the concentration of this compound in the samples as described in Protocol 1.

Mandatory Visualizations

HS_SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Beverage Sample Degas Degas (if carbonated) Sample->Degas Vial Transfer 10mL to 20mL Headspace Vial Degas->Vial Salt Add 3g NaCl Vial->Salt IS Add Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at 60°C for 15 min Seal->Equilibrate Expose Expose DVB/CAR/PDMS Fiber to Headspace for 45 min Equilibrate->Expose Desorb Thermal Desorption in GC Inlet (250°C) Expose->Desorb Separate Chromatographic Separation (DB-17ms or TG-WAX column) Desorb->Separate Detect Mass Spectrometric Detection (EI, Scan/SIM) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

Caption: Workflow for HS-SPME-GC-MS analysis of this compound in beverages.

LLE_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Baked Good Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh 5g into Centrifuge Tube Homogenize->Weigh IS Add Internal Standard Weigh->IS Solvent Add 20mL Organic Solvent IS->Solvent Extract Vortex for 5 min Solvent->Extract Centrifuge Centrifuge at 4000 rpm Extract->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Concentrate Concentrate under Nitrogen Transfer->Concentrate Inject Inject 1µL into GC-MS Concentrate->Inject Separate Chromatographic Separation (DB-17ms column) Inject->Separate Detect Mass Spectrometric Detection (EI, Scan/SIM) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

Caption: Workflow for LLE-GC-MS analysis of this compound in baked goods.

References

Application Notes and Protocols: Cinnamyl Isobutyrate in Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cinnamyl isobutyrate in fragrance and perfume research. Detailed protocols for its analysis, sensory evaluation, stability testing, and safety assessment are provided to guide researchers in its effective application.

Introduction to this compound

This compound (CAS No. 103-59-3) is a synthetic aroma chemical valued for its complex and multifaceted odor profile.[1] It is a colorless to pale yellow liquid with a sweet, fruity, balsamic, and slightly spicy aroma, often with nuances of pineapple, almond, and tropical fruits.[2][3] Its versatility allows for its use in a wide range of fragrance applications, from fine fragrances to personal care and household products.[1] this compound is also found naturally in the essential oil of cinnamon bark.[1]

Physicochemical and Olfactory Properties

A summary of the key physicochemical and olfactory properties of this compound is presented in Table 1. This data is essential for formulation development, performance prediction, and safety assessment.

Table 1: Physicochemical and Olfactory Properties of this compound

PropertyValueReference
Chemical Name 3-phenyl-2-propen-1-yl 2-methylpropanoate[4]
CAS Number 103-59-3[1]
Molecular Formula C13H16O2[1]
Molecular Weight 204.26 g/mol [4]
Appearance Colorless to pale yellow liquid[3]
Odor Profile Sweet, fruity, balsamic, spicy, pineapple, almond, tropical[2][3]
Odor Strength Medium[3]
Substantivity on blotter 188 hours at 100%[3]
Boiling Point 295-297 °C at 760 mmHg[3]
Vapor Pressure 0.002 mmHg at 20 °C[3]
Flash Point >100 °C (>212 °F)[3]
Solubility Soluble in alcohol; insoluble in water[3][4]
logP (o/w) 3.504 (estimated)[3]

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a fundamental technique for assessing the purity of this compound and identifying any impurities that may affect its odor profile or safety.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of this compound in a high-purity solvent such as ethanol or hexane.

    • Vortex the solution to ensure homogeneity.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 10 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Impact (EI).

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 40-450.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments.

    • Integrate the peak areas of all detected compounds to determine the purity of the sample.

    • Compare the mass spectra of any impurities against a spectral library (e.g., NIST, Wiley) for tentative identification.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare 1% solution in Ethanol Injection Inject 1 µL into GC Prep->Injection Separation Separation on HP-5ms column Injection->Separation Detection Detection by MS Separation->Detection Identification Identify peaks by retention time and mass spectra Detection->Identification Quantification Determine purity by peak area % Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Sensory Evaluation Protocols

Odor Profile Description

A trained sensory panel is essential for characterizing the odor profile of this compound.

Experimental Protocol: Odor Profile Description

  • Panelist Selection and Training:

    • Select 8-10 panelists based on their olfactory acuity and ability to describe scents.

    • Train panelists on a lexicon of common fragrance descriptors, including fruity, floral, spicy, and balsamic notes, using reference standards.

  • Sample Preparation:

    • Prepare a 10% solution of this compound in a neutral, odorless solvent like diethyl phthalate or ethanol.

    • Dip standard fragrance blotters into the solution and allow the solvent to evaporate for 30 seconds.

  • Evaluation:

    • Present the blotters to the panelists in a well-ventilated, odor-free environment.

    • Instruct panelists to smell the blotter at different time intervals (top, middle, and base notes) and record the perceived odor characteristics using the established lexicon.

    • Compile the descriptors from all panelists to create a comprehensive odor profile.

Odor Threshold Determination

Determining the odor detection threshold provides a quantitative measure of the potency of this compound. The ascending concentration series method is a common approach.[5]

Experimental Protocol: Odor Threshold Determination

  • Panelist Selection:

    • Select a panel of at least 8 individuals screened for normal olfactory sensitivity.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in an odorless solvent (e.g., propylene glycol or water with a co-solvent) covering a wide range of concentrations, from sub-threshold to easily detectable.

  • Procedure (Triangle Test):

    • Present panelists with three samples (in opaque, sniff-friendly containers), two of which are blanks (solvent only) and one contains a specific dilution of this compound.

    • Start with the lowest concentration and ask panelists to identify the odd sample.

    • Gradually increase the concentration in subsequent trials.

    • The individual threshold is the lowest concentration at which a panelist correctly identifies the odorous sample in two consecutive trials.

    • The group odor threshold is calculated as the geometric mean of the individual thresholds.

Diagram: Sensory Evaluation Workflow

Sensory_Workflow cluster_panel Panel Preparation cluster_odor_profile Odor Profile cluster_odor_threshold Odor Threshold Selection Select & Train Sensory Panel Prep_Profile Prepare 10% solution on blotters Selection->Prep_Profile Prep_Threshold Prepare serial dilutions Selection->Prep_Threshold Eval_Profile Panelists describe odor characteristics Prep_Profile->Eval_Profile Eval_Threshold Triangle test to determine detection threshold Prep_Threshold->Eval_Threshold QSAR_Workflow cluster_input Input cluster_prediction QSAR Prediction cluster_output Output Input Input this compound Structure (SMILES) Profiling Structural Profiling Input->Profiling DataGapFilling Identify Analogues with Existing Data Profiling->DataGapFilling ReadAcross Predict Sensitization Potential DataGapFilling->ReadAcross Output Prediction of Skin Sensitization Potential and Potency ReadAcross->Output

References

Investigating the Antimicrobial and Antioxidant Properties of Cinnamyl Isobutyrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential antimicrobial and antioxidant properties of Cinnamyl Isobutyrate. While this compound is recognized for its fragrance and flavor applications, its bioactivity remains an area of growing interest. The following protocols are based on established methodologies for similar lipophilic compounds and cinnamyl derivatives, offering a robust framework for systematic evaluation.

Quantitative Data Summary

As of the latest literature review, specific quantitative data on the antimicrobial and antioxidant activities of this compound is not extensively available. The tables below are presented as templates for researchers to populate with their experimental findings.

Table 1: Antimicrobial Activity of this compound

Test OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (ZOI) (mm)
Staphylococcus aureus (ATCC 25923)Data to be determinedData to be determined
Escherichia coli (ATCC 25922)Data to be determinedData to be determined
Candida albicans (ATCC 10231)Data to be determinedData to be determined
Pseudomonas aeruginosa (ATCC 27853)Data to be determinedData to be determined

Table 2: Antioxidant Activity of this compound

AssayIC50 Value (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC) (µM TE/mg)Ferric Reducing Antioxidant Power (FRAP) Value (µM Fe(II)/mg)
DPPH Radical Scavenging AssayData to be determinedData to be determinedN/A
ABTS Radical Scavenging AssayData to be determinedData to be determinedN/A
Ferric Reducing Antioxidant Power (FRAP) AssayN/AN/AData to be determined

Experimental Protocols

Antimicrobial Susceptibility Testing

Due to the lipophilic nature of this compound, modifications to standard protocols are necessary to ensure proper dissolution and diffusion.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tween 20 or Tween 80

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (sterile broth)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Preparation of Working Solutions: Create a series of twofold dilutions of the stock solution in sterile broth containing a low concentration of a non-ionic surfactant like Tween 20 or Tween 80 (e.g., 0.5% v/v) to aid in solubility.

  • Inoculum Preparation: Prepare a microbial suspension in the appropriate broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the this compound working solution to the first well of a row and perform serial twofold dilutions across the plate.

    • Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

    • Include a growth control (broth + inoculum) and a solvent control (broth + inoculum + DMSO/Tween at the highest concentration used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

This method assesses the ability of an antimicrobial agent to diffuse into the agar and inhibit microbial growth.

Materials:

  • This compound

  • Ethanol or DMSO (as solvent)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cork borer or pipette tips

  • Positive control (antibiotic discs)

  • Negative control (solvent)

Procedure:

  • Inoculation of Agar Plates: Aseptically swab the surface of an MHA plate with the standardized microbial inoculum to create a lawn of growth.

  • Well Preparation: Use a sterile cork borer (e.g., 6 mm diameter) to create wells in the agar.

  • Sample Application: Prepare different concentrations of this compound in a suitable solvent. Pipette a fixed volume (e.g., 50-100 µL) of each concentration into the wells. Also, add the solvent control and place the positive control disc.

  • Pre-diffusion: Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the compound into the agar.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • ZOI Measurement: After incubation, measure the diameter of the clear zone of no growth around each well in millimeters.

Antioxidant Capacity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • Trolox (as a standard)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Sample and Standard Preparation: Prepare a stock solution of this compound in methanol or ethanol. Create a series of dilutions. Prepare a series of Trolox standards in the same solvent.

  • Reaction Setup:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the sample or standard dilutions to the respective wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox (as a standard)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare dilutions of this compound and Trolox in the appropriate solvent.

  • Reaction Setup:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the sample or standard dilutions.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and IC50 value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Trolox or FeSO₄·7H₂O (as a standard)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • FRAP Reagent Preparation: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Sample and Standard Preparation: Prepare dilutions of this compound and the standard in a suitable solvent.

  • Reaction Setup:

    • Add 180 µL of the FRAP working solution to each well.

    • Add 20 µL of the sample or standard dilutions.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the absorbance values of the standards. The FRAP value of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents per mg of the compound.

Visualizations

experimental_workflow_antimicrobial cluster_mic Minimum Inhibitory Concentration (MIC) cluster_zoi Zone of Inhibition (ZOI) prep_stock_mic Prepare this compound Stock (DMSO) serial_dilution Serial Dilution in Broth + Tween prep_stock_mic->serial_dilution plate_setup_mic Inoculate 96-well Plate serial_dilution->plate_setup_mic inoculum_prep_mic Prepare 0.5 McFarland Inoculum inoculum_prep_mic->plate_setup_mic incubation_mic Incubate (37°C, 24h) plate_setup_mic->incubation_mic read_mic Read MIC (Visual/Absorbance) incubation_mic->read_mic prep_stock_zoi Prepare this compound Solutions sample_addition_zoi Add Sample to Wells prep_stock_zoi->sample_addition_zoi inoculum_prep_zoi Prepare 0.5 McFarland Inoculum plate_prep_zoi Lawn Culture on MHA Plate inoculum_prep_zoi->plate_prep_zoi well_creation Create Wells in Agar plate_prep_zoi->well_creation well_creation->sample_addition_zoi incubation_zoi Incubate (37°C, 24h) sample_addition_zoi->incubation_zoi read_zoi Measure Zone Diameter (mm) incubation_zoi->read_zoi

Caption: Workflow for Antimicrobial Susceptibility Testing.

experimental_workflow_antioxidant cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay start Prepare this compound & Standard Solutions dpph_mix Mix Sample/Standard with DPPH Solution start->dpph_mix abts_mix Mix Sample/Standard with ABTS•+ Solution start->abts_mix frap_mix Mix Sample/Standard with FRAP Reagent start->frap_mix dpph_incubate Incubate (30 min, Dark) dpph_mix->dpph_incubate dpph_read Read Absorbance at 517 nm dpph_incubate->dpph_read dpph_calc Calculate % Inhibition & IC50 dpph_read->dpph_calc abts_incubate Incubate (6 min, Dark) abts_mix->abts_incubate abts_read Read Absorbance at 734 nm abts_incubate->abts_read abts_calc Calculate % Inhibition & IC50/TEAC abts_read->abts_calc frap_incubate Incubate (30 min, 37°C) frap_mix->frap_incubate frap_read Read Absorbance at 593 nm frap_incubate->frap_read frap_calc Calculate FRAP Value frap_read->frap_calc

Caption: Workflow for Antioxidant Capacity Assays.

proposed_mechanism_of_action cluster_antimicrobial Proposed Antimicrobial Mechanism cluster_antioxidant Proposed Antioxidant Mechanism ci This compound membrane Bacterial Cell Membrane ci->membrane Intercalates disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Ions & ATP disruption->leakage death Cell Death leakage->death ci_ox This compound ros Reactive Oxygen Species (ROS) ci_ox->ros Donates H•/e- nrf2 Nrf2 Signaling Pathway ci_ox->nrf2 Activates scavenging Direct Radical Scavenging ros->scavenging Neutralizes protection Cellular Protection scavenging->protection are Antioxidant Response Element (ARE) nrf2->are Binds to antioxidant_enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes antioxidant_enzymes->protection

Caption: Proposed Mechanisms of Action for Investigation.

Troubleshooting & Optimization

How to improve the yield of Cinnamyl isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of cinnamyl isobutyrate. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is primarily synthesized via the esterification of cinnamyl alcohol with isobutyric acid.[1][2] The two main approaches for this conversion are:

  • Chemical Catalysis (Fischer-Tafel Esterification): This traditional method involves reacting cinnamyl alcohol and isobutyric acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[3][4] The reaction is typically heated to drive the equilibrium towards the product.

  • Enzymatic Catalysis: This "green chemistry" approach uses lipases (e.g., Novozym 435 from Candida antarctica) as biocatalysts.[3][5] The reaction can be performed as a direct esterification or a transesterification and occurs under milder conditions than chemical methods, offering high selectivity and minimizing byproduct formation.[6][7]

Q2: Which factors most significantly impact the yield of the synthesis?

A2: Several factors can be optimized to improve the yield:

  • Reactant Molar Ratio: In enzymatic synthesis, using an excess of one reactant can shift the reaction equilibrium. For a similar ester, cinnamyl butyrate, a 1:2 molar ratio of acid to alcohol resulted in a 90% conversion.[5]

  • Catalyst: The choice and concentration of the catalyst are critical. For enzymatic reactions, enzyme loading affects the reaction rate; a 2% loading (by weight of substrates) has been shown to be effective.[5] For chemical synthesis, the amount of acid catalyst must be sufficient to catalyze the reaction without causing degradation of the starting materials or product.

  • Temperature: Optimal temperature varies by method. Enzymatic reactions for similar esters are often run at 40-50°C to maximize enzyme activity and stability.[3][5] Chemical esterifications may require higher temperatures to achieve a reasonable reaction rate.[4]

  • Removal of Water: Esterification is an equilibrium reaction that produces water as a byproduct. Removing water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves) will drive the reaction to completion and significantly increase the yield.

  • Solvent: In enzymatic synthesis, non-polar organic solvents like hexane are often used.[5] Solvent-free systems are also an option, particularly in transesterification where one of the reactants can serve as the solvent.[3]

Q3: What are the advantages of enzymatic synthesis over chemical synthesis?

A3: Enzymatic synthesis offers several advantages, including:

  • High Selectivity: Enzymes are highly specific, reducing the formation of unwanted byproducts.

  • Mild Reaction Conditions: Reactions are conducted at lower temperatures and neutral pH, which prevents the degradation of sensitive functional groups and saves energy.

  • Environmental Friendliness: It avoids the use of harsh acids and potentially hazardous solvents.[6]

  • Enzyme Reusability: Immobilized enzymes can be recovered and reused for multiple cycles, reducing costs. One study showed an immobilized lipase retained 85% of its activity after five cycles.[5]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Ineffective Water Removal In chemical synthesis, ensure your drying agent is active or the Dean-Stark apparatus is functioning correctly. For enzymatic synthesis in organic media, ensure the solvent is anhydrous.
Poor Catalyst Activity For chemical synthesis, use fresh, concentrated acid catalyst. For enzymatic synthesis, the enzyme may be denatured; verify the reaction temperature and pH are within the optimal range for the specific lipase. Ensure the immobilized enzyme has not lost activity from previous uses.[5]
Reaction Has Not Reached Equilibrium Extend the reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal duration.[3]
Incorrect Stoichiometry Verify the molar ratios of your reactants. An excess of one reactant can help drive the reaction forward.[5]

Problem: Product is Impure After Purification

Possible Cause Suggested Solution
Presence of Unreacted Starting Materials Improve the reaction conversion by optimizing conditions (see above). During workup, perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove unreacted isobutyric acid, followed by a water wash to remove the unreacted cinnamyl alcohol.
Column Chromatography Issues (Streaking) If purifying an acidic product mixture via column chromatography, adding a small amount of acetic acid to the eluent can prevent streaking and improve separation.[8]
Byproduct Formation In chemical synthesis, high temperatures can lead to side reactions like dehydration of the alcohol. Consider lowering the reaction temperature and extending the reaction time. Alternatively, switch to a milder enzymatic method.[3]

Quantitative Data Summary

The following table summarizes reaction conditions for the synthesis of cinnamyl esters, providing a baseline for optimizing this compound production.

ParameterEnzymatic Synthesis (Cinnamyl Butyrate)[5]Enzymatic Transesterification (Cinnamyl Acetate)[3]
Acyl Donor Butyric AcidEthyl Acetate
Alcohol Cinnamyl AlcoholCinnamyl Alcohol
Catalyst Immobilized LipaseNovozym 435
Molar Ratio (Acid/Ester:Alcohol) 1:215:1 (Ethyl Acetate serves as solvent)
Temperature 50°C40°C
Enzyme Loading 2% (w/w of substrates)2.67 g/L
Solvent HexaneSolvent-free
Reaction Time 12 hours3 hours
Conversion/Yield 90% ConversionHigh Conversion (>95%)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from methods for synthesizing similar cinnamyl esters.[3][5]

  • Preparation: To a 100 mL round-bottom flask, add cinnamyl alcohol (e.g., 10 mmol) and isobutyric acid (e.g., 20 mmol, 2 molar equivalents).

  • Solvent & Enzyme Addition: Add 40 mL of an anhydrous non-polar solvent (e.g., hexane). Add the immobilized lipase (e.g., Novozym 435) at 2% of the total substrate weight.

  • Reaction: Place the flask in a shaker bath set to 50°C and 250 rpm.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the formation of the ester periodically by taking small aliquots and analyzing them via TLC or GC.

  • Enzyme Recovery: Once the reaction is complete, filter the mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Chemical Synthesis via Fischer Esterification

This is a general protocol for acid-catalyzed esterification.[4][9]

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cinnamyl alcohol (1.0 eq), isobutyric acid (1.2 eq), and a suitable solvent like toluene (40 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 2-4 hours. If using a Dean-Stark apparatus, continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove excess isobutyric acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to yield a colorless to light yellow liquid.[1][]

Visualizations

G Workflow for this compound Synthesis cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification reactants 1. Combine Cinnamyl Alcohol, Isobutyric Acid, & Catalyst reaction 2. Heat & Stir (Monitor via TLC/GC) reactants->reaction quench 3. Cool & Quench/ Filter Catalyst reaction->quench extract 4. Aqueous Wash (Base & Brine) quench->extract dry 5. Dry Organic Layer (e.g., Na2SO4) extract->dry evap 6. Concentrate (Rotary Evaporator) dry->evap purify 7. Purify Crude Product (Vacuum Distillation or Column Chromatography) evap->purify product Final Product: This compound purify->product

Caption: General experimental workflow for the synthesis and purification of this compound.

G Fischer Esterification: Logical Pathway cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination Acid Isobutyric Acid ProtonatedAcid Protonated Carbonyl (More Electrophilic) Acid->ProtonatedAcid Protonation Catalyst H+ Catalyst (e.g., H2SO4) Catalyst->Acid Tetrahedral Tetrahedral Intermediate Alcohol Cinnamyl Alcohol Alcohol->ProtonatedAcid Attack ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster Proton Transfer Ester This compound ProtonatedEster->Ester Deprotonation Water Water (Byproduct) ProtonatedEster->Water Elimination Ester->Catalyst Catalyst Regenerated

Caption: Logical pathway of the acid-catalyzed Fischer esterification mechanism.

References

Technical Support Center: Cinnamyl Isobutyrate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Cinnamyl Isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis and purification of this valuable fragrance and flavoring compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

The most common impurities are typically unreacted starting materials: cinnamyl alcohol and isobutyric acid. Residual acid catalyst, such as sulfuric acid, will also be present. Depending on the reaction conditions, byproducts from side reactions may also be present, although these are generally minimized under optimal conditions.

Q2: How can I effectively remove the unreacted isobutyric acid and the acid catalyst from my product?

A common and effective method is to wash the crude product (dissolved in a suitable organic solvent) with a mild aqueous base solution, such as sodium bicarbonate or sodium carbonate.[1][2][3] This will neutralize the acidic catalyst and convert the unreacted isobutyric acid into its water-soluble salt, which can then be separated in the aqueous layer during a liquid-liquid extraction.

Q3: My final product has a low yield. What are the likely causes?

Low yield can stem from several factors:

  • Incomplete Reaction: The esterification reaction may not have reached completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[4]

  • Product Loss During Workup: Multiple extractions and transfers can lead to cumulative loss of product. Ensure efficient separation and minimize the number of transfer steps.

  • Hydrolysis: During the aqueous wash step, some of the this compound may be hydrolyzed back to cinnamyl alcohol and isobutyric acid, especially if strong bases or prolonged contact times are used.

  • Purification Losses: Each purification step, such as distillation or chromatography, will inevitably result in some product loss.

Q4: Is vacuum distillation a suitable method for purifying this compound?

Yes, vacuum distillation can be a suitable method for purifying this compound, which has a high boiling point (approximately 254 °C at atmospheric pressure).[5][6] Distillation under reduced pressure allows the compound to boil at a lower temperature, which helps to prevent potential thermal degradation. However, challenges such as the formation of azeotropes with residual starting materials may arise.[7]

Q5: What analytical techniques are recommended for assessing the purity of this compound?

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard and highly effective method for determining the purity of this compound and identifying any volatile impurities.[5][6] Thin Layer Chromatography (TLC) is a quick and useful technique for monitoring the progress of the reaction and the effectiveness of purification steps.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product is acidic and has a sour odor. Residual isobutyric acid and/or acid catalyst.Wash the organic layer containing the product with a saturated solution of sodium bicarbonate. Continue washing until the aqueous layer is no longer acidic.[1][2][3]
TLC analysis of the crude product shows significant amounts of starting materials. The esterification reaction did not go to completion.- Increase the reaction time. - Use a Dean-Stark apparatus to remove water and drive the reaction equilibrium towards the product.[4] - Consider using an excess of one of the reactants.
Formation of an emulsion during aqueous workup. The presence of unreacted starting materials or byproducts acting as surfactants.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of celite.
Low recovery after distillation. - The product may have a boiling point close to that of an impurity, leading to co-distillation. - An azeotrope may have formed between the product and unreacted alcohol.[7] - The product may have undergone thermal degradation at high temperatures.- Use fractional distillation for better separation. - Ensure a high vacuum is maintained to lower the boiling point. - Consider alternative purification methods like column chromatography.
The final product is not colorless. The presence of colored impurities or degradation products.- Treat the product with activated carbon before final filtration or distillation. - Purify by column chromatography using a suitable solvent system.

Experimental Protocols

General Fischer Esterification of Cinnamyl Alcohol and Isobutyric Acid
  • In a round-bottom flask, combine cinnamyl alcohol and a molar excess of isobutyric acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

Workup and Purification Procedure
  • Dilute the cooled reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (repeat until no more gas evolves)

    • Brine (saturated NaCl solution)

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Purify the resulting crude this compound by vacuum distillation or column chromatography.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G This compound Synthesis and Purification Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification cluster_3 Analysis A Fischer Esterification: Cinnamyl Alcohol + Isobutyric Acid (H₂SO₄ catalyst) B Quenching and Extraction A->B Reaction Mixture C Aqueous Wash (NaHCO₃ solution) B->C Organic Phase D Drying Organic Layer C->D Neutralized Organic Phase E Solvent Removal D->E Dried Organic Phase F Vacuum Distillation or Column Chromatography E->F Crude Product G Purity Analysis (GC-MS, TLC) F->G Purified Fractions H Pure this compound G->H Verified Product

Caption: A flowchart of the this compound synthesis and purification process.

This troubleshooting guide provides a starting point for addressing common challenges in the purification of this compound. Experimental conditions may need to be optimized for specific laboratory setups and scales.

References

Cinnamyl isobutyrate stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of cinnamyl isobutyrate under various storage conditions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored in a cool, dry place, away from direct sunlight and heat sources.[1] The recommended storage temperature is between 15°C and 30°C.[2] It is also advised to keep the container tightly closed to prevent exposure to air and moisture.[3]

Q2: What is the expected shelf life of this compound?

When stored under recommended conditions, this compound typically has a shelf life of 24 to 36 months. However, this can be influenced by the specific formulation and packaging. For critical applications, it is recommended to re-evaluate the material after the recommended shelf life.

Q3: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the degradation of this compound.[1] As a general rule for chemical kinetics, reaction rates, including degradation, tend to double for every 10°C increase in temperature. Long-term exposure to high temperatures may lead to hydrolysis and oxidation, resulting in the formation of off-odors and a decrease in purity.

Q4: Is this compound sensitive to light?

Yes, exposure to light, particularly UV light, can initiate photodegradation of this compound.[1] This can lead to the formation of undesirable byproducts and a change in the sensory profile. It is crucial to store the compound in opaque or amber containers to minimize light exposure.

Q5: What is the effect of pH on the stability of this compound?

This compound, as an ester, is susceptible to hydrolysis, which is catalyzed by both acids and bases. The rate of hydrolysis is generally lowest in the neutral pH range (around pH 4-6) and increases significantly under strongly acidic or alkaline conditions.

Q6: What are the potential degradation products of this compound?

Based on its chemical structure, the primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: Will break the ester bond, yielding cinnamyl alcohol and isobutyric acid.

  • Oxidation: The double bond in the cinnamyl group and the allylic position are susceptible to oxidation. This can lead to the formation of cinnamaldehyde, cinnamic acid, and various epoxides.[4][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Development of off-odors (e.g., sharp, acidic, or aldehydic notes) Hydrolysis or oxidation of this compound.- Verify the pH of the formulation. Adjust to a more neutral pH if possible. - Ensure the storage container is tightly sealed to prevent exposure to air and moisture. - Consider the use of antioxidants in the formulation. - Analyze the sample for the presence of cinnamyl alcohol, isobutyric acid, or cinnamaldehyde.
Discoloration of the product (e.g., yellowing) Degradation of the cinnamyl moiety, potentially due to light exposure or oxidation.- Protect the product from light by using opaque or amber packaging. - Evaluate the need for a UV absorber in the formulation. - Perform a stability study under controlled light conditions to confirm photosensitivity.
Loss of fruity, sweet aroma Decrease in the concentration of this compound due to degradation.- Quantify the amount of this compound in the sample using a suitable analytical method (e.g., GC-MS). - Review the storage conditions to ensure they are within the recommended range. - Conduct an accelerated stability study to predict the rate of degradation.
Phase separation or precipitation in liquid formulations Formation of less soluble degradation products (e.g., cinnamic acid) or interaction with other formulation components.- Analyze the precipitate to identify its composition. - Evaluate the solubility of potential degradation products in the formulation matrix. - Adjust the formulation (e.g., pH, solvent system) to improve the solubility of all components.

Quantitative Data on Stability

The following tables provide illustrative data on the degradation of this compound under forced degradation conditions. This data is intended for guidance and should be supplemented with experimental data for your specific formulation and storage conditions.

Table 1: Effect of Temperature on this compound Stability (Illustrative Data)

TemperatureStorage Duration (Weeks)This compound Remaining (%)Appearance
25°C12>99Colorless liquid
40°C1295Colorless liquid
60°C1280Slight yellowing

Table 2: Effect of pH on this compound Stability in an Aqueous/Ethanolic Solution at 40°C (Illustrative Data)

pHStorage Duration (Weeks)This compound Remaining (%)Key Degradation Products
2470Cinnamyl alcohol, Isobutyric acid
5498-
8485Cinnamyl alcohol, Isobutyric acid

Table 3: Effect of Light Exposure on this compound Stability at 25°C (Illustrative Data)

Light ConditionStorage Duration (Hours)This compound Remaining (%)
Dark Control24>99
UV-A (365 nm)2490
Fluorescent Light2495

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

Objective: To evaluate the stability of this compound under acidic, neutral, and alkaline hydrolytic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Purified water

  • Acetonitrile (HPLC grade)

  • pH meter

  • Constant temperature bath or oven

  • HPLC or GC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Acid Hydrolysis: To one set of samples, add an equal volume of 0.1 N HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 N HCl and/or heat (e.g., 60°C).

  • Base Hydrolysis: To another set of samples, add an equal volume of 0.1 N NaOH. If no degradation is observed, repeat with 1 N NaOH and/or gentle heating.

  • Neutral Hydrolysis: To a third set of samples, add an equal volume of purified water. Heat the samples (e.g., 60-80°C) to accelerate degradation.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method to determine the concentration of this compound and identify any degradation products.

Protocol 2: Photostability Study

Objective: To assess the impact of light exposure on the stability of this compound.

Materials:

  • This compound solution

  • Clear and amber glass vials

  • Photostability chamber with controlled light (UV and visible) and temperature output

  • Aluminum foil

Procedure:

  • Sample Preparation: Place the this compound solution in both clear and amber glass vials.

  • Dark Control: Wrap one set of clear and amber vials completely in aluminum foil to serve as dark controls.

  • Light Exposure: Place the unwrapped vials and the dark controls in the photostability chamber. Expose the samples to a specified light intensity (e.g., according to ICH Q1B guidelines).

  • Time Points: Withdraw samples at appropriate time intervals.

  • Analysis: Analyze the samples for the content of this compound and the formation of any photodegradants. Compare the results from the exposed samples to the dark controls.

Visualizations

Stability_Factors cluster_conditions Storage Conditions cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Oxidation Oxidation Temperature->Oxidation Light Light Exposure Photodegradation Photodegradation Light->Photodegradation pH pH pH->Hydrolysis Oxygen Oxygen/Air Oxygen->Oxidation Humidity Humidity Humidity->Hydrolysis Cinnamyl_Alcohol Cinnamyl Alcohol Hydrolysis->Cinnamyl_Alcohol Isobutyric_Acid Isobutyric Acid Hydrolysis->Isobutyric_Acid Cinnamaldehyde Cinnamaldehyde Oxidation->Cinnamaldehyde Cinnamic_Acid Cinnamic Acid Oxidation->Cinnamic_Acid Epoxides Epoxides Oxidation->Epoxides Photodegradation->Cinnamaldehyde Photodegradation->Cinnamic_Acid Cinnamyl_Isobutyrate This compound Cinnamyl_Isobutyrate->Hydrolysis Cinnamyl_Isobutyrate->Oxidation Cinnamyl_Isobutyrate->Photodegradation

Caption: Factors influencing this compound stability.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Sample_Prep Prepare this compound Solution Acid_Base Acid/Base Hydrolysis Sample_Prep->Acid_Base Thermal Thermal Stress Sample_Prep->Thermal Photolytic Photolytic Stress Sample_Prep->Photolytic Oxidative Oxidative Stress Sample_Prep->Oxidative Time_Points Sample at Time Intervals Acid_Base->Time_Points Thermal->Time_Points Photolytic->Time_Points Oxidative->Time_Points Analytical_Method Analyze via Stability-Indicating Method (e.g., HPLC, GC-MS) Time_Points->Analytical_Method Data_Analysis Quantify Parent Compound and Degradants Analytical_Method->Data_Analysis Pathway Identify Degradation Pathways Data_Analysis->Pathway Shelf_Life Estimate Shelf Life Data_Analysis->Shelf_Life

Caption: Forced degradation experimental workflow.

References

Preventing degradation of Cinnamyl isobutyrate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cinnamyl isobutyrate during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an ester known for its fruity, balsamic aroma, often used as a flavoring agent and in fragrance formulations. In experimental settings, its stability is crucial as degradation can lead to the formation of impurities, altering the compound's biological activity, toxicity profile, and sensory properties. This can compromise the validity and reproducibility of experimental results.

Q2: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form cinnamyl alcohol and isobutyric acid. This reaction can be catalyzed by both acids and bases.[1][2]

  • Oxidation: The allylic double bond in the cinnamyl moiety is prone to oxidation. This can be initiated by exposure to air (autoxidation), light, or oxidizing agents, leading to the formation of various oxidation products, including cinnamaldehyde and epoxides.[3][4]

Q3: What are the common signs of this compound degradation?

Degradation can be indicated by:

  • A change in the odor profile of the sample.

  • Discoloration of the solution, often turning yellowish.

  • The appearance of new peaks in analytical chromatograms (e.g., HPLC or GC).

  • A shift in the pH of unbuffered solutions.

  • Inconsistent results in bioassays or other experiments.

Q4: How should I store this compound to minimize degradation?

To ensure its stability, this compound should be stored in a cool, dry, and dark place. It is best kept in tightly sealed glass or tin containers to protect it from moisture and air. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Possible Cause: Degradation of this compound in your experimental medium.

Troubleshooting Steps:

  • pH Control: this compound is susceptible to acid and base-catalyzed hydrolysis. Ensure your experimental medium is buffered to a neutral pH (around 7.0) if compatible with your experimental design.

  • Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.

  • Temperature Control: Perform experiments at the lowest feasible temperature to slow down potential degradation reactions.

  • Inert Atmosphere: If oxidation is suspected, deoxygenate your solvents and perform experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Fresh Solutions: Prepare solutions of this compound fresh for each experiment to minimize the time it is in a potentially destabilizing environment.

Issue 2: Appearance of Unknown Peaks in HPLC/GC Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Identify Degradants: Use mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) to identify the mass of the unknown peaks. Common degradation products include cinnamyl alcohol, isobutyric acid, and cinnamaldehyde.

  • Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study. Expose a sample of this compound to acidic, basic, oxidative, and photolytic stress conditions and analyze the resulting mixtures. This will help to create a degradation profile.

  • Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from all potential degradation products.

Data Presentation

Table 1: Potential Degradation Products of this compound

Degradation PathwayKey ProductsMolar Mass ( g/mol )Analytical Detection
HydrolysisCinnamyl Alcohol134.18GC-MS, HPLC-UV/MS
Isobutyric Acid88.11GC-MS, HPLC-UV/MS
OxidationCinnamaldehyde132.16GC-MS, HPLC-UV/MS
Cinnamyl Epoxide150.18GC-MS, HPLC-UV/MS

Table 2: Recommended Storage Conditions and Stabilizers

ConditionRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of hydrolysis and oxidation.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation.
Light Amber vials or in the darkPrevents photolytic degradation.
pH (in solution) 6.5 - 7.5 (Buffered)Minimizes acid and base-catalyzed hydrolysis.
Additives Antioxidants (e.g., BHT, Vitamin E)Scavenges free radicals to inhibit oxidation.[5][6][7]
Chelating Agents (e.g., EDTA)Sequesters metal ions that can catalyze oxidation.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC or GC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.

  • Analysis: Analyze all samples, including an untreated control, by a stability-indicating HPLC-UV or GC-MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% acetonitrile.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% for 5 minutes.

    • Return to 50% over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure baseline separation of all degradation products from the parent compound.[8]

Mandatory Visualization

DegradationPathways Degradation Pathways of this compound CIB This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) CIB->Hydrolysis Oxidation Oxidation (Autoxidation, Light) CIB->Oxidation CA Cinnamyl Alcohol Hydrolysis->CA IA Isobutyric Acid Hydrolysis->IA CinnAld Cinnamaldehyde Oxidation->CinnAld Epoxide Cinnamyl Epoxide Oxidation->Epoxide CA->Oxidation Oxidation of hydrolysis product FurtherOx Further Oxidation Products CinnAld->FurtherOx

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow Workflow for Preventing Degradation Start Start Experiment Prep Prepare Fresh Solution in Buffered Medium (pH 6.5-7.5) Start->Prep Stabilize Add Stabilizers (Optional) - Antioxidant (e.g., BHT) - Chelating Agent (e.g., EDTA) Prep->Stabilize Conditions Control Experimental Conditions - Low Temperature - Inert Atmosphere - Protect from Light Stabilize->Conditions Experiment Perform Experiment Conditions->Experiment Analysis Analyze Samples Promptly (Stability-Indicating Method) Experiment->Analysis Data Evaluate Data for Signs of Degradation Analysis->Data End End Data->End No Degradation Troubleshoot Troubleshoot (See Guide) Data->Troubleshoot Degradation Detected

Caption: A logical workflow for minimizing this compound degradation.

References

Technical Support Center: Optimizing GC-MS for Cinnamyl Isobutyrate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of Cinnamyl Isobutyrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the GC-MS analysis of this compound, offering solutions in a direct question-and-answer format.

Q1: I am observing a weak or no signal for my this compound standard. How can I improve the sensitivity?

A1: Low signal intensity is a frequent issue. Several parameters can be optimized to enhance sensitivity. For trace-level analysis, a splitless injection is generally preferred over a split injection as it introduces the entire sample volume onto the column, thereby increasing the analyte concentration reaching the detector. If you are currently using a split injection, switching to splitless mode can significantly boost your signal. Additionally, ensure your sample concentration is appropriate; if it is too dilute, the signal will be weak.

Q2: My this compound peak is showing significant tailing. What are the potential causes and solutions?

A2: Peak tailing can compromise resolution and integration accuracy. The primary causes include active sites in the GC flow path, improper injection technique, or an unsuitable oven temperature program. The presence of active sites in the injector liner or on the column can lead to undesirable interactions with the analyte.[1][2] Using a deactivated liner and a high-quality, inert GC column is crucial.[1] Also, ensure your column is properly conditioned. A slow injection speed can introduce the sample in a broad band, also contributing to tailing.[3] If using manual injection, a swift and consistent motion is key; for autosamplers, a fast injection speed setting is recommended.

Q3: I am concerned about the potential for thermal degradation of this compound in the injector. How can I mitigate this?

A3: Cinnamyl compounds can be susceptible to thermal degradation at high temperatures.[4] An excessively high injector temperature can lead to the breakdown of this compound, resulting in reduced response and the appearance of degradation product peaks. It is advisable to start with a moderate injector temperature, for instance, 250 °C, and optimize from there. If degradation is suspected, a lower injector temperature should be tested.

Q4: How do I confirm the identity of the this compound peak in my chromatogram?

A4: The most reliable method for peak identification is to compare the mass spectrum of your peak with a reference spectrum from a spectral library (e.g., NIST). For this compound, you should look for characteristic fragment ions. The most abundant ions are typically m/z 43, 71, 117, 115, and 116.[5] The presence of these ions, along with the correct retention time, provides strong evidence for the identity of your compound.

Q5: I'm observing ghost peaks in my blank runs. What is the likely source of this contamination?

A5: Ghost peaks are indicative of contamination within your GC-MS system. Common sources include septum bleed, where volatile compounds are released from the injector septum, or carryover from a contaminated syringe. Regularly replacing the injector septum with a high-quality, low-bleed option is recommended. Implementing a rigorous syringe cleaning protocol with multiple solvent rinses between injections can prevent carryover.

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Analysis

ParameterRecommended SettingNotes
GC System Agilent 7890B or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column is suitable for this analysis.
Carrier Gas Helium (99.999% purity)
Flow Rate 1.2 mL/min (Constant Flow)
Injection Mode SplitlessOptimizes sensitivity for trace analysis.[6][7]
Injection Volume 1 µL
Injector Temperature 280 °CThis can be optimized to prevent thermal degradation.[8]
Oven Program Initial: 40 °C (hold 2 min)This program is a starting point and may require optimization.[8]
Ramp 1: 5 °C/min to 120 °C (hold 5 min)
Ramp 2: 10 °C/min to 290 °C (hold 5 min)
MS System Agilent 7890 MSD or equivalent
Ion Source Temp. 280 °C
Ionization Mode Electron Ionization (EI)
Ionization Voltage 70 eV
Mass Scan Range 30-600 amu

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound

This protocol is based on a validated method for the analysis of fragrance esters and is adapted for this compound.[9]

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in a suitable volatile solvent, such as hexane or ethyl acetate.

    • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

    • For unknown samples, dissolve a known weight of the sample in the chosen solvent.

    • Filter all solutions through a 0.22 µm syringe filter before transferring to a 2 mL autosampler vial.

  • GC-MS System Setup:

    • Install an HP-5MS column (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

    • Set the GC and MS parameters as detailed in Table 1.

    • Perform a system check and tune the mass spectrometer according to the manufacturer's recommendations.

  • Analysis:

    • Inject 1 µL of each standard and sample solution using the splitless injection mode.

    • Acquire the data over the specified mass range.

  • Data Processing:

    • Integrate the peak corresponding to this compound.

    • Confirm the identity of the peak by comparing its mass spectrum to a reference library. Key identifying ions for this compound include m/z 43, 71, 117, 115, and 116.[5]

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of this compound in the unknown samples using the calibration curve.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Poor GC-MS Sensitivity Start Start: Poor or No Signal for this compound CheckInjectionMode Is the injection mode splitless? Start->CheckInjectionMode SwitchToSplitless Action: Switch to splitless injection mode. CheckInjectionMode->SwitchToSplitless No CheckSampleConcentration Is the sample concentration adequate? CheckInjectionMode->CheckSampleConcentration Yes SwitchToSplitless->CheckSampleConcentration IncreaseConcentration Action: Prepare a more concentrated sample or standard. CheckSampleConcentration->IncreaseConcentration No CheckInjectorTemp Is the injector temperature optimized? CheckSampleConcentration->CheckInjectorTemp Yes IncreaseConcentration->CheckInjectorTemp OptimizeInjectorTemp Action: Optimize injector temperature (e.g., start at 250°C). CheckInjectorTemp->OptimizeInjectorTemp No CheckSystemForLeaks Are there any leaks in the system? CheckInjectorTemp->CheckSystemForLeaks Yes OptimizeInjectorTemp->CheckSystemForLeaks FixLeaks Action: Perform a leak check and resolve any leaks. CheckSystemForLeaks->FixLeaks Yes CheckColumnHealth Is the column in good condition? CheckSystemForLeaks->CheckColumnHealth No FixLeaks->CheckColumnHealth ConditionOrReplaceColumn Action: Condition or replace the GC column. CheckColumnHealth->ConditionOrReplaceColumn No End End: Sensitive Detection Achieved CheckColumnHealth->End Yes ConditionOrReplaceColumn->End

Caption: A logical workflow for troubleshooting poor sensitivity in GC-MS analysis.

References

Troubleshooting peak splitting or broadening in NMR of Cinnamyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cinnamyl Isobutyrate NMR Analysis

Welcome to the technical support center for the NMR analysis of this compound. This guide provides troubleshooting for common issues such as peak splitting and broadening that researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are the peaks in my 1H NMR spectrum of this compound broad and poorly resolved?

A1: Peak broadening in the NMR spectrum of this compound can arise from several factors, ranging from sample preparation to instrumental settings.[1][2]

Troubleshooting Steps:

  • Check Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1] Prepare a more dilute sample and re-acquire the spectrum.

  • Assess Solubility: Poor solubility of your compound in the chosen NMR solvent will result in a non-homogenous sample, which is a common cause of broad peaks.[1] Ensure your this compound is fully dissolved. If not, consider using a different deuterated solvent in which it has better solubility.[1][3]

  • Evaluate Shimming: The homogeneity of the magnetic field (shimming) is crucial for obtaining sharp peaks. Poor shimming will cause all peaks in the spectrum to be broad. Re-shim the spectrometer before acquiring your spectrum.

  • Consider Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.[2] These can be introduced during synthesis or workup. Consider purifying your sample again, for instance, by column chromatography or distillation.

  • Temperature Effects: Dynamic processes, such as slow conformational exchange on the NMR timescale, can lead to peak broadening. Acquiring the spectrum at a different temperature (higher or lower) can sometimes resolve this issue by either speeding up or slowing down the exchange rate.[1]

Q2: I am observing unexpected peak splitting or the appearance of extra peaks in the spectrum of my this compound sample. What could be the cause?

A2: Unexpected peak splitting or additional peaks often point towards the presence of impurities, diastereomers, or issues with the sample solvent.

Troubleshooting Steps:

  • Check for Residual Solvents: Solvents used during the synthesis and purification of this compound (e.g., ethyl acetate, dichloromethane) can be difficult to remove completely and will show up in your 1H NMR spectrum.[1] Placing the sample under high vacuum for an extended period can help remove volatile solvents.

  • Identify Impurities from Synthesis: Starting materials (cinnamyl alcohol, isobutyric acid) or by-products from the esterification reaction may be present in your sample.[3] Compare your spectrum to reference spectra of the starting materials to identify any overlapping signals. Further purification may be necessary.

  • Consider Geometric Isomers: this compound contains a double bond, which can exist as either the (E) or (Z) isomer. While the (E)-isomer is more common, the presence of the (Z)-isomer will result in a separate set of peaks, leading to a more complex spectrum. The coupling constants for the vinyl protons can help distinguish between the isomers.

  • Solvent Purity: Ensure the deuterated solvent you are using is of high purity and has been stored correctly to prevent contamination with water or other impurities.[1] A large water peak can obscure signals in your spectrum.

Q3: The chemical shifts in my this compound spectrum do not match the literature values. Why might this be?

A3: Discrepancies in chemical shifts can be attributed to several factors related to sample preparation and the experimental setup.[4][5][6]

Troubleshooting Steps:

  • Solvent Effects: The chemical shift of a proton can be influenced by the solvent used.[1] Ensure you are comparing your spectrum to literature data acquired in the same solvent. Spectra taken in different solvents like CDCl₃ versus benzene-d₆ can show significant differences in chemical shifts.[1]

  • Concentration Dependence: The concentration of the sample can sometimes affect the chemical shifts, particularly for protons involved in intermolecular interactions.[1]

  • Referencing: Ensure your spectrum is correctly referenced. Tetramethylsilane (TMS) is the common internal standard with a chemical shift of 0 ppm.[5] If TMS is not used, the residual solvent peak can be used for referencing, but its chemical shift can be temperature-dependent.

  • Temperature Variation: Temperature can influence chemical shifts. Ensure your experiment is run at the same temperature as the reference data.

Experimental Protocols

Protocol 1: Sample Preparation for Routine 1H NMR

  • Weighing the Sample: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry NMR tube.

  • Adding the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample completely. If necessary, use a vortex mixer at a low setting. Visually inspect the solution to ensure no solid particles remain.

  • Transfer to Spectrometer: Carefully place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

Protocol 2: Variable Temperature (VT) NMR Experiment

  • Prepare the Sample: Prepare a sample of this compound as described in Protocol 1.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).

  • Select Temperatures: Choose a range of temperatures to investigate (e.g., in 10 K increments from 298 K up to 328 K, and down to 253 K).

  • Equilibration: At each new temperature, allow the sample to equilibrate for at least 5-10 minutes before starting the acquisition.

  • Acquisition: Acquire a spectrum at each temperature, ensuring the spectrometer is properly shimmed at each new temperature.

  • Analysis: Compare the spectra at different temperatures to observe any changes in peak shape or chemical shift.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Sample Concentration 5-10 mg in 0.6-0.7 mL solventHigher concentrations may lead to peak broadening.
Choice of Solvent CDCl₃ (common), Acetone-d₆, Benzene-d₆Solubility and potential solvent effects should be considered.
Temperature 298 K (Room Temperature)Can be varied to study dynamic effects.
Internal Standard Tetramethylsilane (TMS) at 0 ppmFor accurate chemical shift referencing.

Troubleshooting Workflow

NMR_Troubleshooting cluster_start cluster_problem cluster_solution cluster_end start Start: Peak Splitting or Broadening Observed check_conc Is the sample concentration high? start->check_conc check_sol Is the sample fully dissolved? check_conc->check_sol No dilute Dilute Sample check_conc->dilute Yes check_shim Are all peaks broad? (Shimming Issue) check_sol->check_shim Yes change_solvent Change Solvent / Filter check_sol->change_solvent No check_impurity Are there unexpected peaks? (Impurity) check_shim->check_impurity No reshim Re-shim Spectrometer check_shim->reshim Yes purify Purify Sample check_impurity->purify Yes vt_nmr Run Variable Temperature NMR check_impurity->vt_nmr No (Consider Dynamic Effects) end_node Problem Resolved dilute->end_node change_solvent->end_node reshim->end_node purify->end_node vt_nmr->end_node

References

Technical Support: Resolving Solubility Issues of Cinnamyl Isobutyrate in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Cinnamyl Isobutyrate. The following sections offer detailed strategies, experimental protocols, and data to aid in your research and formulation development.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in water?

This compound is a colorless to pale yellow oily liquid that is practically insoluble in water.[1][2][3][4] This poor solubility is due to its chemical structure. As an ester, it lacks significant hydrogen bonding capability with water. Furthermore, its high partition coefficient (LogP) of approximately 3.5 indicates a strong preference for non-polar (lipophilic) environments over polar (hydrophilic) ones like water.[1][4]

Q2: What are the primary strategies to solubilize this compound in aqueous media?

There are several effective methods to overcome the solubility challenges of lipophilic compounds like this compound.[5] The most common and effective strategies for laboratory and development purposes include:

  • Co-solvency: Blending water with a miscible organic solvent to increase the overall polarity of the solvent system.[6][7]

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic molecule, allowing it to be dispersed in water.[8][9][10]

  • Inclusion Complexation: Utilizing host molecules like cyclodextrins to form a water-soluble complex with the this compound "guest" molecule.[6][11][]

  • Lipid-Based Formulations: Creating nanoemulsions or microemulsions where the compound is dissolved in an oil phase that is then dispersed in the aqueous medium.[6][13]

Q3: I've added this compound to my aqueous buffer, but I see an oily layer and cloudiness. What is happening and how can I fix it?

The appearance of an oily layer, precipitate, or persistent cloudiness indicates that the concentration of this compound has exceeded its very low intrinsic solubility limit in the aqueous medium. The compound is separating from the solution. To resolve this, you must employ a solubility enhancement technique. Please refer to the detailed troubleshooting guides below to select and apply an appropriate method.

Troubleshooting Guide 1: Co-solvency

This technique involves using a water-miscible organic solvent (co-solvent) to reduce the polarity of the aqueous medium, thereby increasing the solubility of the lipophilic this compound.[7][14]

Problem: My compound precipitates when I add the aqueous buffer to the initial stock solution.

Solution: This often happens due to a phenomenon known as "fall-out," where the final concentration of the co-solvent is too low to maintain solubility. It is critical to determine the minimum required co-solvent concentration. Start by preparing a concentrated stock of this compound in a pure co-solvent and then perform serial dilutions into your aqueous medium to find the stability threshold.

Table 1: Common Co-solvents for Enhancing Solubility
Co-solventTypical Starting Concentration (v/v)Key Characteristics
Ethanol5-40%Volatile, effective for many non-polar compounds.
Propylene Glycol (PG)10-60%Less volatile than ethanol, common in pharmaceutical formulations.[7]
Polyethylene Glycol 400 (PEG 400)10-50%Non-volatile, low toxicity, highly effective for many compounds.
Dimethyl Sulfoxide (DMSO)0.1-10%Very strong solvent; use sparingly due to potential cellular toxicity.
Experimental Protocol: Solubilization via Co-solvency
  • Preparation of Stock Solution: Weigh the required amount of this compound and dissolve it completely in a minimal volume of the chosen co-solvent (e.g., Ethanol or PEG 400). Gentle vortexing may be applied.

  • Titration into Aqueous Phase: While stirring, slowly add the aqueous medium (e.g., purified water or buffer) to the co-solvent stock solution.

  • Observation: Continue adding the aqueous phase until the desired final volume and concentration are reached.

  • Equilibration: Allow the solution to stir for 15-30 minutes.

  • Inspection: Visually inspect the solution for any signs of precipitation or cloudiness against a dark background. If precipitation occurs, the co-solvent ratio needs to be increased.

Workflow: Co-solvency Method cluster_0 Preparation cluster_1 Process cluster_2 Outcome A Weigh Cinnamyl Isobutyrate C Dissolve Compound in Co-solvent A->C B Select & Measure Co-solvent (e.g., PEG 400) B->C D Slowly Add Aqueous Medium with Stirring C->D E Observe for Precipitation D->E F_Success Clear, Stable Solution E->F_Success No F_Fail Precipitation Occurs (Increase Co-solvent %) E->F_Fail Yes

Caption: A logical workflow for the co-solvency experimental protocol.

Troubleshooting Guide 2: Micellar Solubilization using Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form spherical structures (micelles) in water. The hydrophobic cores of these micelles can effectively encapsulate this compound, rendering it soluble in the bulk aqueous phase.[8][10][15]

Problem: The solution remains cloudy even after adding a surfactant.

Solution: Ensure the surfactant concentration is well above its CMC. Below the CMC, surfactants act as monomers and have limited solubilizing power. Also, allow sufficient time for equilibration, as micelle formation and drug encapsulation are not always instantaneous. Gentle warming (e.g., to 37-40°C) can sometimes accelerate this process.

Table 2: Common Surfactants for Micellar Solubilization
SurfactantTypeTypical CMC (in water)Typical Usage Concentration (w/v)
Polysorbate 80 (Tween® 80)Non-ionic~0.012 mM0.1% - 5.0%
Polysorbate 20 (Tween® 20)Non-ionic~0.059 mM0.1% - 5.0%
Poloxamer 188 (Pluronic® F68)Non-ionic~1.0 mM1.0% - 10.0%
Sodium Lauryl Sulfate (SLS)Anionic~8.2 mM0.5% - 2.5%
Experimental Protocol: Solubilization via Micellar System
  • Prepare Surfactant Solution: Prepare an aqueous solution of the selected surfactant at a concentration significantly above its CMC.

  • Add Compound: Add the this compound directly to the surfactant solution.

  • Facilitate Solubilization: Stir the mixture, typically for 1-2 hours at room temperature. A bath sonicator can be used for short periods (5-10 minutes) to aid dispersion.

  • Filtration (Optional): To ensure a true solution is formed and remove any undissolved excess, filter the final solution through a 0.22 µm syringe filter (ensure the filter material is compatible with the surfactant).

Diagram: Micellar Solubilization cluster_0 Insoluble Drug & Surfactant Monomers cluster_1 Drug Encapsulated in Micelle (Stable Solution) Drug Drug S1 Surfactant Monomer S2 Drug S3 Drug S4 Drug Micelle Micelle with Encapsulated Drug S4->Micelle [Surfactant] > CMC

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Troubleshooting Guide 3: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can encapsulate "guest" molecules like this compound, forming a stable, water-soluble inclusion complex.[11][][16][17]

Problem: How do I choose the right cyclodextrin, and how much do I need?

Solution: The choice depends on the size of the guest molecule. For a molecule like this compound, β-cyclodextrins and their derivatives are typically a good starting point. Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer significantly higher aqueous solubility and are often more effective than the parent β-cyclodextrin.[11] A phase solubility study is recommended to determine the ideal molar ratio (e.g., 1:1, 1:2) for complexation.

Table 3: Common Cyclodextrins for Inclusion Complexation
CyclodextrinCavity Diameter (Å)Water Solubility ( g/100 mL)Key Characteristics
α-Cyclodextrin (α-CD)4.7 - 5.314.5Suitable for small molecules or alkyl chains.
β-Cyclodextrin (β-CD)6.0 - 6.51.85Limited solubility; best for molecules the size of naphthalene.
Hydroxypropyl-β-CD (HP-β-CD)6.0 - 6.5>60High solubility, low toxicity; widely used in pharmaceuticals.[11]
Sulfobutylether-β-CD (SBE-β-CD)6.0 - 6.5>50High solubility, anionic nature can aid complexation.
Experimental Protocol: Kneading Method for Complexation
  • Molar Calculation: Calculate the required masses for a 1:1 molar ratio of this compound (guest) and the chosen cyclodextrin (host).

  • Mixing: Place the cyclodextrin powder in a mortar.

  • Kneading: Create a paste by adding a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol). Add the this compound to this paste.

  • Trituration: Knead the mixture thoroughly with a pestle for 30-45 minutes. The paste should remain consistent. Add more solvent if it becomes too dry.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, yielding a solid powder.

  • Reconstitution: The resulting powder (the inclusion complex) can now be dissolved directly in the aqueous medium.

Diagram: Cyclodextrin Inclusion Complex Formation Guest This compound (Hydrophobic Guest) Plus + Host Cyclodextrin (Hydrophilic Host with Lipophilic Cavity) Arrow Complexation (Kneading/Co-evaporation) Complex Water-Soluble Inclusion Complex Arrow->Complex Workflow: Nanoemulsion Formulation cluster_0 Phase Preparation cluster_1 Emulsification Process cluster_2 Final Product A Prepare Oil Phase: This compound in Carrier Oil C Combine Phases to form Coarse Emulsion A->C B Prepare Aqueous Phase: Surfactant(s) in Water B->C D Apply High-Energy Homogenization C->D E Stable O/W Nanoemulsion D->E

References

Identification and characterization of impurities in Cinnamyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of impurities in cinnamyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

Impurities in this compound can be broadly categorized into three types based on their origin[1][2]:

  • Organic Impurities: These can be process-related or degradation products.

    • Process-Related Impurities: Arise during the synthesis process. Common examples include unreacted starting materials like cinnamic alcohol and isobutyric acid, or byproducts from side reactions.[3]

    • Degradation Products: Form during storage or exposure to environmental factors like heat, light, or humidity. Forced degradation studies are often used to predict and identify these impurities.[4][5][6]

  • Inorganic Impurities: These are typically introduced during manufacturing and can include reagents, catalysts, or heavy metals.[1]

  • Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.[1]

Q2: Which analytical techniques are most suitable for identifying impurities in this compound?

The choice of analytical technique depends on the nature of the impurity. A combination of methods is often required for comprehensive profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for analyzing volatile and semi-volatile organic impurities. It is particularly useful for identifying residual solvents and many process-related impurities and degradation products.[3][7]

  • High-Performance Liquid Chromatography (HPLC/UPLC): HPLC coupled with UV or Mass Spectrometry (LC-MS) detectors is the method of choice for non-volatile or thermally unstable impurities.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown impurities once they have been isolated, typically using techniques like preparative HPLC.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for preliminary identification of functional groups present in the impurities.

Q3: Why are forced degradation studies necessary for this compound?

Forced degradation studies, or stress testing, are crucial for several reasons[4][6]:

  • Identify Potential Degradants: They intentionally degrade the sample under harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products that could form under normal storage conditions over time.[5][8]

  • Develop Stability-Indicating Methods: The results help in developing and validating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[6]

  • Understand Degradation Pathways: These studies provide insight into the chemical stability of the molecule and its likely degradation pathways.[6]

Q4: What are the regulatory guidelines for controlling impurities in pharmaceutical products?

Regulatory bodies like the International Council for Harmonisation (ICH), FDA, and others have strict guidelines on the qualification and control of impurities.[2] According to ICH guidelines, impurities present above a certain threshold (typically 0.1%) must be identified and quantified.[2] The qualification process involves gathering and evaluating data to establish the biological safety of an individual impurity or impurity profile at the specified level.[2]

Troubleshooting Guides

Problem 1: Unexpected peaks are observed in my GC-MS/HPLC chromatogram.

  • Question: My chromatogram of this compound shows several small, unexpected peaks. How do I identify them?

  • Answer:

    • Mass Spectral Library Search: For GC-MS, compare the mass spectrum of the unknown peak against a commercial library (e.g., NIST, Wiley). A good match can provide a tentative identification.

    • Analyze the Blank: Inject a solvent blank to ensure the peaks are not from the solvent or the system itself (e.g., column bleed, plasticizers).

    • Review Synthesis Route: Compare the unexpected peaks to the retention times and mass spectra of all starting materials, reagents, and known byproducts of the synthesis.

    • Perform Forced Degradation: If the peaks are suspected to be degradants, analyze a sample that has undergone forced degradation. An increase in the peak area under specific stress conditions can help confirm its identity as a degradation product.[5]

    • Spiking Studies: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of the standard. An increase in the height of the specific unknown peak confirms its identity.

    • Isolation and NMR: For significant unknown impurities that cannot be identified by other means, preparative HPLC or flash chromatography can be used to isolate the compound for structural elucidation by NMR.[1]

Problem 2: I am having difficulty separating two impurity peaks.

  • Question: Two impurity peaks are co-eluting or have very poor resolution in my HPLC analysis. What should I do?

  • Answer: Method optimization is required.

    • Modify Mobile Phase: Adjust the solvent ratio (gradient or isocratic), change the organic modifier (e.g., from acetonitrile to methanol or vice-versa), or alter the pH of the aqueous phase.

    • Change Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or a polar-embedded phase).

    • Adjust Temperature: Varying the column temperature can alter selectivity and improve resolution.

    • Modify Flow Rate: Decreasing the flow rate can increase efficiency and may improve the separation of critical pairs.

    • Consider 2D-LC: For highly complex samples, two-dimensional liquid chromatography can provide significantly enhanced resolving power.

Problem 3: The mass balance from my stability study is low (<95%).

  • Question: After performing a stability study and quantifying the parent compound and all known degradants, the total percentage is significantly less than 100%. What could be the cause?

  • Answer: A low mass balance suggests that not all degradation products are being detected.

    • Check for Non-UV Active Impurities: If using HPLC-UV, some degradants may lack a chromophore and will be invisible. Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).

    • Investigate Volatile Degradants: Some degradation pathways might produce volatile impurities that are best analyzed by headspace GC-MS.

    • Look for Insoluble Degradants: Degradation may lead to the formation of insoluble polymers or adducts that precipitate out of the sample solution and are not injected into the analytical system. Visually inspect the sample and consider using a different sample diluent.

    • Confirm Response Factors: Ensure that the response factors used for quantifying the impurities are accurate. If using the parent compound's response factor for all impurities, this can introduce significant errors.

Experimental Protocols

Protocol 1: GC-MS Analysis for Volatile and Semi-Volatile Impurities

This protocol outlines a general method for identifying impurities like residual solvents and process-related byproducts.

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., Methanol or Dichloromethane) in a volumetric flask.

  • GC-MS Instrumentation and Conditions:

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 50°C, hold for 2 min. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 450.

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Processing: Integrate all peaks in the total ion chromatogram. For any peak exceeding the reporting threshold (e.g., 0.05%), perform a mass spectral library search for tentative identification.

Protocol 2: HPLC-UV/MS for Non-Volatile Impurities

This protocol is designed to detect higher molecular weight, polar, or thermally labile impurities.

  • Sample Preparation: Accurately weigh about 20 mg of this compound and dissolve in 50 mL of mobile phase A/mobile phase B (50:50) in a volumetric flask.

  • HPLC Instrumentation and Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detector: Diode Array Detector (DAD), scan 200-400 nm, monitor at 254 nm.

    • MS Detector (if available): ESI+, scan range m/z 100-1000.

  • Data Processing: Identify and quantify all impurity peaks relative to the main this compound peak. Use the MS data to determine the molecular weight of unknown impurities to aid in their identification.

Protocol 3: Forced Degradation Studies

This protocol provides a framework for stress testing to identify potential degradation products.[4][8][9]

  • Sample Preparation: Prepare separate, accurately weighed samples of this compound for each stress condition. A concentration of ~1 mg/mL in a suitable solvent is a good starting point. Include a control sample stored under normal conditions.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose solution sample to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the developed stability-indicating HPLC method (Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control sample. Identify and characterize any new peaks that appear. Aim for 5-20% degradation of the parent compound for meaningful results.

Data Presentation

Table 1: Potential Impurities in this compound

Impurity NameChemical StructureOriginTypical Analytical Method
Cinnamic AlcoholC₆H₅CH=CHCH₂OHStarting MaterialGC-MS, HPLC-UV
Isobutyric Acid(CH₃)₂CHCOOHStarting MaterialGC-MS (after derivatization), IC
CinnamaldehydeC₆H₅CH=CHCHODegradation/ByproductGC-MS, HPLC-UV
Benzoic AcidC₆H₅COOHDegradationHPLC-UV
Diethyl PhthalateC₆H₄(COOC₂H₅)₂Contaminant (e.g., from plastics)GC-MS

Table 2: Typical Analytical Method Parameters

ParameterGC-MSHPLC-UV
Column 30 m x 0.25 mm, 0.25 µm (DB-5ms or equivalent)C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase/Carrier Gas HeliumA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 50°C to 280°C Gradient30°C Isocratic
Detector Mass Spectrometer (EI)Diode Array Detector (DAD)
Typical Run Time 30 min30 min

Visualizations

G cluster_0 Impurity Identification Workflow Sample This compound Sample InitialScreen Initial Screen (GC-MS & HPLC) Sample->InitialScreen KnownImpurity Known Impurity? InitialScreen->KnownImpurity Quantify Quantify & Report KnownImpurity->Quantify Yes UnknownImpurity Unknown Impurity Detected KnownImpurity->UnknownImpurity No Characterize Characterization (MS Fragmentation, High-Res MS) UnknownImpurity->Characterize Isolate Isolate Impurity (Prep-HPLC) Characterize->Isolate Elucidate Structure Elucidation (NMR) Isolate->Elucidate FinalID Identify & Synthesize Standard Elucidate->FinalID FinalID->Quantify

Caption: General workflow for the identification and characterization of impurities.

G cluster_1 Troubleshooting Unexpected Chromatographic Peaks Start Unexpected Peak Observed CheckBlank Is peak in blank injection? Start->CheckBlank SystemPeak Source is system/solvent. Clean system. CheckBlank->SystemPeak Yes SamplePeak Peak is from sample. CheckBlank->SamplePeak No CheckLibrary Does MS Library match? SamplePeak->CheckLibrary TentativeID Tentative ID made. Confirm with standard. CheckLibrary->TentativeID Yes NoID No ID. CheckLibrary->NoID No ForcedDeg Perform Forced Degradation. Does peak increase? NoID->ForcedDeg Degradant Likely a degradant. Proceed to characterization. ForcedDeg->Degradant Yes ProcessImpurity Likely a process impurity. Review synthesis. ForcedDeg->ProcessImpurity No

Caption: Decision tree for troubleshooting unexpected peaks in chromatography.

References

Minimizing side reactions in the synthesis of Cinnamyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of cinnamyl isobutyrate. Our aim is to help you minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete Reaction: The equilibrium of the Fischer esterification has not been sufficiently shifted towards the product.[1][2]- Increase Excess of One Reactant: Use a larger excess of either cinnamyl alcohol or isobutyric acid to drive the equilibrium forward.[1] - Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a drying agent like molecular sieves.[1] - Increase Reaction Time: Monitor the reaction by TLC or GC and ensure it has run to completion.
Suboptimal Catalyst: The acid catalyst may be inappropriate or used in an incorrect concentration.- Catalyst Choice: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective.[1] - Catalyst Concentration: Ensure an appropriate catalytic amount is used. Too much acid can promote side reactions.
Substrate Inhibition (Enzymatic Synthesis): In lipase-catalyzed reactions, high concentrations of either cinnamyl alcohol or isobutyric acid can inhibit the enzyme's activity.[3][4]- Substrate Molar Ratio: Optimize the molar ratio of the substrates. A 1:2 molar ratio of butyric acid to cinnamyl alcohol has been found to be effective for a similar ester.[3] - Gradual Addition: Consider adding the inhibitory substrate portion-wise to maintain a low concentration in the reaction mixture.
Presence of Significant Impurities Ether Formation: Acid-catalyzed self-condensation of cinnamyl alcohol can form dicinnamyl ether.- Control Temperature: Avoid excessively high temperatures, which can favor ether formation. - Use Milder Acid Catalysts: Consider using a milder Lewis acid catalyst.
Alkene Formation (Dehydration): Strong acid and high temperatures can cause the dehydration of cinnamyl alcohol to form cinnamyl-derived alkenes.- Moderate Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. - Choose Appropriate Catalyst: Avoid overly harsh dehydrating agents if possible.
Unreacted Starting Materials: Incomplete conversion leads to the presence of cinnamyl alcohol and isobutyric acid in the product.- Optimize Reaction Conditions: Refer to the solutions for "Low Yield" to drive the reaction to completion. - Purification: Utilize column chromatography or distillation to separate the ester from the starting materials.
Oxidation Products: Cinnamyl alcohol can oxidize to cinnamaldehyde, especially if exposed to air for prolonged periods.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use Fresh Starting Materials: Ensure the cinnamyl alcohol used is fresh and has been stored properly.
Difficulty in Product Isolation Emulsion Formation During Workup: The presence of unreacted carboxylic acid and other byproducts can lead to the formation of emulsions during aqueous extraction.- Thorough Neutralization: Ensure all acidic components are neutralized by washing with a saturated sodium bicarbonate solution until effervescence ceases.[5] - Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break emulsions.[6]
Co-distillation of Impurities: Impurities with boiling points close to that of this compound can be difficult to separate by distillation.- Fractional Distillation: Use a fractional distillation setup for better separation. - Chromatography: If distillation is ineffective, purify the product using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Fischer esterification of cinnamyl alcohol with isobutyric acid?

A1: The most common side reactions are the acid-catalyzed dehydration of cinnamyl alcohol to form alkenes and the formation of dicinnamyl ether through self-condensation of the alcohol.[7] To minimize these, it is crucial to control the reaction temperature and avoid excessively harsh acidic conditions.

Q2: How can I drive the Fischer esterification equilibrium towards the product side to improve the yield of this compound?

A2: The Fischer esterification is a reversible reaction.[1] To improve the yield, you can use a large excess of one of the reactants (either cinnamyl alcohol or isobutyric acid).[1] Another effective method is to remove water from the reaction mixture as it forms, either by azeotropic distillation using a Dean-Stark apparatus or by adding a drying agent.[1]

Q3: Are there greener alternatives to the traditional acid-catalyzed synthesis of this compound?

A3: Yes, enzymatic synthesis using lipases is a prominent green alternative.[7] This method often proceeds under milder reaction conditions, is highly selective, and avoids the use of strong acids and high temperatures, thus minimizing side reactions.[7] Oxidative esterification is another emerging green method.[7]

Q4: In an enzymatic synthesis of a similar ester, cinnamyl butyrate, "dead-end inhibition" by both the acid and alcohol was observed. What does this mean and how can it be mitigated?

A4: Dead-end inhibition occurs when the substrate binds to the enzyme in a way that prevents the reaction from proceeding, effectively inactivating the enzyme temporarily.[3] In the case of cinnamyl butyrate synthesis, high concentrations of both butyric acid and cinnamyl alcohol were found to be inhibitory.[3] To mitigate this, it is important to optimize the substrate molar ratio and consider a fed-batch approach where one or both substrates are added gradually to maintain a low concentration in the reaction vessel.

Q5: What is the best way to purify this compound after synthesis?

A5: The purification strategy depends on the scale and the impurities present. For small-scale laboratory preparations, after an aqueous workup to remove the acid catalyst and unreacted isobutyric acid, column chromatography is often effective for achieving high purity. For larger quantities, vacuum distillation is a common method. However, care must be taken to avoid high temperatures that could cause decomposition.

Data Presentation

The following table summarizes quantitative data for the synthesis of cinnamyl esters using different methods. While specific data for this compound is limited, the data for analogous esters provides a useful comparison of reaction conditions and yields.

Synthesis MethodEster ProductCatalystReactant Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Enzymatic EsterificationCinnamyl ButyrateImmobilized Lipase1:2501290 (Conversion)[3]
Enzymatic EsterificationCinnamyl AcetateNi-MCP-lipase2:135-62.56 (Yield)[4]
Enzymatic EsterificationIsoamyl IsobutyrateLipase2.5 M substrate26.518~90 (Yield)[8]
Fischer EsterificationIsoamyl Cinnamatep-methyl benzenesulfonic acid1:3Reflux1.594 (Conversion)[9]

Experimental Protocols

Protocol for Fischer Esterification of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add cinnamyl alcohol, a 1.5 to 3-fold molar excess of isobutyric acid, and a suitable amount of toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% by mole of the limiting reactant).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or until TLC/GC analysis indicates the consumption of the limiting reactant.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid), and brine.[5][6]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol for Enzymatic Synthesis of this compound

This protocol is based on similar enzymatic esterifications and may need optimization for this compound.[3][10]

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • Immobilized lipase (e.g., Novozym 435 or another suitable lipase)

  • Anhydrous organic solvent (e.g., hexane or heptane, if not a solvent-free system)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a screw-capped flask, combine cinnamyl alcohol and isobutyric acid in an optimized molar ratio (e.g., 1:2 alcohol to acid, but this may need to be determined experimentally to avoid substrate inhibition).

  • If using a solvent, add it to the flask. For a solvent-free system, the reactants themselves will form the reaction medium.

  • Add the immobilized lipase (typically 2-10% by weight of the substrates).

  • If not using a solvent that allows for azeotropic removal of water, add activated molecular sieves to adsorb the water produced during the reaction.

  • Seal the flask and place it in a shaking incubator or on a magnetic stirrer with temperature control set to an optimized temperature (e.g., 40-60°C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or HPLC.

  • Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography if necessary.

Mandatory Visualizations

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// Edges start -> reflux; reflux -> monitor; monitor -> workup [label="Reaction\nComplete"]; workup -> dry; dry -> purify; purify -> end_node; reflux -> side_reactions [style=dashed, color="#5F6368"]; } dot Workflow for Fischer Esterification of this compound.

// Node Definitions start [label="Low Yield or\nImpure Product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reaction [label="Check Reaction\nCompletion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incomplete [label="Incomplete Reaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_conditions [label="Optimize:\n- Excess Reactant\n- Water Removal\n- Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_impurities [label="Analyze Impurities\n(GC-MS/NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ether [label="Dicinnamyl Ether\nPresent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_temp [label="Reduce Reaction\nTemperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkene [label="Alkene Byproducts\nPresent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; milder_acid [label="Use Milder\nAcid Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; unreacted [label="Unreacted Starting\nMaterials?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; improve_purification [label="Improve Purification\n(Fractional Distillation/\nChromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reaction [label="Low Yield"]; check_reaction -> incomplete [label="Not Complete"]; incomplete -> optimize_conditions; start -> check_impurities [label="Impure Product"]; check_impurities -> ether; ether -> reduce_temp [label="Yes"]; ether -> alkene [label="No"]; alkene -> milder_acid [label="Yes"]; alkene -> unreacted [label="No"]; unreacted -> improve_purification [label="Yes"]; } dot Troubleshooting logic for low yield and impurities.

References

Technical Support Center: Scalable Synthesis of Cinnamyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of cinnamyl isobutyrate. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable methods for synthesizing this compound?

A1: The two primary scalable methods are enzymatic synthesis and traditional acid-catalyzed esterification.[1]

  • Enzymatic Synthesis: This "green" approach typically uses lipases to catalyze the esterification of cinnamyl alcohol with isobutyric acid or a related acyl donor.[1][2] It is favored for its high selectivity and mild reaction conditions, which prevent the degradation of thermolabile compounds.[1]

  • Acid-Catalyzed Esterification (Fischer Esterification): This classic method involves reacting cinnamyl alcohol with isobutyric acid in the presence of a strong acid catalyst like sulfuric acid.[1][3] While effective, it may require higher temperatures and can lead to side reactions.[1][4]

Q2: What are the main advantages of using enzymatic synthesis over chemical methods?

A2: Enzymatic synthesis, particularly using immobilized lipases, offers several advantages for producing high-purity compounds like this compound. Key benefits include mild reaction conditions (lower temperature and pressure), high regio- and stereoselectivity which minimizes byproduct formation, and enhanced sustainability by reducing waste and avoiding harsh chemicals.[1][5] Furthermore, immobilized enzymes can often be recovered and reused for several cycles, which can lower production costs over time.[2]

Q3: What are the starting materials for this compound synthesis?

A3: The raw materials depend on the chosen synthesis route.[3][5]

  • For direct esterification , the reactants are cinnamyl alcohol and isobutyric acid.[3]

  • For transesterification , cinnamyl alcohol is reacted with an acyl donor, such as vinyl isobutyrate or ethyl isobutyrate.[5][6]

Q4: What is this compound and what are its common applications?

A4: this compound is an ester known for its sweet, balsamic, and fruity aroma, reminiscent of apple and banana.[3][] It is a synthetic flavoring agent and fragrance ingredient used in products like baked goods, candy, shampoos, soaps, and other toiletries.[3][8] It exists as a colorless to light yellow oily liquid and is soluble in alcohol and oils but almost insoluble in water.[3][9]

Synthesis Methods: Comparative Data

The following table summarizes typical reaction conditions and outcomes for different synthesis approaches for cinnamyl esters. Note that direct data for this compound can be inferred from similar esters like cinnamyl butyrate and cinnamyl acetate.

ParameterEnzymatic Esterification (Cinnamyl Butyrate)[2]Enzymatic Transesterification (Cinnamyl Acetate)[10]Acid-Catalyzed Esterification (Cinnamyl Acetate)[1]
Reactants Cinnamyl alcohol, Butyric acidCinnamyl alcohol, Vinyl acetateCinnamyl alcohol, Acetic anhydride
Catalyst Immobilized LipaseWhole-cell esterase (EstK1)Phosphoric acid or p-toluenesulfonic acid
Solvent Solvent-free or HexaneIsooctaneAcetic anhydride (acts as solvent)
Temperature 50 °C40 °C40-50 °C
Molar Ratio (Alcohol:Acyl Source) 1:0.5 (2:1)1:41:1.47
Reaction Time 12 hours2 hours6-9 hours
Conversion/Yield 90% conversion97.1% conversionHigh conversion (not specified)

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound

This protocol is adapted from methodologies for similar enzymatic esterifications.[1][2]

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • Immobilized lipase (e.g., Novozym 435, Lipase B from Candida antarctica)

  • Hexane (or other suitable organic solvent, optional for solvent-free systems)

  • Anhydrous sodium sulfate

  • Molecular sieves

Procedure:

  • In a temperature-controlled reaction vessel, combine cinnamyl alcohol and isobutyric acid. A molar ratio of 1:1.5 (alcohol to acid) is a good starting point.

  • If using a solvent, add hexane. For a solvent-free system, proceed to the next step.

  • Add the immobilized lipase. A typical enzyme loading is 2% of the total substrate weight.[2]

  • Add molecular sieves to absorb the water produced during the reaction, which helps drive the equilibrium towards the product.

  • Stir the mixture at a constant speed (e.g., 250 rpm) and maintain the temperature at 50 °C.[2]

  • Monitor the reaction progress periodically by taking small aliquots and analyzing them using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction reaches the desired conversion (typically within 8-12 hours), stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with solvent and dried for reuse.[2]

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove unreacted isobutyric acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to obtain pure this compound.[1]

Protocol 2: Acid-Catalyzed Fischer Esterification of this compound

This protocol is based on the general principles of Fischer esterification.[4][11]

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Toluene or another suitable solvent to facilitate water removal

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add cinnamyl alcohol, an excess of isobutyric acid (e.g., 2-3 molar equivalents), and toluene.

  • Carefully add the acid catalyst (a few drops of concentrated H₂SO₄ or a catalytic amount of TsOH).

  • Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Continue refluxing until no more water is collected in the trap (typically several hours). Monitor the reaction via TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Carefully transfer the mixture to a separatory funnel and wash it with water, followed by saturated sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is no longer acidic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude this compound by vacuum distillation.

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Q: My enzymatic reaction shows very low conversion. What could be the cause?

    • A: Several factors could be at play:

      • Enzyme Deactivation: The immobilized lipase may have lost its activity. Ensure it was stored correctly. Test its activity with a standard reaction. Note that some enzymes can be inhibited by high substrate concentrations.[2]

      • Water Content: Excess water in the reaction medium can shift the equilibrium back towards the reactants. Ensure all reactants and solvents are anhydrous and use molecular sieves to remove the water produced.

      • Incorrect Molar Ratio/Temperature: The reaction is sensitive to conditions. Verify the optimal molar ratio and temperature for your specific enzyme. A temperature of 50°C and a 1:2 molar ratio of acid to alcohol have been shown to be effective for similar esters.[2]

  • Q: My acid-catalyzed reaction is not proceeding to completion. Why?

    • A:

      • Inefficient Water Removal: Fischer esterification is an equilibrium reaction.[4] If the water byproduct is not effectively removed, the reaction will not go to completion. Ensure your Dean-Stark apparatus is functioning correctly.

      • Insufficient Catalyst: The amount of acid catalyst may be too low. Add a small additional amount, but avoid excess as it can promote side reactions like dehydration of the alcohol.

      • Reaction Time: These reactions can be slow. Ensure you have allowed sufficient time for the reaction to reach equilibrium.

Problem 2: Formation of significant byproducts.

  • Q: I am observing unexpected spots on my TLC plate in an acid-catalyzed synthesis. What are they?

    • A: Strong acids and high temperatures can cause side reactions.[1] For cinnamyl alcohol, a common byproduct is the formation of dicinnamyl ether through dehydration. To minimize this, use milder conditions, a less corrosive catalyst (like TsOH instead of H₂SO₄), or consider an enzymatic route.

Problem 3: Difficulty in product purification.

  • Q: How can I effectively remove the unreacted isobutyric acid from my product?

    • A: Isobutyric acid can be removed by washing the crude product mixture with a basic solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution.[12] This will convert the carboxylic acid into its water-soluble salt, which can then be separated in the aqueous layer. Perform this wash carefully in a separatory funnel to manage any CO₂ gas evolution.

  • Q: The boiling points of my starting material and product are very close. How can I purify my product?

    • A: If vacuum distillation is not effective, column chromatography is an excellent alternative for purification. Use a silica gel stationary phase and a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the less polar this compound from the more polar cinnamyl alcohol.

Visualized Workflows

G Diagram 1: General Workflow for Enzymatic Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Reactants Prepare Reactants (Cinnamyl Alcohol, Isobutyric Acid) Combine Combine Reactants, Enzyme, and Solvent Reactants->Combine Enzyme Prepare Immobilized Lipase Catalyst Enzyme->Combine Solvent Prepare Anhydrous Solvent & Sieves Solvent->Combine Incubate Incubate with Stirring (e.g., 50°C, 12h) Combine->Incubate Monitor Monitor Progress (TLC / GC) Incubate->Monitor Filter Filter to Recover Enzyme for Reuse Monitor->Filter Wash Wash Mixture with NaHCO3 & Brine Filter->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify Product Pure Cinnamyl Isobutyrate Purify->Product

Diagram 1: General Workflow for Enzymatic Synthesis

G Diagram 2: Troubleshooting Guide for Low Yield Start Problem: Low Product Yield Enzymatic Enzymatic Synthesis? Start->Enzymatic Yes Acid Acid-Catalyzed? Start->Acid Yes Enzyme_Activity Is Enzyme Active? Enzymatic->Enzyme_Activity Water_Removal Is Water Being Removed? Acid->Water_Removal Water_Present Is Water Present? Enzyme_Activity->Water_Present Yes Sol_Enzyme Solution: Test/Replace Enzyme Enzyme_Activity->Sol_Enzyme No Conditions_Optimal Are Conditions Optimal? Water_Present->Conditions_Optimal No Sol_Dry Solution: Use Anhydrous Reagents & Molecular Sieves Water_Present->Sol_Dry Yes Sol_Optimize Solution: Adjust Temp & Molar Ratio Conditions_Optimal->Sol_Optimize No Catalyst_Amount Sufficient Catalyst? Water_Removal->Catalyst_Amount Yes Sol_DeanStark Solution: Check Dean-Stark Setup Water_Removal->Sol_DeanStark No Reaction_Time Sufficient Time? Catalyst_Amount->Reaction_Time Yes Sol_Catalyst Solution: Add More Catalyst Catalyst_Amount->Sol_Catalyst No Sol_Time Solution: Increase Reaction Time Reaction_Time->Sol_Time No

Diagram 2: Troubleshooting Guide for Low Yield

References

Validation & Comparative

Comparison of Cinnamyl isobutyrate with other cinnamyl esters

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Cinnamyl Isobutyrate and Other Cinnamyl Esters for Researchers and Drug Development Professionals

Introduction

Cinnamyl esters are a class of organic compounds recognized for their characteristic aromas, finding extensive use as fragrance and flavoring agents in the food, cosmetic, and pharmaceutical industries.[1] These esters are formed from the reaction of cinnamyl alcohol with various carboxylic acids, resulting in a diverse family of molecules with unique sensory and physicochemical properties.[2] this compound, in particular, is a versatile ester known for its pleasant, sweet, and spicy aroma.[3] Beyond their traditional applications in fragrance, recent research has highlighted the potential therapeutic properties of cinnamyl esters, including antimicrobial, antioxidant, and anticancer activities, making them compounds of significant interest to researchers and drug development professionals.[3][4]

This guide provides a comparative analysis of this compound against other short-chain cinnamyl esters, including cinnamyl formate, cinnamyl acetate, cinnamyl propionate, and cinnamyl butyrate. The comparison covers physicochemical properties, sensory profiles, and a review of their performance in biological assays, supported by experimental data and detailed methodologies.

Comparative Analysis of Physicochemical Properties

The structure of the alkyl or aryl group attached to the carboxyl function significantly influences the physicochemical properties of cinnamyl esters, such as molecular weight, boiling point, density, and solubility. These properties are critical for formulation, stability, and delivery in various applications.

PropertyThis compoundCinnamyl AcetateCinnamyl PropionateCinnamyl FormateCinnamyl ButyrateCinnamyl Cinnamate
Molecular Formula C₁₃H₁₆O₂[3]C₁₁H₁₂O₂[5]C₁₂H₁₄O₂[6]C₁₀H₁₀O₂C₁₃H₁₆O₂[7]C₁₈H₁₆O₂[8]
Molecular Weight 204.27 g/mol [3]176.21 g/mol [9]190.24 g/mol [6]162.19 g/mol 204.26 g/mol 264.3 g/mol [8]
Appearance Colorless to pale yellow liquid[3]Colorless liquid[5]Colorless to pale yellow liquid[6]Colorless to pale yellow liquid[10]Colorless to pale yellow liquid[11]White or colorless crystals[8]
Density 1.01 g/mL[3]1.057 g/mL[5]1.032 g/mL[6]1.08 g/mL[12]~1.009 g/mLN/A
Boiling Point 295 - 297 °C[3]265 °C[5]~285 °C250 - 254 °C[12]~285 °CN/A
Refractive Index 1.523 - 1.528 (20°C)[3]1.539 - 1.543 (20°C)[5]1.532 - 1.537 (20°C)[6]~1.553 (20°C)[12]~1.524 (20°C)N/A
Solubility Insoluble in water; soluble in oils[13][14]212.3 mg/L in water[5]Soluble in oils[6]Insoluble in water; miscible in ethanol[15]Insoluble in water; soluble in oils[11]Insoluble in water; soluble in oils[8]
Oral LD50 (rat) Not found3.3 g/kg[5]Not found2.9 g/kg[15]Not foundNot found
FEMA Number 2297[3]2293[16]2301[6]22942296[7]2298

Sensory Profile Comparison

The primary application for many cinnamyl esters is in the flavor and fragrance industry, where their distinct sensory profiles are paramount. The ester side chain plays a crucial role in defining the odor and taste characteristics.

  • This compound : Possesses a sweet, balsamic, and fruity odor with a taste reminiscent of apple and banana.[14][17] It is often described as having sweet, spicy, and tropical notes.[18]

  • Cinnamyl Acetate : Exhibits a sweet, floral, and balsamic odor with a sweet, spicy flavor profile similar to cinnamon.[5][16] It can provide a green and balsamic effect in hyacinth and rosy fragrance compositions.[19]

  • Cinnamyl Propionate : Characterized by a sweet, warm, balsamic aroma with floral and fruity notes, sometimes with honey-like undertones.[20] It is used to add warmth to floral compositions and fruity-spicy characteristics to oriental fragrances.[20]

  • Cinnamyl Formate : Has a balsamic, fruity-floral odor and a bittersweet taste reminiscent of apple.[12] It is also described as having a warm, slightly spicy scent with cinnamon-like undertones.[10][21]

  • Cinnamyl Butyrate : Offers a warm, fruity, and floral aroma, blending a sweet, cinnamon-like note with creamy fruit tones.[11] It is often used in apple, peach, and cinnamon flavor profiles.[11]

  • Cinnamyl Cinnamate : Presents a very mild but highly tenacious balsamic-floral and soft odor, useful as a fixative in heavy floral and exotic fragrances.[22]

Comparative Performance in Biological Assays

Recent studies have explored the anticancer potential of cinnamyl esters, revealing that their cytotoxic effects vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating greater potency.[4]

CompoundCancer Cell LineIC50 (µM)
Cinnamyl alcohol A549 (Lung)16.2
HeLa (Cervical)12.5
MCF-7 (Breast)18.3
Cinnamyl acetate A549 (Lung)10.5
HeLa (Cervical)8.2
MCF-7 (Breast)11.7
Cinnamyl propionate A549 (Lung)7.8
HeLa (Cervical)5.1
MCF-7 (Breast)6.4
Cinnamyl butyrate A549 (Lung)4.2
HeLa (Cervical)2.9
MCF-7 (Breast)3.5

Data sourced from a comparative guide on the anticancer activity of cinnamyl esters.[4]

The data suggests a trend where increasing the chain length of the ester group from acetate to butyrate enhances the cytotoxic potency against the tested cancer cell lines.

Metabolic Pathway of Cinnamyl Esters

Upon oral ingestion, cinnamyl esters are generally absorbed quickly and metabolized. The primary metabolic pathway involves initial hydrolysis to cinnamyl alcohol, followed by oxidation and conjugation.[5]

Metabolism cluster_absorption Absorption & Hydrolysis cluster_oxidation Oxidation cluster_conjugation β-Oxidation & Conjugation CE Cinnamyl Ester (e.g., this compound) CA Cinnamyl Alcohol CE->CA Carboxylesterases (in gut/liver) CD Cinnamaldehyde CA->CD Alcohol Dehydrogenase CAA Cinnamic Acid CD->CAA Aldehyde Dehydrogenase BCOA Benzoyl CoA CAA->BCOA β-Oxidation HA Hippuric Acid (Major Metabolite) BCOA->HA Glycine Conjugation Urine Excretion in Urine HA->Urine

Caption: General metabolic pathway of cinnamyl esters after oral absorption.

Experimental Protocols

Synthesis of Cinnamyl Esters via Modified Steglich Esterification

This protocol describes a greener synthesis method for cinnamyl esters, which avoids hazardous solvents and simplifies purification.[23]

Materials:

  • (E)-cinnamic acid

  • Appropriate alcohol (e.g., isobutanol for this compound)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN)

  • 5% HCl aqueous solution

  • Saturated NaHCO₃ aqueous solution

  • Brine

  • Anhydrous MgSO₄

  • Magnetic stirrer and hot plate

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add the alcohol (1.0 eq), (E)-cinnamic acid (1.2 eq), DMAP (3.0 eq), and acetonitrile.

  • Stir the mixture until all solids are dissolved.

  • Add EDC (1.5 eq) to the solution.

  • Heat the reaction mixture to 40-45°C and stir for 45-60 minutes.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 5% HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Analyze the product purity via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

SynthesisWorkflow start Start dissolve Dissolve Reactants (Cinnamic Acid, Alcohol, DMAP) in Acetonitrile start->dissolve add_edc Add EDC (Coupling Agent) dissolve->add_edc heat_stir Heat to 40-45°C Stir for 45-60 min add_edc->heat_stir workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) heat_stir->workup dry_concentrate Dry (MgSO₄) & Concentrate workup->dry_concentrate analyze Analyze Product (GC, NMR) dry_concentrate->analyze end End analyze->end

Caption: Workflow for the synthesis of cinnamyl esters.

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol outlines a standard method for determining the IC50 values of cinnamyl esters against cancer cell lines using a colorimetric assay (e.g., MTT assay).

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • Cinnamyl ester stock solutions (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment : Prepare serial dilutions of the cinnamyl esters in the culture medium. Replace the existing medium with the medium containing the test compounds (including a vehicle control with DMSO).

  • Incubation : Incubate the treated plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay : Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization : Remove the MTT medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound and its related esters are a chemically diverse group with significant value in both industrial and research settings. While their sensory profiles make them mainstays of the flavor and fragrance industries, their potential as therapeutic agents warrants further investigation. The comparative data presented here indicates that subtle changes in the ester side chain can lead to significant differences in physicochemical properties and biological activity. Specifically, in the context of anticancer research, longer-chain esters like cinnamyl butyrate have demonstrated greater potency in preliminary in vitro studies.[4] The provided protocols offer standardized methods for the synthesis and evaluation of these compounds, facilitating further research into their mechanisms of action and potential applications in drug development.

References

A Comparative Analysis of Synthetic Versus Natural Cinnamyl Isobutyrate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and natural sources of a compound is a critical decision that can impact experimental outcomes, reproducibility, and the interpretation of results. This guide provides an objective comparison of synthetic and naturally derived cinnamyl isobutyrate, a widely used fragrance and flavoring agent with emerging interest in its biological activities.

This compound (C13H16O2), a fruity, balsamic ester, is found naturally in the essential oil of cinnamon bark.[1] It can also be produced synthetically through the esterification of cinnamyl alcohol with isobutyric acid. While chemically identical, the synthetic and natural forms of this compound can differ significantly in their purity, impurity profiles, and potentially their biological effects. This comparison guide outlines these key differences, supported by established chemical principles and analytical methodologies, to aid researchers in selecting the appropriate grade for their specific needs.

Physicochemical Properties

The fundamental physicochemical properties of pure this compound are consistent regardless of its origin. However, the presence of minor impurities in the natural product can lead to slight variations in some of these characteristics.

PropertySynthetic this compoundNatural this compound
CAS Number 103-59-3103-59-3
Molecular Formula C13H16O2C13H16O2
Molecular Weight 204.26 g/mol 204.26 g/mol
Appearance Colorless to pale yellow liquidTypically a pale yellow to yellow liquid
Odor Sweet, fruity, balsamic, with spicy and tropical nuances[1][2]Sweet, fruity, balsamic, often with more complex notes due to co-occurring compounds
Boiling Point ~254 °CVariable, depending on purity
Refractive Index ~1.524 (at 20°C)Can vary slightly due to impurities
Purity (Typical) ≥96% (GC)[3]Variable, dependent on extraction and purification methods

Production and Impurity Profiles: A Tale of Two Origins

The most significant distinction between synthetic and natural this compound lies in their methods of production, which directly influence their impurity profiles.

Synthetic this compound: The industrial synthesis of this compound is typically achieved through the Fischer-Speier esterification of cinnamyl alcohol and isobutyric acid, using an acid catalyst such as sulfuric acid.[1]

Potential Impurities in Synthetic this compound:

  • Unreacted Starting Materials: Residual cinnamyl alcohol and isobutyric acid.

  • By-products: Side-reaction products from the esterification process.

  • Catalyst Residues: Traces of the acid catalyst used.

  • Solvents: Residual solvents used during the reaction or purification steps.

The purity of synthetic this compound is generally high and well-controlled, with a defined and consistent impurity profile.

Natural this compound: Natural this compound is a minor constituent of cinnamon essential oil. Its extraction involves the initial isolation of the essential oil from cinnamon bark, typically through steam distillation or solvent extraction.[4] this compound is then isolated from the complex mixture of compounds present in the essential oil through fractional distillation or chromatography.

Potential Co-constituents in Natural this compound: The composition of cinnamon essential oil can vary significantly based on the species, geographical origin, and extraction method.[4][5] Therefore, natural this compound may contain traces of other volatile compounds from cinnamon, including:

  • (E)-Cinnamaldehyde: The major component of cinnamon bark oil.[5]

  • Linalool [5]

  • Caryophyllene [5]

  • Eugenol [6]

  • Cinnamyl acetate [6]

These co-occurring natural compounds, even in trace amounts, can influence the overall aroma profile and potentially the biological activity of the natural product.

Experimental Protocols

For researchers aiming to analyze and compare samples of synthetic and natural this compound, the following experimental protocols are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Objective: To identify and quantify the components in a sample of this compound and to determine its purity and impurity profile.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1 mg/mL).

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250-280°C) and hold.[7]

  • Carrier Gas: Helium at a constant flow rate.[7]

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST, Wiley). Quantify the relative abundance of each component based on the peak area.

Fischer-Speier Esterification for Synthesis of this compound

Objective: To synthesize this compound from cinnamyl alcohol and isobutyric acid.

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Separatory funnel, round-bottom flask, reflux condenser, heating mantle

Procedure:

  • In a round-bottom flask, combine cinnamyl alcohol and a slight excess of isobutyric acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.[8]

  • After cooling, dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer successively with water, sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Biological Activity and Potential Signaling Pathways

This compound and related compounds from cinnamon have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial effects.[3][9] While the specific molecular targets of this compound are not fully elucidated, related cinnamyl derivatives have been shown to modulate key inflammatory signaling pathways.

For instance, cinnamaldehyde, a major component of cinnamon oil, has been reported to inhibit the NF-κB signaling pathway.[10] This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11] It is plausible that this compound may exert anti-inflammatory effects through a similar mechanism.

Visualizing the Processes

Experimental Workflow for Comparative Analysis

G Comparative Analysis Workflow cluster_sourcing Source Material cluster_analysis Analytical Characterization cluster_bioactivity Biological Evaluation cluster_results Comparative Assessment synthetic Synthetic This compound gcms GC-MS Analysis synthetic->gcms cell_assays Cell-Based Assays (e.g., Anti-inflammatory) synthetic->cell_assays natural Natural This compound natural->gcms natural->cell_assays purity Purity Determination gcms->purity impurity Impurity Profiling gcms->impurity comparison Data Comparison and Performance Evaluation purity->comparison impurity->comparison mechanism Mechanism of Action Studies cell_assays->mechanism mechanism->comparison

Caption: Workflow for the comparative analysis of synthetic and natural this compound.

Hypothetical Anti-inflammatory Signaling Pathway

G Hypothetical Anti-inflammatory Action of Cinnamyl Compounds cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response lps LPS tlr4 TLR4 lps->tlr4 Activates myd88 MyD88 tlr4->myd88 ikk IKK myd88->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines Induces Transcription compound This compound (Hypothesized) compound->ikk Inhibits

References

Validation of an analytical method for Cinnamyl isobutyrate using a certified reference material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Cinnamyl isobutyrate, a common fragrance and flavoring agent. The focus is on the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method, supported by the use of a certified reference material (CRM). This document also explores High-Performance Liquid Chromatography (HPLC) as a viable alternative, offering supporting experimental data and detailed protocols to aid in method selection and implementation.

Introduction

This compound is an ester known for its sweet, fruity, and balsamic aroma, leading to its widespread use in cosmetics, food products, and pharmaceuticals.[1][2][3] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. The validation of an analytical method ensures that it is suitable for its intended purpose, providing confidence in the generated data.[4]

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[5][6] The technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.[4]

Certified Reference Material (CRM)

The foundation of a validated analytical method is the use of a CRM. For this compound, analytical standards are available from reputable suppliers such as Sigma-Aldrich, which provide materials with a specified purity, often determined by GC.[7][8] These standards are essential for establishing calibration curves and assessing the accuracy of the method. While a specific "Certified Reference Material" with full ISO 17034 accreditation for this compound may require direct inquiry with suppliers like LGC Standards or MilliporeSigma (owner of Sigma-Aldrich), "analytical standard" grade materials are readily available and suitable for method validation.[9][10][11][12]

Experimental Protocol: GC-MS

A typical GC-MS method for the analysis of this compound would involve the following:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable for separating a wide range of fragrance and flavor compounds.[13]

  • Injector: Split/splitless injector, with the mode chosen based on the expected concentration of the analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp is used to ensure good separation of the analyte from other matrix components. An example program could be:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/minute.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity. Characteristic ions for this compound can be found in spectral databases like PubChem.[7]

Sample Preparation

The sample preparation method will depend on the matrix:

  • Cosmetics (e.g., lotions, perfumes): Dilution with a suitable organic solvent (e.g., ethanol, hexane), followed by filtration.

  • Food Products (e.g., baked goods, beverages): Liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile and semi-volatile compounds.[5][14]

Method Validation Parameters

A comprehensive validation of the GC-MS method should assess the following parameters, with expected performance characteristics summarized in the table below.

ParameterTypical Acceptance Criteria
**Linearity (R²) **≥ 0.995
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) ≤ 5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity No interference at the retention time of the analyte
Robustness Insensitive to small variations in method parameters

Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative to GC-MS, particularly for less volatile or thermally labile compounds.[6] While this compound is amenable to GC analysis, HPLC offers the advantage of avoiding high temperatures which could potentially degrade the sample.

Experimental Protocol: HPLC
  • Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is typically used for the separation of non-polar to moderately polar compounds.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water in an isocratic or gradient elution.

  • Detector: UV detection at a wavelength where this compound exhibits sufficient absorbance.

Comparison of GC-MS and HPLC for this compound Analysis

The choice between GC-MS and HPLC depends on the specific requirements of the analysis.

FeatureGC-MSHPLC
Principle Separation based on volatility and polaritySeparation based on polarity
Sensitivity Very high, especially in SIM modeModerate to high, depending on the detector
Specificity High, due to mass spectral dataModerate, based on retention time and UV spectrum
Sample Volatility RequiredNot required
Derivatization Not typically requiredNot required
Throughput Generally lower than HPLCGenerally higher than GC-MS
Cost Higher initial investment and running costsLower initial investment and running costs

Logical Workflow for Method Selection and Validation

The following diagram illustrates the decision-making process for selecting and validating an analytical method for this compound.

Method_Validation_Workflow start Start: Analyze this compound crm Procure this compound Certified Reference Material start->crm method_dev Method Development crm->method_dev gcms_dev GC-MS Method (Primary) method_dev->gcms_dev Volatile Analyte hplc_dev HPLC Method (Alternative) method_dev->hplc_dev Non-Volatile/Thermal Instability Concern validation Method Validation gcms_dev->validation hplc_dev->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity robustness Robustness validation->robustness report Generate Validation Report & Implement Method linearity->report accuracy->report precision->report lod_loq->report specificity->report robustness->report

Caption: Workflow for analytical method selection and validation.

Conclusion

For the quantitative analysis of this compound, a validated GC-MS method using a certified reference material is the recommended approach, offering high sensitivity and specificity. This guide provides the necessary framework for developing and validating such a method. HPLC presents a viable alternative, particularly when dealing with complex matrices where thermal degradation is a concern. The choice of methodology should be based on the specific analytical requirements, available instrumentation, and the nature of the sample matrix.

References

Quantitative Analysis of Cinnamyl Isobutyrate in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of flavor and fragrance compounds like cinnamyl isobutyrate in complex matrices is a critical task. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by representative experimental data and detailed methodologies. This compound, a fruity, balsamic-smelling ester, is used as a flavoring agent in foods and beverages and as a fragrance component in various consumer products.[1][2] Its analysis in complex matrices such as fruit juices, alcoholic beverages, or consumer product bases presents challenges due to the presence of interfering compounds.

This guide focuses on the two most prevalent analytical techniques for the quantification of volatile and semi-volatile organic compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Head-to-Head Comparison: GC-MS vs. HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) is generally the preferred method for the analysis of volatile and semi-volatile compounds like this compound.[1] It offers high separation efficiency and definitive identification based on mass spectra. High-Performance Liquid Chromatography (HPLC), while versatile, is typically better suited for non-volatile or thermally sensitive compounds.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection.Separation based on affinity for stationary and liquid mobile phases, typically with UV detection.
Applicability Ideal for volatile and semi-volatile compounds like this compound.Suitable for a broader range of compounds, including less volatile and thermally labile ones.
Sensitivity Generally very high, especially in Selected Ion Monitoring (SIM) mode.Good, but may be lower than GC-MS for this specific compound class without specialized detectors.
Specificity High; provides structural information for definitive peak identification.Lower; peak identification is based primarily on retention time compared to a standard.
Sample Prep Often requires extraction of volatiles from the matrix (e.g., LLE, SPME).May require filtration and dilution; less extensive cleanup might be needed.
Run Time Typically longer due to temperature programming, but can be optimized.Can be faster, especially with modern ultra-high-performance systems (UHPLC).

Quantitative Performance Data

While a complete, publicly available validated method for this compound in a specific complex matrix is scarce, the following tables present representative performance data. Table 2 is derived from a validated method for various volatile compounds (including esters) in fermented beverages, which serves as a strong proxy for what can be expected for this compound analysis by GC-MS.[3][4][5] Table 3 is based on a method for a related compound, cinnamaldehyde, by HPLC, illustrating the technique's capabilities.

Table 2: Representative Performance of a Validated GC-MS Method for Flavor Esters in a Complex Beverage Matrix [3][4][5]

Analyte (Ester)Linearity Range (µg/L)LOD (µg/L)LOQ (µg/L)Accuracy (Recovery %)Precision (RSD %)
Ethyl Acetate10 - 100000.9983.511.895 - 105< 10
Isoamyl Acetate1 - 5000.9990.31.092 - 108< 8
Ethyl Hexanoate0.5 - 2500.9990.10.490 - 110< 10
Ethyl Octanoate0.5 - 2500.9990.10.490 - 110< 10
Phenylethyl Acetate1 - 5000.9990.20.793 - 107< 9

Table 3: Performance Characteristics of a Validated HPLC-UV Method for a Related Cinnamyl Compound (Cinnamaldehyde)

Validation ParameterPerformance Metric
Linearity Range (µg/mL)0.1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.07 ppm
Limit of Quantification (LOQ)0.23 ppm
Average Recovery (%)98.7 - 102.0
Precision (RSD %)0.9 - 2.7

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for GC-MS and HPLC analysis suitable for this compound.

GC-MS with Liquid-Liquid Microextraction (LLME)

This method is highly effective for extracting and concentrating volatile and semi-volatile compounds from liquid matrices like beverages.[3][4][5]

Sample Preparation (LLME):

  • Transfer 5 mL of the liquid sample (e.g., fruit juice) to a 10 mL glass vial.

  • Add an appropriate internal standard (e.g., p-bromofluorobenzene) to the sample.[6]

  • Add 200 µL of an extraction solvent (e.g., dichloromethane or diethyl ether).

  • Vortex the mixture for 2 minutes to facilitate the extraction of analytes into the organic phase.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the layers.

  • Carefully collect the organic layer (bottom layer for dichloromethane) and transfer it to a 2 mL autosampler vial for GC-MS analysis.

Instrumentation (GC-MS):

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Injector Temperature: 250 °C.[7]

  • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • MS Transfer Line: 280 °C.[7]

  • Ion Source Temperature: 230 °C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Matrix Sample Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Extraction Solvent Add_IS->Add_Solvent Vortex Vortex & Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract Injection Inject Extract Extract->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM/Scan) Ionization->Detection Quant Quantification vs. Calibration Curve Detection->Quant Report Report Results Quant->Report

GC-MS analysis workflow with LLME sample preparation.
HPLC-UV Method

This protocol is adapted from methods used for related cinnamyl compounds and is suitable for matrices where this compound is present at higher concentrations or when GC-MS is not available.

Sample Preparation:

  • For liquid samples, filter through a 0.45 µm syringe filter.

  • For solid or semi-solid samples, perform a solvent extraction (e.g., with methanol or acetonitrile), followed by filtration.

  • Dilute the filtered sample with the mobile phase to a concentration within the calibration range.

  • Transfer the final solution to an HPLC vial.

Instrumentation (HPLC-UV):

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Detector: UV Diode Array Detector (DAD) monitoring at a wavelength appropriate for the chromophore (e.g., ~280 nm).

  • Injection Volume: 10 µL.[7]

HPLC_Workflow Sample Matrix Sample (Liquid/Solid) Prep Extraction / Filtration Sample->Prep Dilution Dilution with Mobile Phase Prep->Dilution Injection HPLC Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification vs. Standard Curve Detection->Quantification

General workflow for HPLC-UV analysis.

Conclusion

For the quantitative analysis of this compound in complex matrices, GC-MS stands out as the superior technique due to its high sensitivity, specificity, and suitability for volatile esters. The methodology, particularly when paired with a robust sample preparation technique like liquid-liquid microextraction, can provide reliable and accurate quantification at trace levels. While HPLC-UV is a viable alternative, it may lack the sensitivity and specificity of GC-MS for this particular application. The choice of method will ultimately depend on the specific matrix, the required limits of detection, and the available instrumentation. For both methods, proper validation is essential to ensure data quality and reliability.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Cinnamyl Isobutyrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of cinnamyl isobutyrate. This document outlines detailed experimental protocols and presents comparative performance data to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.

This compound is a fragrance and flavoring agent with a characteristic fruity, balsamic odor.[1][2][3] Accurate and reliable quantification of this compound is essential for quality control in the food, fragrance, and pharmaceutical industries. Both HPLC and GC-MS are powerful analytical techniques capable of analyzing this compound, but they operate on different principles and offer distinct advantages and disadvantages.

At a Glance: HPLC vs. GC-MS for this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Ideal for volatile and semi-volatile compounds.
Sample Preparation Typically involves simple dissolution and filtration.May require extraction; derivatization is generally not necessary for this compound.
Sensitivity Good, with UV detection being common.Excellent, especially with mass spectrometry detection.
Selectivity Good, dependent on column chemistry and mobile phase.Excellent, with mass spectrometry providing definitive identification based on mass-to-charge ratio.
Analysis Time Generally shorter for routine analyses.Can be longer, including column temperature programming.
Instrumentation Cost Moderate to high.High.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is designed for the quantitative determination of this compound in a sample matrix.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Solution: Depending on the matrix, dissolve or extract a known quantity of the sample with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the sensitive and selective analysis of this compound, particularly in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split, depending on the required sensitivity.

Mass Spectrometry Conditions:

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-300.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate or dichloromethane. Create a series of calibration standards by serial dilution.

  • Sample Solution: Use a suitable extraction method, such as liquid-liquid extraction or solid-phase microextraction (SPME), to isolate this compound from the sample matrix.

Comparative Performance Data

The following table summarizes the expected performance characteristics for validated HPLC and GC-MS methods for the analysis of this compound.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL
Limit of Quantitation (LOQ) ~5-30 ng/mL~0.5-5 ng/mL
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (%RSD) ≤ 2%≤ 5%

Method Selection and Cross-Validation Workflow

The choice between HPLC and GC-MS depends on the specific analytical requirements. HPLC is often favored for routine quality control due to its robustness and higher sample throughput.[5][6] GC-MS is the preferred method when high sensitivity and definitive identification are required, especially for trace-level analysis in complex matrices.[5][7]

Cross-validation of the two methods is crucial to ensure the accuracy and reliability of the analytical data.[8] This involves analyzing the same set of samples using both HPLC and GC-MS and comparing the quantitative results. A strong correlation between the data from both techniques provides a high degree of confidence in the measurements.

Cross_Validation_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_prep Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_quant Quantitation hplc_analysis->hplc_quant compare Compare Results hplc_quant->compare gcms_prep Sample Preparation (Extraction) gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_quant Quantitation gcms_analysis->gcms_quant gcms_quant->compare sample This compound Sample sample->hplc_prep sample->gcms_prep validated Validated Data compare->validated

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Logical Decision Pathway for Method Selection

The following diagram illustrates a logical pathway to guide the selection of the most appropriate analytical technique for this compound analysis.

Method_Selection_Pathway start Analyze this compound volatile Is the analyte volatile? start->volatile high_sensitivity Is high sensitivity required? volatile->high_sensitivity Yes routine_qc Is it for routine QC? volatile->routine_qc No definitive_id Is definitive identification needed? high_sensitivity->definitive_id Yes high_sensitivity->routine_qc No hplc Use HPLC definitive_id->hplc No gcms Use GC-MS definitive_id->gcms Yes routine_qc->high_sensitivity No routine_qc->hplc Yes

Caption: Decision pathway for selecting between HPLC and GC-MS.

References

Confirming the Structure of Cinnamyl Isobutyrate using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized or isolated compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of cinnamyl isobutyrate, a common fragrance and flavoring agent. Detailed experimental protocols and supporting data are presented to illustrate the power and utility of 2D NMR in modern chemistry.

This compound presents a moderately complex structure amenable to detailed analysis. While techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy can provide valuable preliminary data, they often lack the definitive structural detail offered by 2D NMR. This guide will delve into the application of various 2D NMR methods, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to unequivocally assign the proton and carbon signals of this compound and thus confirm its molecular structure.

Predicted ¹H and ¹³C NMR Data for this compound

In the absence of a publicly available, fully assigned 2D NMR dataset for this compound, the following ¹H and ¹³C chemical shifts have been predicted based on the analysis of structurally similar compounds, namely cinnamyl acetate and cinnamyl propionate. These predicted values serve as a foundation for the subsequent discussion of 2D NMR correlations.

Atom Number Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity Integration
1-~177--
2~2.6~34septet1H
3, 3'~1.2~19doublet6H
4~4.7~65doublet2H
5~6.3~123doublet of triplets1H
6~6.7~134doublet1H
7-~136--
8, 12~7.4~128multiplet2H
9, 11~7.3~128multiplet2H
10~7.2~127multiplet1H

Comparison of Analytical Techniques for Structure Confirmation

While 2D NMR offers the most detailed structural information, other analytical techniques provide complementary data and are often used in conjunction for a comprehensive analysis.

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations).Unambiguous structure determination, stereochemical insights.Requires larger sample amounts, longer acquisition times, more complex data interpretation.
GC-MS Molecular weight and fragmentation pattern.High sensitivity, excellent for volatile compounds, provides molecular formula clues.Isomeric differentiation can be challenging, does not provide detailed connectivity.
FTIR Spectroscopy Presence of functional groups (e.g., C=O, C-O, C=C).Fast, requires small sample amount, good for identifying key functional groups.Provides limited information on the overall molecular skeleton, not suitable for complete structure elucidation on its own.

Experimental Protocols

2D NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. The pulse sequence consists of two 90° pulses separated by an evolution time. Cross-peaks in the 2D spectrum indicate coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It is a highly sensitive method for identifying one-bond ¹H-¹³C connectivities. The resulting spectrum shows cross-peaks between the proton and its attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for piecing together the carbon skeleton and identifying connections across heteroatoms.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) would be injected into the GC. The compound would travel through a capillary column and be separated based on its boiling point and affinity for the stationary phase. The eluted compound then enters the mass spectrometer, where it is ionized and fragmented, and the mass-to-charge ratio of the fragments is detected.

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of neat this compound would be placed on the ATR (Attenuated Total Reflectance) crystal of an FTIR spectrometer. The infrared spectrum is obtained by measuring the absorption of infrared radiation at different wavelengths, revealing the presence of specific functional groups.

Visualizing the Workflow and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key structural correlations that would be observed in the 2D NMR spectra of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr 2D NMR Analysis cluster_analysis Data Analysis & Structure Confirmation Sample This compound Dissolve Dissolve in CDCl3 Sample->Dissolve NMR High-Field NMR Spectrometer Dissolve->NMR COSY COSY NMR->COSY HSQC HSQC NMR->HSQC HMBC HMBC NMR->HMBC Analysis Spectral Interpretation COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Structure Elucidation Analysis->Structure

Experimental workflow for 2D NMR analysis.

Key COSY correlations in this compound.

hmbc_correlations C1 C-1 C2 C-2 C3 C-3 C4 C-4 C5 C-5 C6 C-6 C7 C-7 H2 H-2 H2->C1 H2->C3 H3 H-3 H3->C1 H3->C2 H4 H-4 H4->C1 H4->C6 H5 H-5 H5->C4 H5->C7 H6 H-6 H6->C4 H6->C5

Key HMBC correlations in this compound.

Conclusion

2D NMR spectroscopy, through the combined application of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail for the structural elucidation of organic molecules like this compound. While other techniques such as GC-MS and FTIR offer valuable and often complementary information, they cannot independently provide the unambiguous atom-by-atom connectivity map that is achievable with 2D NMR. For researchers in fields where absolute structural certainty is paramount, a thorough 2D NMR analysis is the gold standard for molecular structure confirmation.

Comparing the efficacy of different enzymes for Cinnamyl isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of flavor and fragrance esters such as cinnamyl isobutyrate offers a green and highly selective alternative to traditional chemical methods. Lipases are the most commonly employed enzymes for this purpose, catalyzing the esterification of cinnamyl alcohol with isobutyric acid. This guide provides an objective comparison of the efficacy of different lipases for this synthesis, supported by experimental data and detailed protocols.

While specific comparative studies on this compound are limited, data from the closely related synthesis of cinnamyl butyrate provides a strong predictive basis for enzyme performance due to the minor structural difference between isobutyric acid and butyric acid. This comparison focuses on three widely used lipases: Candida antarctica lipase B (often immobilized and known commercially as Novozym 435), Rhizomucor miehei lipase, and Porcine Pancreas Lipase.

Comparative Efficacy of Lipases for Cinnamyl Ester Synthesis

The following table summarizes the performance of different lipases in the synthesis of cinnamyl esters, primarily using cinnamyl butyrate as a model reaction. Novozym 435 generally exhibits superior performance in terms of conversion rates for aroma esters.[1]

EnzymeSubstratesMolar Ratio (Acid:Alcohol)Temperature (°C)SolventEnzyme LoadingReaction Time (h)Conversion (%)
Immobilized Candida antarctica lipase B (Novozym 435) Cinnamyl Alcohol & Butyric Acid1:250n-Hexane2% (w/w of substrates)1290%[2][3]
Immobilized Rhizomucor miehei lipase (Lipozyme RM IM) Isoamyl Alcohol & Butyric Acid1:1.2540-50n-Hexane5-25 g/mol 24-48>90%
Porcine Pancreas Lipase Various Alcohols & Butyric Acid1:230n-Hexane5-30 mg/0.1 µmol acid24Up to 93% (with n-butanol)[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the enzymatic synthesis of cinnamyl esters.

Protocol 1: Synthesis of Cinnamyl Butyrate using Immobilized Candida antarctica lipase B

This protocol is based on the optimized conditions for high conversion of cinnamyl butyrate.[2][3]

Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • n-Hexane (solvent)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a sealed reaction vessel, combine cinnamyl alcohol and butyric acid in a 2:1 molar ratio in n-hexane.

  • Add the immobilized lipase at a concentration of 2% of the total weight of the substrates.

  • The reaction mixture is incubated at 50°C with constant agitation at 250 rpm.

  • The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • The reaction is typically run for 12 hours to achieve maximum conversion.

  • Upon completion, the immobilized enzyme can be recovered by filtration for potential reuse. The product can be purified from the reaction mixture using standard techniques such as distillation or chromatography.

Protocol 2: Ester Synthesis using Immobilized Rhizomucor miehei lipase

This protocol is adapted from the synthesis of isoamyl butyrate and can be modified for this compound.

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • Immobilized Rhizomucor miehei lipase (e.g., Lipozyme RM IM)

  • n-Hexane (solvent)

Procedure:

  • In a reaction vessel, dissolve cinnamyl alcohol and isobutyric acid in n-hexane. A slight excess of the alcohol may be beneficial.

  • Add the immobilized lipase to the reaction mixture.

  • Incubate the mixture at a temperature between 40°C and 50°C with continuous stirring.

  • Monitor the ester formation over a period of 24 to 48 hours.

  • After the reaction, the enzyme is separated by filtration, and the this compound is isolated from the solvent and unreacted substrates.

Protocol 3: Esterification using Porcine Pancreas Lipase

This protocol is a general method for ester synthesis using Porcine Pancreas Lipase.[4][5]

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • Porcine Pancreas Lipase (lyophilized powder)

  • n-Hexane (solvent)

Procedure:

  • Prepare a solution of cinnamyl alcohol and isobutyric acid in n-hexane, with a molar ratio of 2:1 (alcohol to acid).[5]

  • Add the Porcine Pancreas Lipase powder to the solution. The amount of enzyme can be varied from 5 to 30 mg per 0.1 µmol of acid to optimize the reaction rate.[4][5]

  • The reaction is carried out at 30°C with stirring for up to 30 hours.[4][5]

  • The conversion can be determined by titrating the remaining acid with a standardized solution of sodium hydroxide.[4][5]

  • The product is recovered after removal of the enzyme and solvent.

Visualizing the Process

To aid in understanding the experimental workflow, the following diagrams illustrate the key steps and the underlying reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_product Final Product substrates Substrates (Cinnamyl Alcohol & Isobutyric Acid) reaction_vessel Reaction Vessel (Controlled Temperature & Agitation) substrates->reaction_vessel solvent Solvent (e.g., n-Hexane) solvent->reaction_vessel enzyme Enzyme (Immobilized Lipase) enzyme->reaction_vessel filtration Filtration (Enzyme Recovery) reaction_vessel->filtration filtration->enzyme Reuse purification Purification (Distillation/Chromatography) filtration->purification final_product This compound purification->final_product

General experimental workflow for enzymatic synthesis.

The enzymatic synthesis of esters like this compound typically follows a Ping-Pong Bi-Bi mechanism, especially when using lipases.

Ping_Pong_Bi_Bi_Mechanism E Lipase (E) E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E->E_Acyl + Acid (A) Ester This compound (Q) E_Acyl->E + Alcohol (B) - Ester (Q) Water Water (P) E_Acyl->Water - Water (P) Acid Isobutyric Acid (A) Alcohol Cinnamyl Alcohol (B)

Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural compounds and their derivatives represent a promising avenue for the development of new antimicrobial drugs. Among these, cinnamyl isobutyrate and its related compounds, derived from the cinnamyl functional group, have garnered interest for their potential biological activities. This guide provides an objective comparison of the antimicrobial performance of this compound and its analogs—cinnamaldehyde, cinnamyl alcohol, and isobutyric acid—supported by available experimental data.

Executive Summary

Cinnamaldehyde consistently demonstrates the most potent and broad-spectrum antimicrobial activity among the compared compounds, effectively inhibiting a wide range of bacteria and fungi. Its primary mechanism of action involves the disruption of microbial cell membranes and vital cellular processes. Cinnamyl alcohol generally exhibits weaker antimicrobial properties than cinnamaldehyde. Data on the specific antimicrobial activity of this compound is limited in publicly available literature; however, based on structure-activity relationships of similar esters, it is anticipated to possess moderate antimicrobial activity, influenced by the lipophilicity of the isobutyrate moiety. Isobutyric acid shows variable, and generally moderate, activity against different bacterial species.

Data Presentation: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for cinnamaldehyde, various cinnamyl esters, and isobutyric acid against a selection of pathogenic microorganisms. A lower MIC value indicates greater antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde

MicroorganismTypeMIC (µg/mL)Reference(s)
Escherichia coliGram-negative Bacteria250 - 780[1]
Pseudomonas aeruginosaGram-negative Bacteria250 - 1024[1]
Staphylococcus aureusGram-positive Bacteria250 - 500[1]
Enterococcus faecalisGram-positive Bacteria250 - 1000[1]
Candida albicansFungus>90 at 50 µg/mL[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Cinnamyl Esters

CompoundS. aureus (µM)S. epidermidis (µM)P. aeruginosa (µM)C. albicans (µM)C. tropicalis (µM)C. glabrata (µM)Reference
Methyl Cinnamate1578.161578.16>1578.16789.19789.191578.16[3]
Ethyl Cinnamate1452.721452.72>1452.72726.36726.361452.72[3]
Propyl Cinnamate1383.651383.65>1383.65691.82691.821383.65[3]
Butyl Cinnamate1314.571314.57>1314.57626.62626.62626.62[3]
Decyl Cinnamate550.96550.961101.92>1101.92>1101.92>1101.92[3]
Benzyl Cinnamate537.81537.811075.63>1075.63>1075.63>1075.63[3]

Note: Specific MIC data for this compound was not available in the reviewed literature.

Table 3: Minimum Inhibitory Concentration (MIC) of Isobutyric Acid

MicroorganismTypeMIC (mg/L)Reference(s)
Escherichia coliGram-negative Bacteria2300 - 2500[4]
Salmonella TyphimuriumGram-negative Bacteria2300 - 2500[4]
Campylobacter jejuniGram-negative Bacteria500 - 800[4]
Enterococcus faecalisGram-positive Bacteria2000[4]
Clostridium perfringensGram-positive Bacteria1200[4]
Streptococcus pneumoniaeGram-positive Bacteria700[4]
Streptococcus suisGram-positive Bacteria700[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing concentrations of the test compound across the wells.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[6] This suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.

  • Controls: Include a positive control (microorganism in growth medium without the antimicrobial agent) to ensure microbial viability and a negative control (growth medium only) to check for sterility.

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[7]

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described in the broth microdilution method.

  • Agar Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no microbial growth around each disk in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Signaling Pathways and Mechanisms of Action

The primary antimicrobial mechanism of cinnamaldehyde, the most studied compound in this group, involves the disruption of the bacterial cell membrane and subsequent interference with cellular functions.

antimicrobial_workflow cluster_workflow General Antimicrobial Susceptibility Testing Workflow prep Prepare Standardized Microbial Inoculum plate Inoculate Agar Plate or Broth Microdilution Plate prep->plate Swab or Pipette compound Introduce Test Compound (e.g., this compound) plate->compound incubate Incubate under Optimal Conditions compound->incubate observe Observe and Measure Inhibition (Zone or MIC) incubate->observe analyze Analyze and Compare Antimicrobial Activity observe->analyze

General workflow for antimicrobial susceptibility testing.

Cinnamaldehyde's lipophilic nature allows it to readily partition into the lipid bilayer of the microbial cell membrane. This interaction leads to a loss of membrane integrity and function.[8]

cinnamaldehyde_mechanism cluster_membrane Bacterial Cell Membrane Disruption by Cinnamaldehyde cinnamaldehyde Cinnamaldehyde membrane Bacterial Cell Membrane (Lipid Bilayer) cinnamaldehyde->membrane Interacts with permeability Increased Membrane Permeability membrane->permeability leakage Leakage of Intracellular Components (Ions, ATP) permeability->leakage pmf Disruption of Proton Motive Force permeability->pmf death Cell Death leakage->death atp Inhibition of ATP Synthesis pmf->atp atp->death

Mechanism of cinnamaldehyde on the bacterial cell membrane.

Beyond membrane disruption, cinnamaldehyde has been shown to inhibit various cellular processes, including energy metabolism, and the synthesis of proteins and nucleic acids.[9] The aldehyde group is thought to be crucial for its activity, potentially reacting with cellular nucleophiles such as proteins and nucleic acids.

The antimicrobial mechanisms of cinnamyl alcohol and this compound are less understood. It is hypothesized that cinnamyl alcohol, being less reactive than cinnamaldehyde, has a reduced capacity to interact with cellular targets, explaining its generally lower antimicrobial activity. For this compound, the ester linkage may be hydrolyzed by microbial esterases, releasing cinnamyl alcohol and isobutyric acid, which could then exert their individual antimicrobial effects. The increased lipophilicity of the isobutyrate ester may also facilitate its passage across the cell membrane.

Conclusion

This comparative guide highlights the significant antimicrobial potential of cinnamaldehyde and its derivatives. Cinnamaldehyde stands out as a potent, broad-spectrum antimicrobial agent. While data for this compound is currently scarce, the available information on related cinnamyl esters suggests it likely possesses antimicrobial properties that warrant further investigation. The structure-activity relationships observed within this class of compounds, particularly the influence of the functional group at the terminus of the propenyl chain and the nature of the ester group, provide a valuable framework for the design and development of new antimicrobial agents. Further research, including systematic testing of this compound against a wide panel of microorganisms and detailed mechanistic studies, is essential to fully elucidate its potential as a therapeutic agent.

References

Toxicological assessment of Cinnamyl isobutyrate in comparison to other flavoring agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of cinnamyl isobutyrate against other widely used flavoring agents: cinnamaldehyde, vanillin, and diacetyl. The information presented is intended to support safety and risk assessment evaluations by summarizing key toxicological data, detailing experimental methodologies, and illustrating relevant biological and procedural frameworks.

Executive Summary

This compound is a flavoring substance with a fruity, balsamic odor, widely used in the food industry. Its safety profile is well-established and is designated as "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[1][2] Toxicological evaluations by international bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have concluded that this compound poses no safety concern at current levels of intake when used as a flavoring agent.[3] This assessment is largely based on the understanding that it rapidly hydrolyzes into cinnamyl alcohol and isobutyric acid, both of which are efficiently metabolized and excreted.

This guide compares the toxicological profile of this compound with three other flavoring agents:

  • Cinnamaldehyde: A structurally related α,β-unsaturated aldehyde and the primary constituent of cinnamon oil.

  • Vanillin: A widely used flavoring agent, valued for its characteristic vanilla scent.

  • Diacetyl: A flavoring compound that imparts a buttery taste, which has been associated with respiratory hazards upon inhalation in occupational settings.

The comparison focuses on key toxicological endpoints including acute toxicity, genotoxicity, and repeated-dose toxicity.

Quantitative Toxicological Data Summary

The following table summarizes key quantitative data for this compound and the selected comparator flavoring agents.

ParameterThis compoundCinnamaldehydeVanillinDiacetyl
Acute Oral LD50 (Rat) > 5000 mg/kg bw2220 - 3400 mg/kg bw[4][5][6]1580 mg/kg bw[7][8][9]1580 - 3400 mg/kg bw[10][11]
Genotoxicity: Ames Test No specific public data available. Considered non-mutagenic based on GRAS assessment.[1][2]Positive (in S. typhimurium TA100 strain, in vitro)[4][12]Negative (in vivo)[13][14]Negative
Genotoxicity: Micronucleus Assay No specific public data available. Considered non-genotoxic based on GRAS assessment.[1][2]Negative (in vivo)[12][15]Negative (in vivo)[13][14][16]Negative
Repeated-Dose Toxicity (NOAEL) No specific public data available. Safety is inferred from its metabolites.[1][17]200 mg/kg bw/day (28-day study, rat)20 mg/kg bw/day (18-week study, rat)[8]90 mg/kg bw/day (90-day study, rat)[10][18]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections describe the standard protocols for the key experiments cited in this guide, based on Organisation for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to determine the median lethal dose (LD50) of a substance and identify signs of acute toxicity with a reduced number of animals.

  • Principle: A sequential dosing method where a single animal is dosed at a time. The dose for the next animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This allows for a more precise estimation of the LD50.

  • Test Animals: Typically, healthy, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used. Animals are fasted prior to dosing.

  • Procedure:

    • Starting Dose: A starting dose is selected based on available information, often near the estimated LD50.

    • Dosing: The test substance is administered orally via gavage in a single dose.

    • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior.

    • Dose Adjustment:

      • If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).

      • If the animal dies, the dose for the next animal is decreased by the same factor.

    • Stopping Criteria: The test is stopped when one of the pre-defined stopping criteria is met, such as a specific number of reversals in outcome or a certain number of animals tested after the first reversal.

  • Data Analysis: The LD50 and its confidence interval are calculated using the maximum likelihood method based on the sequence of outcomes.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is used to detect gene mutations (point mutations) and is a primary screening tool for identifying potential mutagens.

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine for Salmonella, tryptophan for E. coli) due to mutations in the genes required for its synthesis. The assay measures the ability of a test substance to cause reverse mutations (reversions), restoring the bacteria's ability to synthesize the amino acid and grow on a medium lacking it.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become reactive.

  • Procedure (Plate Incorporation Method):

    • Preparation: The test substance, bacterial tester strain, and (if required) the S9 mix are combined in molten top agar.

    • Plating: The mixture is poured onto minimal glucose agar plates.

    • Incubation: The plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies on each plate is counted.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This in vitro genotoxicity test detects damage to chromosomes or the mitotic apparatus in mammalian cells.

  • Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells. They are formed from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.

  • Cell Cultures: The assay can be performed using established mammalian cell lines (e.g., CHO, V79, L5178Y) or primary cell cultures (e.g., human peripheral blood lymphocytes).

  • Procedure:

    • Exposure: Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9), for a defined period.

    • Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have completed one nuclear division are scored, which is a prerequisite for micronucleus formation.

    • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Scoring: At least 2000 binucleated cells per concentration are analyzed under a microscope for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated cells is calculated. A substance is considered positive if it induces a statistically significant, dose-dependent increase in micronucleated cells compared to the solvent control.

Visualizations: Workflows and Pathways

Experimental and Logical Frameworks

To provide a clearer understanding of the toxicological evaluation process, the following diagrams illustrate a standard testing workflow and the logical approach to safety assessment.

Genotoxicity_Testing_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Follow-up ames Ames Test (OECD 471) Detects gene mutations mn_vitro In Vitro Micronucleus Test (OECD 487) Detects chromosomal damage ames->mn_vitro If Ames is negative, proceed to chromosome assay end_pos Positive (Genotoxic potential) ames->end_pos Positive mn_vivo In Vivo Micronucleus Test (e.g., Rodent Bone Marrow) mn_vitro->mn_vivo If positive in vitro, confirm in vivo end_neg Negative (Non-genotoxic) mn_vitro->end_neg Negative mn_vivo->end_neg Negative mn_vivo->end_pos Positive start Test Substance start->ames

Standard workflow for genotoxicity testing.

Safety_Assessment_Flow exposure Step 1: Exposure Assessment (Estimated Daily Intake) metabolism Step 2: Metabolism & Kinetics (Absorption, Distribution, Metabolism, Excretion) exposure->metabolism hydrolysis Rapid Hydrolysis? (e.g., this compound) metabolism->hydrolysis toxicity Step 3: Toxicity Data Review (Acute, Genotoxicity, Repeated-dose) hydrolysis->toxicity No decision Step 4: Risk Characterization (Establish ADI / Margin of Safety) hydrolysis->decision Yes (Evaluate metabolites) toxicity->decision

Logical flow for flavoring agent safety assessment.
Example Signaling Pathway: NF-κB Activation

Some flavoring agents, particularly those with reactive aldehyde groups like cinnamaldehyde, can modulate cellular signaling pathways involved in inflammation and oxidative stress. The NF-κB pathway is a critical regulator of the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates nfkb_ikb NF-κB -- IκBα (Inactive Complex) ikk->nfkb_ikb phosphorylates IκBα nfkb NF-κB (Active) nfkb_ikb->nfkb ikb_p IκBα-P (Phosphorylated) nfkb_ikb->ikb_p nfkb_nuc NF-κB nfkb->nfkb_nuc translocates to proteasome Proteasomal Degradation ikb_p->proteasome ubiquitination & dna DNA (κB sites) nfkb_nuc->dna binds to transcription Gene Transcription dna->transcription initiates

Simplified NF-κB inflammatory signaling pathway.

Conclusion

The toxicological assessment indicates that this compound is a flavoring agent with a high margin of safety. Its acute oral toxicity is very low (LD50 > 5000 mg/kg in rats), and it is considered non-genotoxic based on comprehensive evaluations by expert panels like FEMA and JECFA, which rely on its rapid hydrolysis to well-characterized, safe metabolites.[1][3]

In comparison:

  • Cinnamaldehyde exhibits higher acute toxicity and shows evidence of in vitro mutagenicity, although this is not observed in in vivo studies, suggesting an effective detoxification mechanism in whole organisms.[12]

  • Vanillin has low to moderate acute toxicity and is considered non-genotoxic in vivo.[13]

  • Diacetyl has moderate acute toxicity and a well-established NOAEL from subchronic studies; its primary toxicological concern relates to inhalation exposure rather than oral ingestion.[10][18]

For researchers and drug development professionals, the safety profile of this compound, underpinned by its metabolic fate, provides a strong basis for its use as a flavoring agent. The data for the comparator agents highlight the importance of considering not only chemical structure but also the specific toxicological endpoints and routes of exposure when evaluating the safety of any substance.

References

Safety Operating Guide

Safe Disposal of Cinnamyl Isobutyrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of cinnamyl isobutyrate, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles.[1]

  • Respiratory Protection: Not typically required unless aerosols are generated.[2] In such cases, a NIOSH-approved full-face air-purifying respirator is recommended.[1]

  • Protective Clothing: A lab coat or apron should be worn.[1]

II. Disposal of Unused or Waste this compound

The primary method for disposing of unused or waste this compound is to adhere to national, state, and local regulations.[1][2][3]

Step-by-Step Procedure:

  • Container Management: Keep the waste this compound in its original container.[2] Do not mix it with other waste materials.[2]

  • Labeling: Ensure the container is clearly and accurately labeled as "Waste this compound."

  • Storage: Store the waste container in a designated, well-ventilated waste collection area, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Inform them of the material's identity. One approved disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber, potentially mixed with a combustible solvent.[1]

III. Management of Spills

In the event of a this compound spill, immediate containment and cleanup are necessary to prevent environmental contamination and ensure personnel safety.

Step-by-Step Spill Cleanup Procedure:

  • Ensure Safety: Evacuate non-essential personnel from the immediate spill area. Ensure adequate ventilation.[4]

  • Containment: For large spills, dike the spilled material to prevent it from spreading or entering drains.[3] Cover with a plastic sheet if necessary.[3] For all spills, prevent the material from entering drains and waterways.[3][4]

  • Absorption: Absorb the spill using an inert, non-combustible material such as:

    • Vermiculite[1][3]

    • Dry sand[1][3]

    • Earth[3]

    • Chemizorb®[2]

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealable container for waste disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.[3]

  • Disposal: The container with the absorbed spill material should be treated as hazardous waste and disposed of following the procedures outlined in Section II.

IV. Disposal of Empty Containers

Empty containers may retain product residue and should be handled with care.[3]

Procedure for Empty Container Disposal:

  • Handle as Product: Treat uncleaned, empty containers as you would the product itself.[2]

  • Recycling/Disposal: Take empty containers to an approved waste handling site for recycling or disposal.[3][5]

Quantitative Disposal Data

No specific quantitative data for disposal limits or concentrations of this compound were found in the reviewed safety data sheets. Disposal regulations are typically governed by local, state, and national authorities.

ParameterValueSource
Regulated Disposal Limits Not specified in reviewed documents. Governed by local, state, and national regulations.[1][2][3]

Experimental Protocols

The disposal procedures outlined are based on standard safety protocols found in Safety Data Sheets (SDS) and do not originate from specific experimental studies. Therefore, detailed experimental methodologies are not applicable.

Logical Workflow for this compound Disposal

G cluster_start Start: this compound Waste cluster_spill Spill Management cluster_unused Unused Product / Contaminated Material cluster_disposal Final Disposal start Identify Waste Type spill Spill Occurs start->spill Spill unused Unused Product or Contaminated Material start->unused Unused/Waste contain Contain Spill & Prevent Entry to Drains spill->contain absorb Absorb with Inert Material contain->absorb collect_spill Collect in Labeled Container absorb->collect_spill store Store in Designated Waste Area collect_spill->store containerize Keep in Original or Labeled Container unused->containerize no_mix Do Not Mix with Other Waste containerize->no_mix no_mix->store dispose Dispose via Licensed Waste Management Service store->dispose

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cinnamyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of chemical compounds is of paramount importance. This guide provides essential, immediate safety and logistical information for the handling of Cinnamyl isobutyrate, offering procedural, step-by-step guidance to ensure a secure laboratory environment.

This compound is a flavoring and fragrance agent that is also utilized in cosmetics and pharmaceutical research.[1] While it is generally considered non-hazardous for transport, proper handling and personal protective equipment are crucial to mitigate risks of irritation and exposure.[2][3]

Physicochemical and Hazard Information

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. Although some sources classify it as a non-hazardous substance, others indicate it can be harmful if swallowed or inhaled and may cause skin, eye, and respiratory system irritation.[2][4]

PropertyValue
Appearance Colorless to pale yellow liquid[1][5]
Molecular Formula C13H16O2[2][6]
Molecular Weight 204.27 g/mol [2][7]
Boiling Point 254°C to 297°C[1][2][8]
Flash Point > 93.3°C (> 200.0 °F) (Closed Cup)[3]
Specific Gravity 1.006 to 1.009 @ 25°C[5]
Solubility Almost insoluble in water; soluble in alcohol and oils[8]
Exposure Limits ACGIH TLV: 50 ppm (205 mg/m³) TWA; OSHA PEL: Not established[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following PPE should be utilized:

  • Eye and Face Protection : Chemical safety goggles are required.[2] In situations where splashing is possible, a face shield should be worn in addition to goggles.[9][10]

  • Skin Protection : Chemical-resistant gloves are essential.[2] While the specific glove material is not always detailed, nitrile rubber is a common recommendation for similar compounds.[10] Wear a lab coat or other clean, body-covering clothing to prevent skin contact.[2][10] In case of a significant spill, heavy rubber gloves and rubber boots are recommended.[2]

  • Respiratory Protection : Work should be conducted in a well-ventilated area.[4] If ventilation is inadequate or during a large spill, a NIOSH-approved full-face air-purifying respirator is the minimum requirement.[2] For major incidents, a self-contained breathing apparatus (SCBA) may be necessary.[2][4]

Experimental Protocols: Handling and Disposal

Handling:

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Ventilation : Always work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoiding Contact : Avoid contact with eyes, skin, and clothing.[2] Do not inhale vapors.[2]

  • Safe Practices : Wash hands thoroughly after handling.[2] Contaminated clothing should be removed and washed before reuse.[2]

  • Storage : Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[2][4]

Disposal:

  • Waste Characterization : this compound waste should be treated as hazardous waste.

  • Disposal Method : The recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulatory Compliance : All disposal activities must be in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains or waterways.[4]

  • Container Disposal : Empty containers may retain product residue and should be disposed of in the same manner as the product.[3][7]

Emergency Procedures

Spill Response:

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For large spills, stop the flow of material if it can be done without risk. Dike the spilled material to prevent spreading.[3]

  • Absorption : Absorb the spill with an inert material such as sand, vermiculite, or earth.[2][3]

  • Collection : Collect the absorbed material into a suitable, closed container for disposal.[2]

  • Decontamination : Clean the spill site thoroughly after the material has been removed.[2]

First Aid Measures:

  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact : In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2][4]

  • Ingestion : If swallowed, wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek immediate medical attention.[2][4]

G cluster_handling Safe Handling Protocol cluster_emergency Emergency Procedures cluster_disposal Waste Disposal prep Preparation (Eyewash, Safety Shower) vent Work in Ventilated Area (Fume Hood) prep->vent avoid Avoid Contact (Skin, Eyes, Inhalation) vent->avoid practice Safe Practices (Hand Washing) avoid->practice storage Proper Storage (Cool, Dry, Tightly Closed) practice->storage spill Spill Occurs storage->spill exposure Personnel Exposure storage->exposure collect Collect Waste (Labeled, Closed Container) storage->collect evacuate Evacuate Area spill->evacuate contain Contain & Absorb Spill evacuate->contain dispose_spill Dispose of Waste contain->dispose_spill decon Decontaminate Area dispose_spill->decon end End: Safe Operations Complete decon->end inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion first_aid Administer First Aid (See Protocol) inhalation->first_aid skin_contact->first_aid eye_contact->first_aid ingestion->first_aid medical Seek Medical Attention first_aid->medical medical->end incinerate Chemical Incineration collect->incinerate comply Regulatory Compliance incinerate->comply comply->end start Start: Handling this compound start->prep

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.